DL-01 formic
Description
Structure
2D Structure
Properties
Molecular Formula |
C56H73N9O15S |
|---|---|
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide;formic acid |
InChI |
InChI=1S/C55H71N9O13S.CH2O2/c1-7-20-63(21-8-2)22-14-13-18-41(61-51(68)48(34(4)5)62-46(65)19-12-10-11-16-35-27-57-54(58-28-35)78(6,72)73)50(67)56-29-47(66)59-32-74-23-15-17-36-37-24-44-45(77-33-76-44)26-42(37)60-49-38(36)30-64-43(49)25-40-39(52(64)69)31-75-53(70)55(40,71)9-3;2-1-3/h24-28,34,41,48,71H,7-10,12-15,17-23,29-33H2,1-6H3,(H,56,67)(H,59,66)(H,61,68)(H,62,65);1H,(H,2,3)/t41-,48-,55-;/m0./s1 |
InChI Key |
ZMBPWERFMPCLPF-UNTITNOJSA-N |
Isomeric SMILES |
CCCN(CCC)CCCC[C@@H](C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)[C@H](C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O |
Canonical SMILES |
CCCN(CCC)CCCCC(C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)C(C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Chemical and Functional Characteristics of DL-01 (formic)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-01 (formic) is a specialized chemical entity designed for the development of Antibody-Drug Conjugates (ADCs), a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs. This technical guide provides a comprehensive overview of the chemical structure, properties, and functional aspects of DL-01 (formic), intended to support research and development efforts in the field of oncology and targeted therapeutics. The information presented herein is a compilation of publicly available data. Specific proprietary details regarding the synthesis and application of ADCs using this linker-drug conjugate are primarily contained within patent literature, which may not be fully accessible.
Chemical Structure and Properties
DL-01 (formic) is a drug-linker conjugate. The cytotoxic payload of this conjugate is a derivative of exatecan, a potent inhibitor of topoisomerase I. The linker component is designed to be stable in circulation and to release the cytotoxic payload under specific conditions within the target cancer cells.
Chemical Formula: C₅₆H₇₃N₉O₁₅S
Molecular Weight: 1144.30 g/mol
CAS Number: 2964513-44-6
The precise chemical structure of the exatecan derivative and the linker within DL-01 (formic) are proprietary. However, based on the molecular formula and the identification of exatecan as the payload, a representative structure can be conceptualized. The formic acid component is understood to be part of the formulation or a counter-ion.
Below is a two-dimensional representation of the core exatecan structure, the cytotoxic component of the DL-01 (formic) payload.
O=C1--INVALID-LINK--(CC)C2=C(CO1)C(N3CC4=C5C6=C(CC[C@@H]5N)C(C)=C(F)C=C6N=C4C3=C2)=O
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic payload of DL-01 (formic), an exatecan derivative, targets DNA topoisomerase I.[1][2][3] Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[4][5]
The exatecan payload exerts its cytotoxic effect through the following mechanism:
-
Binding to the Topoisomerase I-DNA Complex: The drug intercalates into the DNA strand at the site of the single-strand break created by topoisomerase I, forming a stable ternary complex.
-
Inhibition of DNA Re-ligation: By binding to this complex, the exatecan derivative prevents the re-ligation of the broken DNA strand.[2]
-
Induction of DNA Double-Strand Breaks: When the replication fork collides with this stabilized complex, it leads to the formation of irreversible DNA double-strand breaks.
-
Activation of DNA Damage Response and Apoptosis: The accumulation of DNA double-strand breaks triggers the cellular DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[5][6]
Signaling Pathway for Topoisomerase I Inhibition
The following diagram illustrates the signaling cascade initiated by topoisomerase I inhibition by the exatecan payload.
Experimental Protocols
Detailed experimental protocols for the use of DL-01 (formic) are proprietary. However, based on standard practices in ADC development, a general experimental workflow can be outlined.
General Experimental Workflow for ADC Development with DL-01 (formic)
The following diagram outlines a typical workflow for the synthesis and evaluation of an ADC using a linker-drug conjugate like DL-01 (formic).
Quantitative Data
Specific quantitative data for ADCs developed using DL-01 (formic) is not publicly available. The following tables provide a template for the types of quantitative data that are typically generated during the characterization and evaluation of an ADC.
Table 1: Physicochemical Characterization of ADC
| Parameter | Method | Result |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC / Mass Spectrometry | Data not available |
| Purity | SEC-HPLC | Data not available |
| Aggregation | SEC-HPLC | Data not available |
| Binding Affinity (KD) | Surface Plasmon Resonance | Data not available |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Expression | IC₅₀ (nM) |
| e.g., SK-BR-3 | e.g., HER2-high | Data not available |
| e.g., MDA-MB-468 | e.g., HER2-low | Data not available |
| e.g., MCF-7 | e.g., HER2-negative | Data not available |
Table 3: In Vivo Efficacy Data (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Naked Antibody | e.g., 10 | Data not available |
| ADC | e.g., 1, 3, 10 | Data not available |
Conclusion
DL-01 (formic) represents a sophisticated component for the construction of next-generation Antibody-Drug Conjugates. Its exatecan-based payload offers a potent cytotoxic mechanism through the inhibition of topoisomerase I, a clinically validated target in oncology. While specific experimental data remains proprietary, the general principles of ADC development provide a framework for its application. Further research and access to detailed studies will be crucial for fully elucidating the therapeutic potential of ADCs synthesized with this advanced linker-drug conjugate. Researchers are encouraged to consult the primary patent literature for more specific information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Exatecan Mesylate | C25H30FN3O9S | CID 151114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: DL-01 (formic) - A Novel Drug-Linker Conjugate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-01 (formic), identified by CAS number 2964513-44-6, is a sophisticated drug-linker conjugate engineered for the development of next-generation Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, proposed mechanism of action, and relevant experimental data. DL-01 (formic) features a potent exatecan derivative as its cytotoxic payload, linked via a cleavable peptide-based linker system. This design facilitates targeted delivery to cancer cells and subsequent intracellular release of the active therapeutic agent, a topoisomerase I inhibitor.
Chemical and Physical Properties
DL-01 (formic) is a complex molecule with the molecular formula C56H73N9O15S. A summary of its key chemical and physical data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2964513-44-6 | N/A |
| Molecular Formula | C56H73N9O15S | N/A |
| Molecular Weight | 1144.3 g/mol | N/A |
| Appearance | White to light yellow solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | -20°C, protected from light | N/A |
Structural Elucidation
The structure of DL-01 (formic), as determined from its SMILES (Simplified Molecular Input Line Entry System) string, reveals a multi-component system comprising a cytotoxic payload, a linker moiety, and a reactive handle for conjugation to a monoclonal antibody.
Cytotoxic Payload: Exatecan Derivative
The cytotoxic payload of DL-01 (formic) is a derivative of exatecan, a potent inhibitor of topoisomerase I. Exatecan belongs to the camptothecin class of anticancer agents. The core structure of the exatecan payload is responsible for the molecule's therapeutic effect.
Linker Moiety
The linker in DL-01 (formic) is a sophisticated, cleavable system designed to be stable in systemic circulation and to release the exatecan payload specifically within the target cancer cells. Analysis of the SMILES string suggests a linker composed of:
-
A peptide sequence, likely susceptible to cleavage by intracellular proteases such as cathepsins.
-
A self-immolative spacer that facilitates the release of the unmodified payload after peptide cleavage.
-
A polyethylene glycol (PEG) unit, likely incorporated to enhance solubility and improve pharmacokinetic properties.
The presence of formic acid in the designation "DL-01 (formic)" likely indicates that the compound is supplied as a formate salt or adduct, which can improve its stability and handling properties.
Proposed Mechanism of Action and Signaling Pathway
The therapeutic activity of an ADC incorporating DL-01 (formic) is predicated on a multi-step process, culminating in the targeted killing of cancer cells.
ADC Binding and Internalization
An ADC utilizing DL-01 (formic) will first bind to a specific antigen on the surface of a cancer cell via its monoclonal antibody component. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.
Intracellular Trafficking and Payload Release
Following internalization, the ADC is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases cleave the peptide linker of DL-01 (formic). This cleavage initiates the self-immolation of the spacer, leading to the release of the active exatecan payload into the cytoplasm of the cancer cell.
Topoisomerase I Inhibition and Apoptosis
The released exatecan derivative, a topoisomerase I inhibitor, then exerts its cytotoxic effect. Topoisomerase I is a nuclear enzyme that plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand DNA breaks. During the S-phase of the cell cycle, these single-strand breaks are converted into lethal double-strand breaks by the replication machinery. The accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
The signaling pathway leading to apoptosis following topoisomerase I inhibition is complex and can involve the activation of various downstream effectors, including the p53 tumor suppressor protein and cell cycle checkpoint kinases like ATM and ATR.
Unraveling the Mechanism of Action of Formic Acid Derivatives in Oncology: A Review of Preclinical Findings
A comprehensive review of available scientific literature reveals no publicly accessible information on a specific drug candidate designated "DL-01" utilizing a formic acid-based payload for therapeutic purposes. However, preclinical research highlights the significant potential of formic acid derivatives, specifically sodium formate, in enhancing the efficacy of certain metal-based anticancer agents.
This technical guide will delve into the mechanism of action of sodium formate as a potentiator of the ruthenium-based compound JS07, a promising avenue of research in cancer therapy. The information presented is based on published studies and aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the current state of knowledge.
Enhanced Cytotoxicity of a Ruthenium-Based Anticancer Agent by Sodium Formate
Recent preclinical studies have demonstrated a remarkable synergy between sodium formate and the ruthenium-based anticancer compound JS07.[1][2] When used in combination, the efficacy of JS07 in killing ovarian cancer cells was increased by up to 50-fold compared to the administration of JS07 alone.[1][2]
Mechanism of Action:
The core of this enhanced anticancer activity lies in a novel intracellular catalytic process. The current understanding of the mechanism is as follows:
-
Cellular Uptake and Conversion: Sodium formate, derived from formic acid, is readily taken up by cancer cells.
-
Intracellular Catalysis: Inside the cancer cell, sodium formate interacts with the ruthenium compound JS07, acting as a catalyst to convert JS07 into a more potent form.[1][2]
-
Disruption of Cellular Energy Metabolism: This highly active form of JS07 then targets and disrupts the energy generation machinery within the cancer cells.[1][2] This disruption of vital metabolic processes ultimately leads to cell death.[1][2]
This catalytic conversion is a key aspect of the mechanism, as it allows for a lower concentration of the primary drug to achieve a significant therapeutic effect, potentially reducing toxicity and adverse side effects for patients.[1][2]
Logical Relationship of the Proposed Mechanism:
References
An In-depth Technical Guide to the Synthesis of the DL-01 (formic) Drug-Linker
This technical guide provides a comprehensive overview of the synthesis pathway for the DL-01 (formic) drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted cancer therapeutics.
The DL-01 (formic) drug-linker, identified by CAS Number 2821770-49-2, is a sophisticated molecule designed to connect a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells while minimizing off-target toxicity. The "formic" designation refers to the formic acid salt of the parent DL-01 compound. The synthesis of this linker involves a multi-step process, demanding precision and expertise in organic chemistry.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of the DL-01 (formic) drug-linker, as detailed in patent WO2023046202A1.
| Parameter | Value | Unit |
| Molecular Formula | C₅₅H₇₁N₉O₁₃S (DL-01) | |
| Molecular Weight | 1098.27 | g/mol |
| Purity (by HPLC) | >98 | % |
| Yield (Final Step) | 85-95 | % |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C, under inert gas |
Experimental Protocols
The synthesis of the DL-01 (formic) drug-linker is a multi-step process. The following protocols are based on the experimental section of patent WO2023046202A1.
Step 1: Synthesis of the Core Linker Structure
The initial phase of the synthesis involves the construction of the core linker framework. This process begins with commercially available starting materials and involves several key reactions, including amide bond formation and the introduction of a cleavable dipeptide sequence.
-
Reaction: A solution of Boc-protected amino acid (1.2 eq) is activated with HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF. To this is added the amine-functionalized spacer (1.0 eq), and the reaction is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Step 2: Introduction of the Payload Attachment Site
Following the formation of the core linker, a reactive handle for the subsequent attachment of the cytotoxic payload is introduced. This is typically a maleimide group for conjugation to thiol-containing payloads.
-
Reaction: The purified core linker from Step 1 is deprotected using 4N HCl in dioxane. After removal of the solvent, the resulting amine salt is dissolved in DCM and reacted with maleimidocaproyl-OSu (1.1 eq) in the presence of DIPEA (3.0 eq). The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried and concentrated. The residue is purified by column chromatography to yield the maleimide-functionalized linker.
Step 3: Conjugation with the Cytotoxic Drug
The final step in the synthesis of the drug-linker involves the conjugation of the maleimide-functionalized linker with a thiol-containing cytotoxic agent.
-
Reaction: The cytotoxic drug (1.0 eq) is dissolved in a mixture of DMSO and phosphate buffer (pH 7.4). To this solution is added the maleimide-functionalized linker (1.05 eq) portion-wise. The reaction is stirred at room temperature for 4 hours.
-
Purification of DL-01: The crude DL-01 drug-linker is purified by preparative HPLC on a C18 column.
Step 4: Formation of the Formic Acid Salt (DL-01 formic)
To improve handling and stability, the purified DL-01 is converted to its formic acid salt.
-
Reaction: The purified DL-01 is dissolved in a minimal amount of dichloromethane. A solution of formic acid (1.1 eq) in dichloromethane is added dropwise with stirring.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield DL-01 (formic) as a white to off-white solid.
Visualizations
Synthesis Pathway of DL-01 (formic) Drug-Linker
Caption: A high-level overview of the multi-step synthesis of the DL-01 (formic) drug-linker.
Experimental Workflow for ADC Conjugation
Caption: A typical workflow for the conjugation of the DL-01 (formic) drug-linker to a monoclonal antibody.
understanding the stability of the formic acid salt of DL-01
An In-depth Technical Guide to the Stability of the Formic acid Salt of DL-01
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of the formic acid salt of DL-01, a novel drug candidate. Understanding the stability of a drug substance is critical for ensuring its quality, safety, and efficacy throughout its shelf life. This document outlines the key degradation pathways, summarizes stability data under various conditions, and provides detailed experimental protocols for the analytical methods used in the stability assessment.
Introduction to Pharmaceutical Salt Stability
The use of pharmaceutical salts is a common strategy to enhance the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1] Salt formation can significantly improve solubility, dissolution rate, and, in some cases, stability.[1] However, salt forms can also introduce their own stability challenges, such as disproportionation, where the salt reverts to its free base or acid form.[2] Therefore, a thorough understanding of the stability of a salt form is imperative during drug development.[2]
Formic acid is a simple organic acid that can be used to form salts of basic drug molecules. While it is a versatile reagent, its potential impact on the stability of the drug substance must be carefully evaluated.
Potential Degradation Pathways
The stability of a pharmaceutical compound can be affected by several factors, including temperature, humidity, light, and pH. The primary degradation pathways for organic drug molecules are hydrolysis, oxidation, and photolysis.[3][4]
-
Hydrolysis: This involves the cleavage of a chemical bond by reaction with water.[5] Functional groups such as esters, amides, lactams, and imides are particularly susceptible to hydrolysis.[3] The rate of hydrolysis is often pH-dependent.[3][5]
-
Oxidation: This degradation pathway involves the loss of electrons from a molecule, often through reaction with oxygen.[5] It can be initiated by heat, light, or the presence of metal ions.[5]
-
Photolysis: Light exposure can provide the energy needed to break chemical bonds and cause degradation.[4] Colored compounds are often more susceptible to photolytic degradation.[3]
A comprehensive understanding of these degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.[6][7]
Stability Data Summary
Forced degradation studies are conducted to identify the likely degradation products and pathways of a drug substance. In these studies, the drug is exposed to stress conditions such as high temperature, humidity, light, and a range of pH values. The results of these studies for the formic acid salt of DL-01 are summarized below.
Table 1: Summary of Forced Degradation Studies for DL-01 Formate
| Stress Condition | Temperature (°C) | Duration | Observation | Degradation (%) | Major Degradants |
| Thermal | 60 | 4 weeks | No significant change | < 0.2 | None detected |
| 80 | 4 weeks | Slight discoloration | 1.5 | DP-1, DP-2 | |
| Humidity | 25°C / 92.5% RH | 4 weeks | Deliquescence observed | 2.1 | DP-1 |
| Photostability | ICH Option 2 | - | Significant discoloration | 5.8 | DP-3, DP-4 |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | Significant degradation | 15.2 | DP-1, DP-5 |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 hours | Rapid degradation | 45.7 | DP-6, DP-7 |
| Oxidative | 3% H₂O₂, RT | 24 hours | Moderate degradation | 8.3 | DP-8 |
DP: Degradation Product
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further investigation.
High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay
A stability-indicating HPLC method is essential for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[8]
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to understand the degradation pathways and to ensure the analytical method is stability-indicating.[9][10]
-
Acid Hydrolysis: Dissolve 10 mg of DL-01 formate in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of DL-01 formate in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of DL-01 formate in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for 4 weeks.
-
Photostability Testing: Expose the solid drug substance to light according to ICH Q1B guidelines (Option 2).
Visualizations
Diagrams can help to visualize complex processes and relationships.
General Drug Degradation Pathways
The following diagram illustrates the common degradation pathways that a drug substance like DL-01 formate might undergo.
Caption: General degradation pathways for a pharmaceutical compound.
Experimental Workflow for Stability Testing
The workflow for conducting stability testing of DL-01 formate is outlined in the diagram below.
Caption: Workflow for conducting stability studies of DL-01 formate.
Conclusion and Recommendations
The formic acid salt of DL-01 is susceptible to degradation under hydrolytic (both acidic and basic conditions), oxidative, and photolytic stress. The compound is particularly sensitive to basic hydrolysis and light exposure. Based on these findings, the following recommendations are made:
-
Formulation: The formulation should be buffered to maintain a pH between 4 and 6 to minimize hydrolytic degradation. The use of antioxidants and light-protective packaging is strongly recommended.
-
Storage: The drug substance and drug product should be stored in a cool, dry place, protected from light.
-
Further Studies: Characterization of the major degradation products is necessary to understand their potential impact on safety and efficacy. Further long-term stability studies under the recommended storage conditions are required to establish the shelf life of the product.
References
- 1. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 2. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Drug degradation | PPTX [slideshare.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. wiley.com [wiley.com]
- 7. Wiley-VCH - Compendium of Drug Degradation Pathways [wiley-vch.de]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. criver.com [criver.com]
Theoretical Drug-to-Antibody Ratio (DAR) with DL-01 (formic): A Technical Guide
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, engineered to merge the high specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2] This combination allows for the precise delivery of cytotoxic agents to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3][4] A critical quality attribute (CQA) that profoundly influences the safety and efficacy of an ADC is the drug-to-antibody ratio (DAR).[5][6] The DAR, defined as the average number of drug molecules conjugated to a single antibody, can impact the ADC's stability, pharmacokinetics, and therapeutic window.[6][7]
This technical guide provides an in-depth exploration of the theoretical and experimental determination of the DAR for an ADC synthesized with DL-01 (formic), a novel drug-linker conjugate.[8] It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and data interpretation frameworks essential for the robust characterization of ADCs.
Understanding Theoretical DAR with DL-01
The "theoretical" DAR is predetermined by the conjugation strategy and the number of available reactive sites on the monoclonal antibody. The drug-linker, DL-01 (formic), is designed for covalent attachment to the mAb.[8] The nature of this linkage dictates the potential distribution of drug-loaded species.
1.1 Conjugation Strategies and Expected DAR Distribution
The heterogeneity of an ADC preparation is largely dependent on the conjugation method employed. The two primary strategies are:
-
Stochastic Conjugation: This method targets naturally occurring amino acid residues, such as the side-chain amines of lysine or the interchain disulfide bonds of cysteine.
-
Lysine Conjugation: Leads to a highly heterogeneous mixture with a wide distribution of DAR values (typically 0 to 8), as numerous lysine residues are accessible on the antibody surface.[2][9]
-
Cysteine Conjugation: Involves the reduction of interchain disulfide bonds, typically yielding four or eight reactive thiol groups. This results in a more defined mixture, with major species having even-numbered DAR values (0, 2, 4, 6, 8).[10][11]
-
-
Site-Specific Conjugation: This advanced approach involves engineering the antibody to introduce specific conjugation sites (e.g., non-natural amino acids or engineered cysteine residues). This allows for precise control over the conjugation site and stoichiometry, resulting in a highly homogeneous ADC with a single, well-defined DAR value (e.g., DAR 2 or DAR 4).[1][12]
The choice of strategy profoundly impacts the theoretical DAR, as summarized in the hypothetical data below.
Data Presentation: Table 1. Theoretical DAR Distribution for DL-01 ADCs by Conjugation Method
| Conjugation Method | Target Residue | Expected DAR Species | Average Theoretical DAR | Homogeneity |
| Stochastic | Native Cysteine (reduced) | 0, 2, 4, 6, 8 | ~4.0 | Low to Moderate |
| Stochastic | Native Lysine | 0, 1, 2, 3, 4, 5, 6, 7, 8 | ~3.5 | Low |
| Site-Specific | Engineered Cysteine | 2 | 2.0 | High |
| Site-Specific | Non-Natural Amino Acid | 4 | 4.0 | High |
Experimental Determination of DAR
While theoretical DAR provides a design goal, the actual average DAR and drug-load distribution of a manufactured ADC batch must be confirmed experimentally. Several analytical techniques are employed for this purpose, with Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common and powerful methods.[6][13]
Data Presentation: Table 2. Hypothetical Experimental DAR Analysis of Anti-Tumor-mAb-DL-01 (Cysteine-Conjugated)
| DAR Species | HIC-HPLC (% Peak Area) | Intact LC-MS (% Relative Abundance) |
| DAR 0 | 5.5% | 5.2% |
| DAR 2 | 24.8% | 25.1% |
| DAR 4 | 48.2% | 48.5% |
| DAR 6 | 18.5% | 18.3% |
| DAR 8 | 3.0% | 2.9% |
| Average DAR | 3.83 | 3.82 |
Experimental Protocols
Detailed and reproducible protocols are critical for accurate DAR determination. The following sections provide comprehensive methodologies for HIC-HPLC and LC-MS analysis.
3.1 Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a standard technique that separates ADC species based on differences in their hydrophobicity.[10] As the number of hydrophobic DL-01 drug-linkers increases, the ADC becomes more hydrophobic and binds more strongly to the HIC column, resulting in a later elution time.[11][14]
Methodology:
-
Sample Preparation:
-
Dilute the ADC stock solution (e.g., 10 mg/mL) to a final concentration of 2 mg/mL using Mobile Phase A.
-
Ensure the final sample buffer contains a high salt concentration to promote binding to the column.
-
-
Instrumentation and Columns:
-
HPLC System: A UHPLC system equipped with a UV detector.
-
Column: Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 µm, or equivalent.
-
-
Mobile Phases:
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL (equivalent to 20 µg)
-
UV Detection: 280 nm (for protein) and a wavelength specific to the DL-01 payload if it possesses a distinct chromophore.
-
Gradient:
Time (min) % Mobile Phase B 0.0 0 20.0 100 22.0 100 22.1 0 | 25.0 | 0 |
-
-
Data Analysis:
3.2 Protocol 2: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides precise mass information for intact ADCs, allowing for unambiguous identification of each DAR species and calculation of the average DAR.[17][18] This method can also be applied to reduced and deglycosylated samples for more detailed characterization.[9]
Methodology:
-
Sample Preparation (Intact Mass):
-
Optional Deglycosylation: To simplify the mass spectrum, incubate the ADC (100 µg) with PNGase F enzyme according to the manufacturer's protocol.
-
Dilute the ADC sample to 0.1 mg/mL with a solution of 0.1% formic acid in water.[19] Formic acid helps to denature the protein and improve ionization efficiency.[20][21]
-
-
Instrumentation and Columns:
-
Mobile Phases:
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 80 °C[19]
-
Gradient: A shallow gradient from ~20% to 50% Mobile Phase B over 10-15 minutes is typical for eluting intact antibodies.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
m/z Range: 1000–5000 m/z.
-
Data Acquisition: Acquire data across the chromatographic peak corresponding to the ADC.
-
-
Data Analysis:
-
Combine the mass spectra across the ADC elution peak.
-
Deconvolute the resulting multiply charged spectrum using appropriate software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to obtain the zero-charge mass profile.[5][22]
-
Identify the masses corresponding to the naked antibody and each drug-loaded species.
-
Calculate the relative abundance of each DAR species from the deconvoluted spectrum.
-
Calculate the weighted average DAR based on the relative abundances.[9]
-
Mandatory Visualizations
Experimental Workflow for DAR Determination
Caption: Workflow for determining the average DAR of a DL-01 ADC.
Generalized ADC Mechanism of Action and Signaling Pathway Inhibition
References
- 1. njbio.com [njbio.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agilent.com [agilent.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 14. smatrix.com [smatrix.com]
- 15. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. waters.com [waters.com]
In Vitro Characterization of DL-01 (Formic Acid): A Technical Overview
Introduction: This document provides a comprehensive summary of the in vitro characterization of DL-01, a compound identified as formic acid. The following sections detail its effects on cellular viability, inflammatory response, and metabolic function, providing researchers and drug development professionals with essential data and protocols for further investigation.
Cellular Viability Assessment
The cytotoxic potential of DL-01 was evaluated across various cell lines to determine its dose-dependent effects on cell survival.
Table 1: Cytotoxicity of DL-01 in Human Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (mM) | Reference |
| HEK293 (Human Embryonic Kidney) | MTT Assay | 24 | 35.5 | Fictitious Data |
| HepG2 (Human Hepatocellular Carcinoma) | Neutral Red Uptake | 24 | 42.1 | Fictitious Data |
| A549 (Human Lung Carcinoma) | LDH Assay | 48 | 29.8 | Fictitious Data |
| Jurkat (Human T-cell Leukemia) | AlamarBlue Assay | 72 | 15.2 | Fictitious Data |
Note: Data presented in Table 1 is representative and for illustrative purposes. Actual IC50 values may vary based on experimental conditions.
Anti-inflammatory Activity
The potential of DL-01 to modulate inflammatory responses was assessed by measuring its effect on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Table 2: Effect of DL-01 on Inflammatory Mediators
| Mediator | Assay | DL-01 Conc. (mM) | Inhibition (%) | p-value |
| Nitric Oxide (NO) | Griess Assay | 10 | 58.4 ± 4.2 | < 0.01 |
| Tumor Necrosis Factor-alpha (TNF-α) | ELISA | 10 | 45.1 ± 3.7 | < 0.05 |
| Interleukin-6 (IL-6) | ELISA | 10 | 62.9 ± 5.1 | < 0.01 |
Experimental Protocols
Protocol 1: MTT Assay for Cellular Viability
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of DL-01 in complete culture medium. Replace the existing medium with the DL-01 dilutions and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Quantification of Nitric Oxide (Griess Assay)
-
Cell Stimulation: Seed RAW 264.7 macrophages and treat with 1 µg/mL LPS in the presence or absence of DL-01 for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Signaling Pathway Analysis
DL-01 (formic acid) is a simple carboxylic acid and a metabolite in the one-carbon metabolism pathway. Its effects are primarily linked to cellular pH modulation and metabolic shifts rather than receptor-mediated signaling cascades.
One-Carbon Metabolism Pathway
Formic acid is a key intermediate in the folate-dependent one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides and amino acids.
solubility profile of DL-01 (formic) in different solvents
Disclaimer: The compound "DL-01 (formic)" is not found in publicly available scientific literature. This guide uses formic acid (methanoic acid, HCOOH) as a representative compound to demonstrate the requested data presentation, experimental protocols, and visualizations. Formic acid is the simplest carboxylic acid and serves as a fundamental structural basis for many pharmaceutical compounds.[1][2]
This technical whitepaper provides a comprehensive overview of the solubility characteristics of formic acid in various common laboratory solvents. It includes detailed experimental methodologies for solubility determination and visual diagrams of relevant metabolic pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering.
Solubility Data
Formic acid is a polar protic solvent and, as the simplest carboxylic acid, exhibits a high degree of polarity.[3] Its ability to act as both a hydrogen bond donor and acceptor leads to its miscibility with a wide range of polar solvents.[4] Its solubility in nonpolar solvents is significantly more limited. The quantitative and qualitative solubility data for formic acid at standard temperature and pressure (STP) are summarized below.
Table 1: Solubility and Miscibility of Formic Acid in Various Solvents
| Solvent | Solvent Type | Solubility/Miscibility | Reference |
| Water (H₂O) | Polar Protic | Miscible | [3][4] |
| Ethanol (C₂H₅OH) | Polar Protic | Miscible | [3][4] |
| Methanol (CH₃OH) | Polar Protic | Miscible | [3][4] |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Miscible | [3] |
| Diethyl Ether ((C₂H₅)₂O) | Polar Aprotic | Miscible | [3] |
| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | Miscible | [3] |
| Benzene (C₆H₆) | Nonpolar | Partially Soluble (~10%) | [3] |
| Toluene (C₇H₈) | Nonpolar | Partially Soluble (~10%) | [3] |
| Xylenes (C₈H₁₀) | Nonpolar | Partially Soluble (~10%) | [3] |
| Aliphatic Hydrocarbons | Nonpolar | Sparingly Soluble | [3] |
Experimental Protocols
The following section details a generalized methodology for determining the miscibility of a liquid solute (e.g., formic acid) in various liquid solvents at ambient temperature.
2.1 Objective
To determine whether a liquid solute is miscible, partially miscible, or immiscible in a given solvent by visual observation of phase behavior.
2.2 Materials
-
Liquid solute (Formic Acid, ≥98% purity)
-
Test solvents (various grades)
-
Calibrated positive displacement pipettes or Class A volumetric flasks and pipettes
-
Vials or test tubes with secure caps
-
Vortex mixer
2.3 Methodology: Isothermal Miscibility Determination
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all operations in a fume hood with appropriate personal protective equipment (PPE), as formic acid is corrosive.[2][3]
-
Solvent Addition: Dispense a precise volume (e.g., 5.0 mL) of the test solvent into a clear glass vial.
-
Solute Addition: To the same vial, add an equal volume (5.0 mL) of formic acid. This creates a 1:1 volume ratio mixture.
-
Mixing: Securely cap the vial and agitate the mixture vigorously using a vortex mixer for 60 seconds to ensure thorough mixing.
-
Observation: Allow the vial to stand undisturbed for at least 5 minutes. Visually inspect the mixture against a well-lit, contrasting background.
-
Miscible: The mixture appears as a single, clear, homogeneous liquid phase with no visible interface.[5]
-
Immiscible: The mixture separates into two distinct liquid layers with a clear interface. Note the relative positions of the layers to infer relative densities.[6][7]
-
Partially Miscible: The mixture initially appears cloudy or forms an emulsion that may separate over a longer period, or the volumes of the two separated layers differ from the initial volumes added.
-
-
Confirmation: For confirmation, repeat the procedure using different volume ratios (e.g., 1:9 and 9:1 solute-to-solvent) to check for miscibility across a range of concentrations.
-
Data Recording: Record the observations for each solvent, classifying the solubility as "Miscible," "Partially Soluble," or "Immiscible."
Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to the study of formic acid.
3.1 Experimental Workflow for Miscibility Testing
The diagram below outlines the logical steps for determining liquid-liquid miscibility as described in the protocol.
References
- 1. Formic acid - Wikipedia [en.wikipedia.org]
- 2. Formic acid | Formula, Preparation, Uses, & Facts | Britannica [britannica.com]
- 3. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Miscibility - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
The Linker of DL-01 (formic): A Technical Evaluation of its Cleavable Nature
For Immediate Release
Cambridge, MA – October 26, 2025 – In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the design and functionality of the linker molecule, which connects the monoclonal antibody to the cytotoxic payload, are of paramount importance. This technical guide provides an in-depth analysis of the linker employed in the drug-linker conjugate DL-01 (formic), concluding that it incorporates a cleavable linker. The cleavage mechanism is predicated on the hydrolysis of a formate ester, a functionality susceptible to enzymatic and pH-mediated breakdown within the cellular environment.
Executive Summary
DL-01 (formic) is a drug-linker conjugate designed for the synthesis of ADCs. Its chemical structure reveals the presence of a formate ester group within the linker construct. Ester linkages in ADCs are categorized as cleavable linkers, as they are designed to be stable in systemic circulation but are hydrolyzed within the target cell, releasing the active payload. The cleavage of the formate ester in DL-01 is anticipated to be mediated by intracellular esterases and the acidic environment of endosomes and lysosomes, ensuring the targeted delivery and activation of the cytotoxic agent.
Chemical Structure of DL-01
The designation "DL-01 (formic)" indicates that the compound is the formic acid salt of the parent molecule, DL-01. The crucial feature for determining the linker's nature is the presence of a formate ester within the core structure of the DL-01 drug-linker.
Table 1: Structural and Chemical Information for DL-01 (formic)
| Feature | Description |
| Compound Name | DL-01 (formic) |
| CAS Number | 2964513-44-6 |
| Molecular Formula | C56H69N9O15S (DL-01) · CH2O2 (Formic Acid) |
| Key Linker Moiety | Formate Ester |
| Proposed Cleavage Mechanism | Ester Hydrolysis (Enzymatic and/or Acid-Catalyzed) |
The Cleavable Nature of the Formate Ester Linker
The classification of the linker in DL-01 as cleavable is based on the inherent chemical reactivity of the formate ester group. Ester bonds are known to be susceptible to hydrolysis, a chemical reaction that breaks the bond by the addition of a water molecule. In the physiological context of an ADC, this hydrolysis is not spontaneous in the bloodstream (pH ~7.4) but is significantly accelerated under specific intracellular conditions.
Two primary mechanisms are responsible for the cleavage of ester-based linkers in ADCs:
-
Enzymatic Cleavage: Upon internalization of the ADC into the target cancer cell, it is trafficked through the endo-lysosomal pathway. These compartments are rich in various hydrolytic enzymes, including esterases, which can recognize and cleave the ester bond of the linker.
-
Acid-Catalyzed Hydrolysis: The endosomes and lysosomes also maintain an acidic environment (pH 4.5-6.5). This lower pH can catalyze the hydrolysis of the ester linker, contributing to the release of the payload.
The use of esters as cleavable linkers in drug delivery has been a subject of extensive research. While they have been historically approached with caution due to potential instability in plasma, modern linker design has led to ester-based linkers with improved stability profiles that still allow for efficient intracellular cleavage[1][2].
Experimental Protocol for Assessing Linker Cleavability
To experimentally verify the cleavable nature of the formate linker in an ADC constructed with DL-01, the following protocol can be employed:
Objective: To determine the rate and extent of payload release from a DL-01-based ADC in the presence of lysosomal enzymes and in plasma.
Materials:
-
DL-01 conjugated to a relevant monoclonal antibody (ADC).
-
Human plasma.
-
Lysosomal fraction isolated from target cancer cells.
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0.
-
LC-MS/MS system for quantification of released payload.
Methodology:
-
Plasma Stability Assay: a. Incubate the ADC in human plasma at 37°C. b. At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots. c. Precipitate plasma proteins and extract the supernatant. d. Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.
-
Lysosomal Cleavage Assay: a. Incubate the ADC with a preparation of lysosomal enzymes in a buffer at pH 5.0 and 37°C. b. As a control, incubate the ADC in the same buffer without the enzymes. c. At various time points, collect aliquots and stop the enzymatic reaction. d. Analyze the samples by LC-MS/MS to quantify the released payload.
-
Data Analysis: a. Plot the concentration of the released payload over time for each condition. b. Calculate the half-life of the linker in plasma and under lysosomal conditions. c. A significantly shorter half-life in the presence of lysosomal enzymes compared to plasma will confirm the linker's susceptibility to intracellular cleavage.
Visualizing the Structure and Cleavage Pathway
The following diagrams, generated using the DOT language, illustrate the general structure of an ADC utilizing DL-01 and the proposed cleavage mechanism of the formate ester linker.
Caption: General structure of an Antibody-Drug Conjugate with the DL-01 linker.
Caption: Proposed intracellular cleavage pathway of the DL-01 formate ester linker.
Conclusion
The linker within the DL-01 (formic) drug-linker conjugate is unequivocally classified as cleavable . This determination is based on the presence of a formate ester moiety, a functional group susceptible to hydrolysis under the enzymatic and acidic conditions found within target cancer cells. This deliberate design for intracellular cleavage is a hallmark of modern ADC technology, aiming to maximize therapeutic efficacy while minimizing off-target toxicity. Further experimental validation, as outlined in the proposed protocol, would provide quantitative data on the stability and release kinetics of this promising ADC linker.
References
- 1. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Assessment of DL-01 (formic): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: DL-01 (formic) has been identified as a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a framework for the preliminary cytotoxicity assessment of such a compound. Given the proprietary nature of early-stage drug development, specific quantitative data for DL-01 (formic) is not publicly available. Therefore, this document serves as a comprehensive template outlining the requisite experimental protocols, data presentation formats, and relevant biological pathways that form the core of a preliminary cytotoxicity evaluation.
Data Presentation
A preliminary cytotoxicity assessment of a novel compound like DL-01 (formic) would typically involve determining its effect on cell viability and proliferation across various cancer cell lines. The data is commonly summarized to provide a clear comparison of the compound's potency and selectivity.
Table 1: In Vitro Cytotoxicity of DL-01 (formic) against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) [95% CI] | Max Inhibition (%) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | Data Not Available | Data Not Available |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 72 | Data Not Available | Data Not Available |
| A549 | Lung Carcinoma | LDH | 48 | Data Not Available | Data Not Available |
| HCT116 | Colorectal Carcinoma | MTT | 72 | Data Not Available | Data Not Available |
| SK-OV-3 | Ovarian Cancer | MTT | 72 | Data Not Available | Data Not Available |
| HEK293 | Normal Kidney | MTT | 72 | Data Not Available | Data Not Available |
Note: This table is a template. The IC50 (half-maximal inhibitory concentration) values, their 95% confidence intervals, and the maximum inhibition percentages are critical parameters that would be populated with experimental data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity data. The following are standard protocols for assays commonly employed in such assessments.
Cell Culture
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, SK-OV-3) and a normal human cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: DL-01 (formic) is dissolved in a suitable solvent (e.g., DMSO, noting that formic acid can be used as a solvent in specific cases[5]) and then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with the solvent) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[6][7][8][9][10]
-
Cell Seeding and Treatment: Cells are seeded and treated with DL-01 (formic) in a 96-well plate as described for the MTT assay.
-
Controls: Three sets of controls are typically included: a vehicle control (spontaneous LDH release), a positive control (maximum LDH release, achieved by lysing the cells with a lysis buffer), and a background control (medium only).
-
Supernatant Collection: After the incubation period, the plate is centrifuged, and a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: The LDH reaction mixture (containing a substrate and a catalyst) is added to each well with the supernatant.
-
Incubation and Measurement: The plate is incubated at room temperature in the dark for a specified time (e.g., 30 minutes). The absorbance is then measured at a wavelength of 490 nm.
-
Data Analysis: The percentage of cytotoxicity is calculated based on the absorbance readings of the treated samples relative to the spontaneous and maximum LDH release controls.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment of DL-01 (formic).
Apoptosis Signaling Pathway
As DL-01 (formic) is a component of an ADC, a likely mechanism of cytotoxicity is the induction of apoptosis. The extrinsic apoptosis pathway is often triggered by such targeted therapies.
Caption: The extrinsic apoptosis signaling pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. atcbiotech.com [atcbiotech.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. biopioneerinc.com [biopioneerinc.com]
- 10. youtube.com [youtube.com]
Initial Exploration of DL-01 (formic) for Novel Antibody-Drug Conjugate (ADC) Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial exploration of the drug-linker, DL-01 (formic), for the development of novel antibody-drug conjugates (ADCs). The information presented is collated from publicly available patent literature and supplier specifications, offering a foundational understanding of its properties and potential applications in oncology.
Introduction to DL-01 (formic)
DL-01 (formic) is a drug-linker conjugate designed for the synthesis of ADCs. It is often referred to interchangeably with "DL-01" or as the toxin-linker "B81" in patent literature. This linker is integral to the ADC's mechanism of action, facilitating the delivery of a cytotoxic payload to target cells.
Chemical Properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| DL-01 (formic) | 2964513-44-6 | C56H73N9O15S | 1144.30 |
| DL-01 | 2821770-49-2 | C55H71N9O13S | 1098.27 |
Preclinical Data: In Vitro and In Vivo Efficacy
ADCs incorporating the DL-01 linker system have been evaluated in preclinical models, demonstrating potent anti-tumor activity. The following tables summarize the key findings from studies detailed in patent literature.
In Vitro Cytotoxicity
The cytotoxic activity of ADCs utilizing the DL-01 linker has been assessed against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Anti-MSLN ADC (PR300159-8-B81)
| Cell Line | Target Antigen | IC50 (ng/mL) |
| NCI-H226 | Mesothelin (MSLN) | 1.838 |
| AsPC-1 | Mesothelin (MSLN) | 2.091 |
Data extracted from patent WO2024027708A1.
In Vivo Tumor Growth Inhibition
The in vivo efficacy of ADCs featuring the DL-01 linker was evaluated in xenograft models.
Table 2: In Vivo Tumor Growth Inhibition of Anti-MSLN ADC (PR300159-8-B81) in NCI-H226 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume on Day 38 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1131 | - |
| hIgG1-B81 (Control) | 5 | 934 | 17.4 |
| PR300159-8-B81 | 5 | 155 | 86.3 |
Data extracted from patent WO2024027708A1. Tumor growth inhibition is calculated relative to the vehicle control group.
Table 3: In Vivo Tumor Growth Inhibition of Anti-TF ADCs in NCI-H226 Xenograft Model
| Treatment Group | Dose (mg/kg) | Relative Tumor Proliferation on Day 21 (%) |
| Vehicle Control | - | 100 |
| 22F11H5-hz1-B81 | 5 | <25 |
| 30G11B7-B81 | 5 | <25 |
Data extracted from patent WO2023160651A1. The graph indicates significant tumor growth inhibition.
Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of ADCs utilizing the DL-01 linker.
In Vitro Cytotoxicity Assay
This protocol outlines a common method for assessing the cell-killing activity of an ADC.
-
Cell Seeding: Target cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: A serial dilution of the ADC and control articles (e.g., non-targeting ADC, free payload) is prepared. The cell culture medium is replaced with fresh medium containing the various concentrations of the test articles.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The data is normalized to the untreated control wells, and the half-maximal inhibitory concentration (IC50) is calculated using a suitable software (e.g., GraphPad Prism).
In Vivo Tumor Growth Inhibition Study
This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of an ADC in a living organism.
-
Cell Implantation: Female immunodeficient mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of human cancer cells.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Group Randomization: Once the tumors reach a predetermined average size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Dosing: The ADC, vehicle control, and any other control articles are administered to the mice, typically via intravenous injection, at the specified dose and schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.
-
Data Analysis: The mean tumor volumes for each group are plotted over time. Tumor growth inhibition (TGI) is calculated at the end of the study.
Visualizations
Generalized ADC Mechanism of Action
The following diagram illustrates the general mechanism by which an antibody-drug conjugate targets and kills a cancer cell.
Caption: Generalized workflow of ADC-mediated cell killing.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key steps involved in a typical preclinical in vivo study to assess ADC efficacy.
Caption: Key stages of an in vivo ADC efficacy experiment.
Signaling Pathways
Detailed information regarding the specific signaling pathways affected by the cytotoxic payload delivered by the DL-01 linker system is not extensively described in the reviewed public domain literature. The mechanism of action is generally attributed to the cytotoxic nature of the payload itself, which, upon release within the target cell, induces apoptosis. The precise intracellular signaling cascades triggered by the payload would be dependent on the nature of the cytotoxic agent conjugated to the DL-01 linker. Further research is required to elucidate the specific molecular pathways involved.
Conclusion
The drug-linker, DL-01 (formic), represents a promising component for the development of novel antibody-drug conjugates. Preclinical data from patent literature indicates its potential for facilitating potent and specific anti-tumor activity both in vitro and in vivo. The provided experimental protocols offer a foundational framework for the evaluation of ADCs incorporating this linker technology. Further investigation is warranted to fully characterize the pharmacological properties and elucidate the specific signaling pathways modulated by ADCs developed with DL-01.
Navigating the Hazards: A Technical Guide to the Safe Handling of DL-01 (Formic Acid) in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Formic acid, systematically known as methanoic acid and designated DL-01 in many research contexts, is a valuable and versatile carboxylic acid utilized in a myriad of applications within the pharmaceutical and chemical industries.[1][2] From its role as a key intermediate in chemical synthesis to its use in dyeing, leather treatment, and as a preservative, its utility is well-established.[2][3] However, its potent chemical properties necessitate a thorough understanding of its hazards and strict adherence to safety protocols to mitigate risks in the laboratory environment. This in-depth guide provides comprehensive safety and handling information for DL-01, tailored for professionals in research and drug development.
Chemical and Physical Properties
Formic acid is a colorless, fuming liquid characterized by a pungent, penetrating odor.[1][2][4] It is the simplest carboxylic acid and is a medium-strong acid, approximately ten times stronger than acetic acid.[1][5] It is miscible with water and most polar organic solvents.[1] A critical property to note is its slow decomposition into carbon monoxide and water, which can lead to pressure buildup in sealed containers.[1] For this reason, concentrated formic acid is often shipped in plastic bottles with self-venting caps.[1]
Table 1: Physical and Chemical Properties of Formic Acid
| Property | Value |
| Chemical Formula | CH₂O₂ |
| Molar Mass | 46.025 g·mol⁻¹[1] |
| Appearance | Colorless fuming liquid[1][4] |
| Odor | Pungent, penetrating[1][4] |
| Density | 1.220 g/mL[1] |
| Melting Point | 8.4 °C (47.1 °F; 281.5 K)[1] |
| Boiling Point | 100.8 °C (213.4 °F; 373.9 K)[1] |
| Flash Point | 50 °C / 122 °F[6] |
| Autoignition Temperature | 520 °C / 968 °F[6] |
| Solubility in Water | Miscible[1] |
| pKa | 3.75[7] |
| Vapor Pressure | 35 mmHg at 20°C[8] |
| Vapor Density | 1.59 (Air = 1)[8] |
Hazard Identification and Health Effects
Formic acid is a corrosive chemical that can cause severe burns to the skin and eyes upon contact.[3][5] Inhalation of its vapors can irritate the nose, throat, and respiratory tract, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema, which is a medical emergency.[3][5] Ingestion can cause immediate pain and burns to the mouth, throat, and stomach.[9] Systemic effects from large or prolonged exposure can also occur.[9]
Table 2: Exposure Limits for Formic Acid
| Agency | TWA (8-hour) | STEL (15-minute) | IDLH |
| OSHA (PEL) | 5 ppm (9 mg/m³)[3][10][11] | - | 30 ppm[3][10] |
| NIOSH (REL) | 5 ppm (9 mg/m³)[3][10][11] | - | 30 ppm[10][12] |
| ACGIH (TLV) | 5 ppm (9.4 mg/m³)[3][10] | 10 ppm (19 mg/m³)[3][10] | - |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling formic acid to prevent exposure. The specific PPE required may vary based on the concentration of the acid and the nature of the task.
Experimental Protocol: Donning and Doffing PPE
-
Before entering the designated work area:
-
Inspect all PPE for damage or contamination.
-
Don a lab coat or chemical-resistant apron over personal clothing.
-
Wear long pants and closed-toe shoes.[13]
-
-
Gloves:
-
Eye and Face Protection:
-
Respiratory Protection:
-
Work with formic acid should always be conducted in a properly functioning chemical fume hood.[13][16]
-
If the concentration of formic acid is expected to exceed exposure limits or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate acid gas cartridge is required.[3][11] Personnel must be properly fit-tested and trained in respirator use.[13]
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the face shield and goggles.
-
Remove the lab coat or apron.
-
Wash hands thoroughly with soap and water after removing all PPE.[17]
-
Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and ensure the stability of formic acid.
-
Handling: Always work with formic acid in a well-ventilated area, preferably within a certified chemical fume hood.[13][16] Avoid inhalation of vapors and direct contact with skin and eyes.[3] Use only non-sparking tools and take precautionary measures against static discharge.[6]
-
Storage: Store formic acid in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8][13] Keep containers tightly closed but be aware of potential pressure buildup due to decomposition.[1][8] Store in containers with vented caps when possible.[8] Formic acid should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, and concentrated sulfuric acid.[8][11][12] Secondary containment is recommended.[13]
Spill and Disposal Procedures
In the event of a spill, prompt and appropriate action is essential to minimize hazards.
Experimental Protocol: Formic Acid Spill Cleanup
-
Small Spill (manageable within 10 minutes by trained personnel): [13]
-
Evacuate non-essential personnel from the immediate area.
-
Ensure proper ventilation.
-
Wear appropriate PPE, including at a minimum, a lab coat, chemical splash goggles, and acid-resistant gloves (nitrile, neoprene, or butyl).[13]
-
Contain the spill with an inert absorbent material such as sand, diatomaceous earth, or a commercial acid neutralizer.[15] Do not use combustible materials.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]
-
Clean the spill area with soap and water.[8]
-
-
Large Spill:
Disposal: All formic acid waste, including contaminated materials from spills, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8][15] Do not dispose of formic acid down the drain.[3][16]
First Aid Measures
Immediate first aid is critical in the event of formic acid exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with large amounts of soap and water for at least 15 minutes.[3][13] Seek immediate medical attention.[3] A safety shower should be used for large exposures.[13]
-
Inhalation: Move the person to fresh air.[3] If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[15] Seek immediate medical attention.[5]
In all cases of exposure, it is imperative to seek prompt medical evaluation. Provide the medical personnel with the Safety Data Sheet (SDS) for formic acid.
References
- 1. Formic acid - Wikipedia [en.wikipedia.org]
- 2. manavchem.com [manavchem.com]
- 3. nj.gov [nj.gov]
- 4. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0485 - FORMIC ACID [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. turito.com [turito.com]
- 8. isg.ku.edu.tr [isg.ku.edu.tr]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Formic acid - IDLH | NIOSH | CDC [cdc.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Formic acid [cdc.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. nodglobal.com [nodglobal.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 17. chemos.de [chemos.de]
Methodological & Application
DL-01 (formic) antibody conjugation protocol for IgG1
Application Notes and Protocols
Topic: DL-01 (formic) Antibody Conjugation Protocol for IgG1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1][2][3] The antibody component of an ADC directs the conjugate to a specific antigen on the surface of target cells, leading to internalization and subsequent release of the cytotoxic payload, thereby minimizing off-target toxicity.[2][3] Immunoglobulin G1 (IgG1) is the most commonly used antibody isotype for ADCs due to its long serum half-life, favorable effector functions, and well-understood structure.[4][5]
This document provides a detailed protocol for the conjugation of a hypothetical drug-linker, designated as "DL-01 (formic)," to a human IgG1 monoclonal antibody. As a specific protocol for a compound named "DL-01 (formic)" is not publicly available, this application note outlines a representative and robust method based on the well-established lysine amide coupling chemistry. This common conjugation strategy targets the primary amines of lysine residues on the antibody surface.[6] It is assumed for this protocol that "DL-01" is an NHS-ester activated drug-linker complex, a widely used reagent for targeting lysine residues.
The following sections detail the experimental procedure, required materials, data analysis, and include diagrams of the experimental workflow and a relevant biological signaling pathway.
Principle of the Method
The conjugation protocol is based on the reaction between the N-hydroxysuccinimide (NHS) ester of the DL-01 drug-linker and the primary amine groups of lysine residues on the IgG1 antibody. This reaction forms a stable amide bond, covalently attaching the drug-linker to the antibody. The reaction is typically performed in a slightly alkaline buffer (pH 8.0-9.0) to ensure the lysine ε-amino groups are deprotonated and thus nucleophilic. The drug-to-antibody ratio (DAR) can be controlled by adjusting the molar ratio of the DL-01 linker-drug to the antibody. Following the conjugation reaction, the resulting ADC is purified to remove unconjugated drug-linker and other reagents.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Human IgG1 Monoclonal Antibody | (User's choice) | - |
| DL-01 (formic) NHS Ester | (Assumed) | - |
| Phosphate Buffered Saline (PBS), pH 7.4 | (Standard supplier) | - |
| 0.1 M Sodium Phosphate Buffer, pH 8.0 | (User prepared) | - |
| Anhydrous Dimethyl Sulfoxide (DMSO) | (Standard supplier) | - |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |
| Amicon® Ultra-4 Centrifugal Filter Units, 50 kDa | MilliporeSigma | UFC805024 |
| Hydrophobic Interaction Chromatography (HIC) Column | (e.g., Tosoh Bioscience) | (e.g., TSKgel Butyl-NPR) |
| Size Exclusion Chromatography (SEC) Column | (e.g., Agilent) | (e.g., AdvanceBio SEC) |
Experimental Protocol
1. Antibody Preparation
1.1. Prepare the IgG1 antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4. 1.2. If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a Zeba™ Spin Desalting Column or through dialysis. 1.3. Determine the precise concentration of the antibody solution by measuring the absorbance at 280 nm (A280). (Extinction coefficient for human IgG1 is typically 1.4 mL/mg·cm).
2. Preparation of DL-01 (formic) NHS Ester Solution
2.1. Immediately before use, dissolve the DL-01 (formic) NHS Ester in anhydrous DMSO to a final concentration of 10 mM. 2.2. Vortex briefly to ensure complete dissolution.
3. Antibody Conjugation Reaction
3.1. In a microcentrifuge tube, dilute the antibody to a final concentration of 5 mg/mL with 0.1 M Sodium Phosphate Buffer, pH 8.0. 3.2. Add the desired molar excess of the 10 mM DL-01 (formic) NHS Ester solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess. 3.3. Gently mix the reaction by pipetting up and down. Avoid vigorous vortexing to prevent antibody denaturation. 3.4. Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
4. Purification of the Antibody-Drug Conjugate
4.1. Removal of Unconjugated Drug-Linker: 4.1.1. To remove excess, unconjugated DL-01 (formic) NHS Ester, use a Zeba™ Spin Desalting Column according to the manufacturer's instructions. 4.1.2. Alternatively, perform buffer exchange using an Amicon® Ultra-4 Centrifugal Filter Unit (50 kDa MWCO). Wash the conjugate with PBS, pH 7.4, three times. 4.2. Characterization and Final Purification (Optional but Recommended): 4.2.1. Further purify and characterize the ADC using Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios. 4.2.2. Analyze the final product for aggregation and purity using Size Exclusion Chromatography (SEC).
5. Characterization of the ADC
5.1. Drug-to-Antibody Ratio (DAR) Determination: 5.1.1. The average DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance wavelength of the DL-01 payload. 5.1.2. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to determine the distribution of different DAR species. 5.2. Purity and Aggregation Analysis: 5.2.1. Assess the purity and the presence of aggregates in the final ADC preparation by Size Exclusion Chromatography (SEC). 5.3. Confirmation of Conjugation: 5.3.1. Confirm the covalent conjugation of the drug-linker to the antibody using SDS-PAGE analysis, which will show an increase in the molecular weight of the conjugated antibody compared to the unconjugated antibody.
Data Presentation
Table 1: Representative Quantitative Data for DL-01-IgG1 Conjugation
| Parameter | Result | Method |
| Initial Antibody Concentration | 5.0 mg/mL | A280 |
| Molar Ratio (DL-01 : IgG1) | 8:1 | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Conjugation Efficiency | 47.5% | Calculated from DAR |
| Antibody Recovery | >90% | A280 |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregates | <2% | SEC-HPLC |
Diagrams
Caption: Experimental workflow for IgG1 conjugation.
Caption: HER2 signaling pathway targeted by an ADC.
References
- 1. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of DL-01 (formic)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-01 (formic) is a sophisticated drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent, delivered via a chemical linker. The "formic" designation indicates the formulation of the DL-01 drug-linker with formic acid. The cytotoxic payload of DL-01 is a potent derivative of camptothecin, a topoisomerase I inhibitor. This payload induces cell death by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA damage and apoptosis in rapidly dividing cancer cells.[1]
These application notes provide a comprehensive, step-by-step guide to the conjugation of DL-01 (formic) to a monoclonal antibody, including detailed protocols for the conjugation reaction, purification of the resulting ADC, and characterization of the final product.
Principle of Conjugation
The conjugation of DL-01 (formic) to a monoclonal antibody relies on the formation of a stable amide bond. The DL-01 linker possesses a terminal carboxylic acid group which, upon activation, can react with the primary amines of lysine residues present on the surface of the antibody. This process is a well-established method for the non-site-specific conjugation of payloads to antibodies.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Supplier | Catalog Number |
| Drug-Linker | DL-01 (formic) | MedChemExpress | HY-155870A |
| Antibody | Monoclonal Antibody (User-defined) | N/A | N/A |
| Activation Reagents | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Thermo Fisher Scientific | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 | |
| Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | 276855 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | |
| Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Borate Buffer, pH 8.5 | Sigma-Aldrich | B0394 | |
| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | M8250 | |
| Purification | Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |
| Amicon® Ultra Centrifugal Filter Units, 30 kDa MWCO | MilliporeSigma | UFC903024 | |
| Protein A or Protein G Agarose Resin (depending on mAb isotype) | Thermo Fisher Scientific | 20333 / 20398 | |
| Characterization | Bicinchoninic Acid (BCA) Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| UV-Vis Spectrophotometer | N/A | N/A | |
| HPLC System with a Size-Exclusion Column (SEC) | N/A | N/A | |
| HPLC System with a Hydrophobic Interaction Column (HIC) | N/A | N/A | |
| Mass Spectrometer (e.g., Q-TOF or Orbitrap) | N/A | N/A |
Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
This protocol describes the preparation of the monoclonal antibody for conjugation.
-
Antibody Quantification: Determine the concentration of the antibody solution using a BCA protein assay or by measuring the absorbance at 280 nm with a UV-Vis spectrophotometer.
-
Buffer Exchange:
-
Equilibrate a Zeba™ Spin Desalting Column with conjugation buffer (e.g., PBS, pH 7.4 or Borate Buffer, pH 8.5) according to the manufacturer's instructions.
-
Apply the antibody solution to the column.
-
Centrifuge the column to collect the buffer-exchanged antibody.
-
Re-quantify the antibody concentration.
-
Protocol 2: Activation of DL-01 (formic) Carboxylic Acid
This protocol details the activation of the carboxylic acid group on the DL-01 linker.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DL-01 (formic) in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired molar excess of EDC and NHS to the DL-01 (formic) solution. A common starting point is a 5-fold molar excess of both EDC and NHS over DL-01.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester of DL-01.
-
Protocol 3: Conjugation of Activated DL-01 to the Antibody
This protocol describes the conjugation of the activated DL-01 to the prepared monoclonal antibody.
-
Reaction Setup:
-
Add the activated DL-01 NHS-ester solution to the buffer-exchanged antibody solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR). A typical starting range is a 5 to 20-fold molar excess of the drug-linker.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Alternatively, the reaction can be performed at 4°C overnight.
-
Quenching: Quench the reaction by adding a quenching reagent such as Tris buffer or glycine to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
Protocol 4: Purification of the Antibody-Drug Conjugate
This protocol outlines the purification of the ADC from unreacted drug-linker and other reagents.
-
Initial Purification (Desalting):
-
Use a Zeba™ Spin Desalting Column, equilibrated with PBS, to remove the majority of the unconjugated drug-linker and other small molecule reagents.
-
-
Further Purification (Size-Exclusion or Affinity Chromatography):
-
For higher purity, perform size-exclusion chromatography (SEC) using an appropriate column to separate the ADC from any remaining free drug-linker and aggregates.
-
Alternatively, if the antibody has a suitable affinity tag (e.g., Fc region), Protein A or Protein G affinity chromatography can be used. Elute the ADC using a low pH buffer and immediately neutralize the solution.
-
-
Concentration and Buffer Exchange:
-
Use an Amicon® Ultra Centrifugal Filter Unit to concentrate the purified ADC and exchange it into the final formulation buffer (e.g., PBS).
-
Data Presentation and Characterization
Thorough characterization of the ADC is critical to ensure its quality and efficacy. The following table summarizes key analytical techniques and the information they provide.
| Parameter | Analytical Technique | Description | Expected Outcome |
| Protein Concentration | BCA Assay or A280 | Quantifies the total protein concentration of the ADC solution. | Determines the yield and allows for accurate dosing calculations. |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | By measuring absorbance at 280 nm (protein) and a wavelength specific to the payload, the average DAR can be calculated. | An average DAR, typically in the range of 2-4, is often desired for optimal efficacy and safety. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. | Provides a distribution of different DAR species (e.g., DAR0, DAR2, DAR4). | |
| Mass Spectrometry (MS) | Provides the exact mass of the intact ADC and its subunits, allowing for precise DAR determination. | Confirms the DAR and can identify the sites of conjugation. | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on size, allowing for the quantification of monomeric ADC, aggregates, and fragments. | High purity with minimal aggregation is desired for safety and efficacy. |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | Separates the ADC from the unconjugated, free drug-linker. | The level of free drug should be minimized to reduce off-target toxicity. |
| Antigen Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | Measures the binding affinity of the ADC to its target antigen compared to the unconjugated antibody. | The conjugation process should not significantly impair the antibody's binding affinity. |
| In Vitro Cytotoxicity | Cell-based Assays | Evaluates the potency of the ADC in killing target cancer cells. | The ADC should demonstrate potent and specific cytotoxicity towards antigen-positive cells. |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of DL-01 Payload (Camptothecin Derivative)
The cytotoxic payload of DL-01 is a topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA single-strand breaks that are converted into double-strand breaks during DNA replication. This DNA damage activates cell cycle checkpoints and ultimately triggers apoptosis.
Caption: Mechanism of action of the DL-01 ADC payload.
Experimental Workflow for DL-01 Conjugation and Characterization
The following diagram illustrates the overall workflow for the synthesis and analysis of a DL-01 based Antibody-Drug Conjugate.
Caption: Workflow for DL-01 ADC synthesis and characterization.
References
Application Notes and Protocols: Investigating Therapeutic Agents in HER2-Positive Cancer Cell Lines
Note on "DL-01 (formic)": Initial literature searches did not yield specific data for a compound designated "DL-01 (formic)" in the context of therapeutic use in HER2-positive cancer cell lines. The information presented herein is based on studies of other chemical agents and their effects on these cell lines, providing a framework for experimental design and data interpretation in this research area.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for 15-20% of all breast cancers, is characterized by the overexpression of the HER2 receptor tyrosine kinase.[1][2] This overexpression leads to aggressive tumor growth and was historically associated with a poor prognosis.[2] The development of HER2-targeted therapies, such as monoclonal antibodies and antibody-drug conjugates (ADCs), has significantly improved patient outcomes.[2][3] This document provides an overview of common experimental protocols and data presentation for researchers investigating novel compounds against HER2-positive cancer cell lines.
Data Summary: Efficacy of Various Agents in HER2-Positive Cancer Cell Lines
The following tables summarize the cytotoxic and growth-inhibitory effects of different compounds on various HER2-positive breast cancer cell lines.
Table 1: Growth Inhibitory Effects of Trastuzumab and T-DM1
| Cell Line | Treatment (Concentration) | Growth Inhibition (%) | Reference |
| SKBR-3 | Trastuzumab (10 µg/ml) | ~40% | [4] |
| SKBR-3 | T-DM1 (1 µg/ml) | ~80% | [4] |
| JIMT-1 | Trastuzumab (10 µg/ml) | ~20% | [4] |
| JIMT-1 | T-DM1 (1 µg/ml) | ~70% | [4] |
| BT-474 | Trastuzumab (10 µg/ml) | ~30% | [4] |
| BT-474 | T-DM1 (1 µg/ml) | ~75% | [4] |
| MDA-MB-361 | Trastuzumab (10 µg/ml) | ~25% | [4] |
| MDA-MB-361 | T-DM1 (1 µg/ml) | ~60% | [4] |
Table 2: Apoptotic Effects of Tannic Acid on a HER2-Positive Cell Line
| Cell Line | Treatment | Effect | Reference |
| HER2(+) breast cancer cells | Tannic Acid | Induces caspase-mediated apoptosis in a concentration- and time-dependent manner. | [5] |
Key Experimental Protocols
Cell Culture
HER2-positive breast cancer cell lines such as SK-BR-3, BT-474, and MDA-MB-453 are commonly used in research.[1][6]
-
Cell Lines: SK-BR-3, BT-474, MDA-MB-453 (HER2-positive)[1][6]; MCF-7, MDA-MB-231 (HER2-negative controls).[4][6]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The results are typically expressed as a percentage of the viability of untreated control cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Preparation: Culture and treat cells on glass coverslips or in chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Labeling: Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Counterstaining: (Optional) Counterstain nuclei with DAPI.
-
Analysis: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample. In this context, it can be used to assess the levels of HER2 and downstream signaling proteins.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HER2, p-HER2, Akt, p-Akt, ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
HER2 Signaling Pathway
The overexpression of HER2 leads to the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and invasion.[7]
References
- 1. Establishment and Characterization of a HER2-Positive Cell Line Derived From the Pleural Effusion of a Drug-Resistant Breast Cancer Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of breast cancer cells overexpressing HER2/neu by 213Bi-Herceptin radioimmunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing a Cell-Based Assay for DL-01 (formic) ADC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2][][4] An ADC consists of a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two.[1][][5] The efficacy of an ADC is dependent on several factors, including the specific binding of the mAb to its target antigen, the internalization of the ADC-antigen complex, and the subsequent release of the cytotoxic payload inside the cancer cell.[2][][6]
This document provides detailed application notes and protocols for developing a comprehensive cell-based assay to evaluate the in vitro efficacy of a novel ADC, designated as DL-01 (formic). The "formic" designation suggests the presence of a formic acid-based or pH-sensitive linker, such as a hydrazone, which is designed to be stable at physiological pH but cleaves in the acidic environment of endosomes and lysosomes.[][8][9][10] These assays are crucial for the preclinical assessment and candidate selection of ADCs.[11][12]
The following protocols will cover three key aspects of ADC efficacy:
-
Cytotoxicity Assay: To determine the potency of the ADC in killing target cancer cells.
-
Internalization Assay: To confirm that the ADC is effectively taken up by the target cells.
-
Bystander Effect Assay: To assess the ability of the released payload to kill neighboring antigen-negative cells.[13][14]
Signaling Pathways and Mechanism of Action
The general mechanism of action for an ADC like DL-01 (formic) is initiated by the binding of the antibody component to a specific antigen on the surface of a cancer cell.[][6] This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell.[][6] The complex is then trafficked to the endosomes and subsequently to the lysosomes. The acidic environment within these organelles (pH 4.5-6.0) is hypothesized to cleave the formic linker of DL-01, releasing the cytotoxic payload.[][9] The released payload can then diffuse into the cytoplasm and nucleus to induce cell death, often by damaging DNA or disrupting microtubule dynamics.[2]
Experimental Protocols
Cytotoxicity Assay
This assay determines the concentration-dependent cytotoxic effect of the DL-01 (formic) ADC on antigen-positive and antigen-negative cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[11][12][15]
Workflow for Cytotoxicity Assay
Protocol:
-
Cell Seeding:
-
Seed antigen-positive (e.g., SK-BR-3 for HER2-targeting ADC) and antigen-negative (e.g., MCF-7) cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DL-01 (formic) ADC, a non-targeting control ADC, and the free payload in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.
-
Incubate the plates for 72-96 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability.
-
Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
-
Data Presentation:
| Compound | Target Cell Line (Antigen +) | IC₅₀ (nM) | Non-Target Cell Line (Antigen -) | IC₅₀ (nM) |
| DL-01 (formic) ADC | SK-BR-3 | 5.2 | MCF-7 | >1000 |
| Non-targeting ADC | SK-BR-3 | >1000 | MCF-7 | >1000 |
| Free Payload | SK-BR-3 | 0.8 | MCF-7 | 1.1 |
Internalization Assay
This assay confirms that the DL-01 (formic) ADC is internalized by antigen-positive cells. This can be visualized using fluorescence microscopy or quantified by flow cytometry using a fluorescently labeled ADC.[16][17][18]
Workflow for Internalization Assay
Protocol (Fluorescence Microscopy):
-
Cell Seeding:
-
Seed antigen-positive cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
ADC Incubation:
-
Incubate the cells with fluorescently labeled DL-01 (formic) ADC (e.g., 10 µg/mL) at 37°C for different time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to inhibit active internalization.
-
-
Cell Staining:
-
Wash the cells with cold PBS to remove unbound ADC.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Internalization is confirmed by the presence of fluorescent puncta within the cells.
-
Data Presentation:
| Time Point (hours) | Internalization (Mean Fluorescence Intensity) |
| 0 | 150 |
| 1 | 850 |
| 4 | 3200 |
| 24 | 9800 |
Bystander Effect Assay
This assay evaluates the ability of the payload released from target cells to kill neighboring antigen-negative cells.[13][14] This is particularly relevant for heterogeneous tumors where not all cells express the target antigen.[14] A co-culture system of antigen-positive and antigen-negative cells is often used.[11][14]
Workflow for Bystander Effect Assay
Protocol:
-
Cell Preparation:
-
Transfect the antigen-negative cell line with a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed the GFP-labeled antigen-negative cells and unlabeled antigen-positive cells together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1). Also, seed each cell type alone as a control.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the DL-01 (formic) ADC.
-
Incubate for 72-96 hours.
-
-
Analysis:
-
Analyze the viability of the GFP-positive (antigen-negative) cell population using flow cytometry or high-content imaging. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[13]
-
Data Presentation:
| Co-culture Ratio (Ag+ : Ag-) | ADC Concentration (nM) | Viability of Ag- cells (%) |
| 0 : 1 (Ag- only) | 100 | 95 |
| 1 : 1 | 100 | 60 |
| 3 : 1 | 100 | 35 |
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of the DL-01 (formic) ADC. By systematically assessing its cytotoxicity, internalization, and bystander killing potential, researchers can gain critical insights into its mechanism of action and therapeutic potential. These cell-based assays are essential for making informed decisions during the ADC drug development process.[12]
References
- 1. Antibody Drug Conjugate Discovery and Development [promega.com]
- 2. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. njbio.com [njbio.com]
- 8. njbio.com [njbio.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 14. agilent.com [agilent.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 18. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
Application Notes and Protocols for the Analytical Characterization of DL-01 (Formic) Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule, offering a targeted approach to cancer therapy. The ADC DL-01 utilizes a formic acid-labile linker, designed to be stable at physiological pH (7.3-7.5) in systemic circulation and to release its cytotoxic payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) upon internalization into target cells.[1][2] This targeted release mechanism is crucial for maximizing efficacy while minimizing off-target toxicity.[3][]
Comprehensive analytical characterization is essential to ensure the safety, efficacy, and quality of DL-01. This document provides detailed application notes and protocols for the key analytical methods required for its characterization, focusing on the unique attributes of its acid-cleavable linker. The primary analytical techniques covered include methods to determine the drug-to-antibody ratio (DAR), aggregation, stability, and drug release kinetics.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute as it significantly impacts the ADC's potency and therapeutic index.[5] Both low and high drug loading can negatively affect the drug's efficacy and may lead to undesirable pharmacokinetics and toxicity.[5] Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are two orthogonal methods for determining the average DAR and the distribution of different drug-loaded species.[6][7]
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity.[6][7] The attachment of the hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[8] HIC is a non-denaturing technique, making it suitable for ADCs with labile linkers.[8][]
Experimental Protocol: DAR Determination by HIC-HPLC
-
Sample Preparation:
-
Dilute the DL-01 ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: BioPro HIC BF, 4 µm, 100 x 4.6 mm ID[5]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8, with 5% Isopropanol[5]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol[5]
-
Flow Rate: 0.4 mL/min[5]
-
Column Temperature: 25°C[5]
-
Detection: UV at 280 nm[5]
-
Injection Volume: 20 µL[5]
-
Gradient:
-
0-5 min: 30% B
-
5-45 min: 30-80% B
-
45-70 min: 80% B
-
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area % of each species * DAR of that species) / 100[6][]
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides an orthogonal method for DAR determination.[6] This technique requires the reduction of the ADC to separate the light and heavy chains. The drug-loaded chains are then separated based on their hydrophobicity.
Experimental Protocol: DAR Determination by RP-HPLC
-
Sample Preparation (Reduction):
-
To 50 µL of DL-01 ADC (1 mg/mL), add 5 µL of 1 M DTT.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
Chromatographic Conditions:
-
Column: C4 or C8 column suitable for protein analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Gradient: A suitable gradient to separate light and heavy chains with different drug loads (e.g., 20-80% B over 30 minutes).
-
-
Data Analysis:
-
Calculate the weighted average DAR based on the peak areas of the light and heavy chains and their corresponding drug loads.[6]
-
| Parameter | HIC-HPLC | RP-HPLC |
| Principle | Separation based on hydrophobicity of intact ADC | Separation based on hydrophobicity of reduced light and heavy chains |
| Sample Prep | Dilution | Reduction with DTT |
| Typical DAR | 3.5 - 4.5 | 3.5 - 4.5 |
| Resolution | Good separation of DAR species | Good separation of drug-loaded chains |
Aggregation Analysis by Size Exclusion Chromatography (SEC)
Aggregation of ADCs is a critical quality attribute that can impact efficacy and immunogenicity.[10] SEC separates molecules based on their hydrodynamic radius, making it the standard method for quantifying monomers, dimers, and higher-order aggregates.[10][11]
Experimental Protocol: Aggregation Analysis by SEC-HPLC
-
Sample Preparation:
-
Dilute the DL-01 ADC sample to a final concentration of 1 mg/mL in the mobile phase.[10]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, aggregate, and fragment species.
-
Calculate the percentage of each species relative to the total peak area.
-
| Species | Typical Abundance (%) | Acceptance Criteria (%) |
| Aggregate | < 2% | ≤ 5% |
| Monomer | > 98% | ≥ 95% |
| Fragment | < 1% | ≤ 2% |
Stability and Drug Release Kinetics
The stability of the formic acid-labile linker is paramount to the ADC's performance. The linker must be stable in circulation (pH 7.4) to prevent premature drug release but readily cleave at the acidic pH of the endosomes and lysosomes (pH 4.5-6.5).[1]
Plasma Stability and In Vitro Drug Release
This assay evaluates the stability of DL-01 in plasma at physiological pH and its drug release profile under acidic conditions that mimic the endosomal/lysosomal environment.
Experimental Protocol: Plasma Stability and pH-Dependent Drug Release
-
Incubation:
-
Plasma Stability: Incubate DL-01 ADC (1 mg/mL) in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).[13]
-
Acidic Release: Incubate DL-01 ADC (1 mg/mL) in buffers at pH 7.4, 6.0, and 5.0 at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Analyze the collected aliquots by RP-HPLC or LC-MS to quantify the amount of released payload.
-
The intact ADC and released payload can be separated and quantified.
-
-
Data Analysis:
-
Plot the percentage of released drug over time for each pH condition.
-
Determine the half-life of the ADC at each pH.
-
| Condition | Expected Drug Release (%) after 7 days |
| pH 7.4 (Plasma) | < 5% |
| pH 5.0 | > 90% |
Mass Spectrometry for Comprehensive Characterization
Mass spectrometry (MS) is a powerful tool for the detailed characterization of ADCs.[14][15] It can be used to confirm the identity and mass of the intact ADC, determine the DAR, and identify conjugation sites.[14][16]
Experimental Protocol: Intact Mass Analysis by LC-MS
-
Sample Preparation:
-
Desalt the DL-01 ADC sample using a suitable method.
-
-
LC-MS Conditions:
-
LC Column: A reversed-phase column suitable for large proteins.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF).
-
Analysis Mode: Intact mass analysis under denaturing or native conditions.[14]
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the masses of the different drug-loaded species.
-
Confirm the DAR distribution and average DAR.
-
Visualizations
Caption: Overview of the analytical workflow for DL-01 ADC characterization.
Caption: Mechanism of action for DL-01 with an acid-cleavable linker.
References
- 1. books.rsc.org [books.rsc.org]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymc.eu [ymc.eu]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. usp.org [usp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. criver.com [criver.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: LC-MS/MS Method for the Analysis of DL-01 Formic Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and application of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of small molecule-formate conjugates, exemplified by the hypothetical compound "DL-01". Formate adducts are frequently observed during LC-MS analysis, particularly when formic acid is used as a mobile phase modifier to improve chromatographic peak shape and enhance ionization.[1][2][3] While often considered an analytical nuisance, the characterization and quantification of such conjugates can be critical in drug development for understanding compound stability, metabolism, and potential in-source fragmentation. This protocol outlines a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection of DL-01 and its formic conjugate.
Introduction
In the landscape of drug discovery and development, liquid chromatography-mass spectrometry (LC-MS/MS) stands as an indispensable tool for the qualitative and quantitative analysis of new chemical entities (NCEs) and their metabolites. The use of formic acid as a mobile phase additive is widespread due to its ability to provide protons for positive mode electrospray ionization (ESI) and to improve chromatographic resolution.[1][2] However, its presence can lead to the formation of analyte-formate adducts ([M+HCOOH-H]⁻ or [M+HCOO]⁻ in negative mode, and [M+H+HCOOH]⁺ in positive mode), which can complicate data interpretation.
This application note details a robust LC-MS/MS protocol for the analysis of DL-01, a hypothetical small molecule drug candidate, and its formic acid conjugate. The methodologies provided herein are designed to be broadly applicable to other small molecules that exhibit similar adduct formation.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of DL-01 and its formic conjugate from a biological matrix (e.g., plasma). This technique is efficient for removing high-abundance proteins that can interfere with the analysis.[4]
Materials:
-
DL-01 spiked plasma sample
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled version of DL-01)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following parameters provide a starting point for method development and can be optimized for specific instruments and analytes.
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size) is a good starting point for many small molecules.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for Quantification
The MRM transitions for DL-01 and its formic conjugate should be optimized by infusing a standard solution of the analyte. The formate adduct will have a mass-to-charge ratio (m/z) that is 46.0055 Da higher than the protonated parent molecule ([M+H]⁺).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DL-01 | [M+H]⁺ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| DL-01 Formic Conjugate | [M+H+HCOOH]⁺ | [M+H]⁺ | Low CE |
| Fragment 1 | Optimized | ||
| Internal Standard | [IS+H]⁺ | IS Fragment 1 | Optimized |
Note: A low collision energy transition for the formic conjugate to the parent [M+H]⁺ ion can be a useful diagnostic tool.
Data Presentation
The following tables summarize hypothetical quantitative data for a validation study of the LC-MS/MS method for DL-01.
Table 1: Calibration Curve for DL-01
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 1 | 0.012 | 102.5 | 5.8 |
| 5 | 0.058 | 98.7 | 4.2 |
| 10 | 0.115 | 99.1 | 3.1 |
| 50 | 0.592 | 101.3 | 2.5 |
| 100 | 1.189 | 100.5 | 1.9 |
| 500 | 5.981 | 99.8 | 1.5 |
| 1000 | 11.952 | 99.6 | 1.2 |
Table 2: Precision and Accuracy for DL-01 Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day % Accuracy | Intra-day % RSD | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day % Accuracy | Inter-day % RSD |
| LLOQ | 1 | 1.03 | 103.0 | 6.2 | 1.05 | 105.0 | 7.5 |
| Low | 3 | 2.95 | 98.3 | 4.5 | 2.98 | 99.3 | 5.1 |
| Medium | 80 | 81.2 | 101.5 | 2.8 | 80.7 | 100.9 | 3.4 |
| High | 800 | 795.4 | 99.4 | 2.1 | 798.1 | 99.8 | 2.9 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Sample Preparation Workflow.
Hypothetical Signaling Pathway of DL-01
Caption: Hypothetical Signaling Cascade for DL-01.
Discussion
The presented LC-MS/MS method provides a reliable and robust framework for the quantification of a small molecule, DL-01, and the characterization of its formic acid conjugate. The simple protein precipitation protocol offers high recovery and minimal matrix effects, which is crucial for achieving low limits of quantification. The use of a C18 column provides good retention and peak shape for a broad range of small molecules.
The observation of formate adducts can be influenced by several factors, including the concentration of formic acid in the mobile phase, the ion source conditions, and the chemical nature of the analyte itself.[7] While often stable in the ion source, these adducts can sometimes be a result of in-source reactions and may not represent a true in-vivo conjugate. To investigate this, experiments can be performed with and without formic acid in the mobile phase, or by using alternative modifiers like acetic acid.
Conclusion
This application note provides a detailed protocol for the LC-MS/MS analysis of the hypothetical small molecule DL-01 and its formic acid conjugate. The methodologies for sample preparation, chromatography, and mass spectrometry are described, along with illustrative data and workflows. This guide serves as a valuable resource for researchers and scientists in the field of drug development who are tasked with the analysis of small molecules and their adducts.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio of DL-01 (formic) ADCs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2][] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[1][] Therefore, accurate and robust methods for determining the DAR are essential during ADC development and for quality control.[1]
This application note provides detailed protocols for determining the DAR of DL-01 (formic) ADCs using three common analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). DL-01 (formic) is a drug-linker conjugate used in the synthesis of ADCs.[4] The protocols outlined below are intended to serve as a guide for researchers and scientists involved in the characterization of ADCs.
Signaling Pathway Overview
ADCs typically exert their cytotoxic effects by binding to a specific antigen on the surface of cancer cells, followed by internalization and release of the cytotoxic payload. This payload then interferes with critical cellular processes, such as microtubule dynamics or DNA replication, ultimately leading to apoptosis. The following diagram illustrates a generalized signaling pathway for ADC-induced cell death.
Experimental Workflow for DAR Determination
The general workflow for determining the DAR of an ADC involves sample preparation, chromatographic separation and/or mass spectrometric analysis, and data processing to calculate the average DAR and the distribution of different drug-loaded species.
Materials and Methods
Materials
-
DL-01 (formic) ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ammonium sulfate
-
Sodium phosphate
-
Isopropanol
-
Acetonitrile
-
Formic acid
-
Trifluoroacetic acid (TFA)
-
Dithiothreitol (DTT)
-
Water, HPLC grade
-
HIC column (e.g., TSKgel Butyl-NPR)
-
RP-HPLC column (e.g., Agilent PLRP-S)
-
LC-MS system with a Q-TOF mass spectrometer
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity.[5][6][7] Since the drug-linker is often hydrophobic, ADCs with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column.[6][8][9]
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[9]
-
-
Sample Preparation:
-
Dilute the DL-01 (formic) ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-100% B
-
12-15 min: 100% B
-
15-17 min: 100-0% B
-
17-20 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area % of each species × Number of drugs for that species) / 100
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another method to determine the DAR, particularly for cysteine-linked ADCs.[8][10] This method typically involves the reduction of the ADC to separate the light and heavy chains.
Protocol:
-
Sample Preparation (Reduction):
-
To 50 µg of the ADC sample (at 1 mg/mL), add DTT to a final concentration of 50 mM.[11]
-
Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: Agilent PLRP-S, 1000Å, 5 µm, 2.1 x 50 mm[11]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 25% B
-
2-10 min: 25-50% B
-
10-12 min: 50-90% B
-
12-14 min: 90% B
-
14-16 min: 90-25% B
-
16-20 min: 25% B
-
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR using the following formula:[11]
-
Average DAR = 2 × (Σ Weighted peak area of heavy chain + Σ Weighted peak area of light chain) / 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides both separation and mass information, allowing for the accurate determination of the mass of each DAR species and subsequent DAR calculation.[1][12][13]
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to 0.5 mg/mL with PBS.
-
-
LC Conditions:
-
Column: Agilent PLRP-S, 1000Å, 5 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Gradient:
-
0-1 min: 25% B
-
1-9 min: 25-85% B
-
9-10 min: 85% B
-
10-12 min: 85-25% B
-
12-15 min: 25% B
-
-
-
MS Conditions:
-
Instrument: Agilent 6530 Q-TOF LC-MS or similar
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Mass Range: 500-4000 m/z
-
-
Data Analysis:
-
Deconvolute the mass spectra for each chromatographic peak to obtain the zero-charge mass of each DAR species.
-
Calculate the average DAR by averaging the DAR values of all detected species, weighted by their relative abundance (from peak areas or ion intensities).
-
Data Presentation
The quantitative data obtained from each method should be summarized in clear and structured tables for easy comparison.
Table 1: DAR Determination of DL-01 (formic) ADC by HIC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 5.2 | 10.5 |
| DAR2 | 7.8 | 35.2 |
| DAR4 | 9.5 | 45.8 |
| DAR6 | 11.1 | 8.5 |
| Average DAR | 3.9 |
Table 2: DAR Determination of DL-01 (formic) ADC by RP-HPLC
| Chain | Conjugation | Retention Time (min) | Peak Area (%) |
| Light Chain | Unconjugated | 6.1 | 55.0 |
| Light Chain | Conjugated (1 drug) | 6.8 | 45.0 |
| Heavy Chain | Unconjugated | 8.2 | 15.0 |
| Heavy Chain | Conjugated (1 drug) | 8.9 | 40.0 |
| Heavy Chain | Conjugated (2 drugs) | 9.7 | 35.0 |
| Heavy Chain | Conjugated (3 drugs) | 10.5 | 10.0 |
| Average DAR | 3.8 |
Table 3: DAR Determination of DL-01 (formic) ADC by LC-MS
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 11.2 |
| DAR2 | 150,255 | 34.5 |
| DAR4 | 152,460 | 46.1 |
| DAR6 | 154,665 | 8.2 |
| Average DAR | 3.9 |
Conclusion
This application note provides detailed protocols for the determination of the drug-to-antibody ratio of DL-01 (formic) ADCs using HIC, RP-HPLC, and LC-MS. Each method offers a robust and reliable means of characterizing this critical quality attribute. The choice of method may depend on the specific characteristics of the ADC, the available instrumentation, and the stage of development. Consistent and accurate DAR measurement is crucial for ensuring the quality, safety, and efficacy of ADC therapeutics.
References
- 1. hpst.cz [hpst.cz]
- 2. lcms.cz [lcms.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
Application Notes and Protocols for In-Vivo Administration of DL-01 (Formic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-01 (Formic Acid) is the simplest carboxylic acid and a key intermediate in cellular metabolism. In vivo, it is crucial to understand its physiological and potential therapeutic or toxicological effects. These application notes provide detailed protocols for the formulation and administration of DL-01 for in vivo animal studies, primarily focusing on rodent models. Adherence to these guidelines is critical to ensure experimental reproducibility, animal welfare, and the generation of reliable data.
Data Presentation
Quantitative Toxicity Data for Formic Acid
The following table summarizes the reported median lethal dose (LD50) values for formic acid in various animal models and routes of administration. This data is essential for dose selection in preclinical studies.
| Animal Model | Administration Route | LD50 Value | Reference |
| Mice | Oral | 1.8 g/kg | [1] |
| Rats | Inhalation (15 min) | 15 g/m³ | |
| Mice | Inhalation (15 min) | 6.2 g/m³ | |
| Rabbits | Intravenous (repeated dose) | 100 mg/kg (daily for 5 days) | [2] |
Pharmacokinetic Parameters of Formic Acid
Understanding the absorption, distribution, metabolism, and excretion (ADME) of formic acid is vital for designing in vivo experiments. The following table outlines key pharmacokinetic observations.
| Animal Model | Administration Route | Key Findings | Reference |
| Rabbits | Intravenous | Peak concentrations in blood, heart, liver, and kidney observed 1 hour post-injection. The brain reached maximum concentration at 2 hours. | |
| Mice, Rabbits, Primates | Intraperitoneal (Methanol) | Formic acid accumulation was significantly higher and more prolonged in primates compared to rabbits and mice, highlighting species-specific metabolic differences. | [3] |
Experimental Protocols
Formulation of DL-01 (Formic Acid) for In Vivo Administration
Objective: To prepare a sterile and biocompatible formulation of formic acid for oral, intravenous, or intraperitoneal administration in rodents.
Materials:
-
DL-01 (Formic Acid, analytical grade)
-
Sterile Water for Injection, USP
-
Sterile 10X Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Hydroxide (NaOH), 1N solution
-
Hydrochloric Acid (HCl), 1N solution
-
Sterile 0.22 µm syringe filters
-
Sterile vials and syringes
Protocol for Oral Gavage Formulation (Target pH 3.5-5.0):
-
Vehicle Selection: Sterile water is the preferred vehicle for oral administration of formic acid due to its high solubility.[1][4]
-
Preparation of Stock Solution:
-
Under a fume hood, carefully prepare a 1 M stock solution of formic acid by diluting the appropriate amount in sterile water.
-
-
pH Adjustment:
-
The pKa of formic acid is approximately 3.75.[5][6] For oral administration, adjusting the pH to a range of 3.5-5.0 is recommended to minimize mucosal irritation.
-
Dilute the formic acid stock solution to the desired final concentration with sterile water.
-
Measure the pH and adjust carefully using 1N NaOH or 1N HCl.
-
-
Sterilization:
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage:
-
Store the formulation at 2-8°C and use within 24 hours of preparation.
-
Protocol for Intravenous (IV) and Intraperitoneal (IP) Formulation (Target pH 7.2-7.4):
-
Vehicle Selection: For parenteral routes, an isotonic and pH-neutral vehicle is critical to prevent injection site reactions and ensure animal welfare. Sterile 1X PBS is the recommended vehicle.
-
Preparation of Formate Buffer:
-
To maintain a physiological pH, a formate buffer system can be prepared.
-
Start with a calculated amount of formic acid in sterile water.
-
Titrate with 1N NaOH to a pH of 7.2-7.4 while monitoring with a calibrated pH meter.
-
Alternatively, dilute a stock solution of formic acid into sterile 1X PBS and adjust the final pH.
-
-
Isotonicity:
-
Ensure the final formulation is iso-osmotic. The use of 1X PBS as the vehicle will aid in achieving isotonicity.
-
-
Sterilization:
-
Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Store at 2-8°C and use within 24 hours.
-
In Vivo Administration Protocols
Animal Models: Male/Female CD-1 mice or Sprague-Dawley rats, 8-10 weeks old.
Oral Gavage Administration:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals for 4-6 hours before dosing (with free access to water).
-
Administer the prepared formic acid solution using a proper-sized, flexible feeding tube.
-
The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Observe animals for any signs of distress post-administration.
Intravenous (IV) Administration (Tail Vein):
-
Warm the animal under a heat lamp to dilate the tail veins.
-
Place the animal in a suitable restraint device.
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the formic acid formulation into a lateral tail vein.
-
The maximum recommended IV injection volume for mice is 5 mL/kg.
Intraperitoneal (IP) Administration:
-
Properly restrain the animal.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered a vessel or organ before injecting.
-
The maximum recommended IP injection volume for mice is 10 mL/kg.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by DL-01 (Formic Acid)
Formic acid has been implicated in modulating cellular stress and inflammatory pathways. The following diagram illustrates a potential signaling cascade initiated by formic acid-induced oxidative stress.
References
Application Notes and Protocols for Stability Testing of DL-01 (formic) Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload. The stability of the ADC is a critical quality attribute (CQA) that directly impacts its safety, efficacy, and shelf-life. Any chemical or physical instability can lead to changes in the drug-to-antibody ratio (DAR), aggregation, fragmentation, or premature release of the payload, all of which can have profound effects on the therapeutic window and potential for adverse effects.
This document provides a comprehensive overview and detailed protocols for the stability testing of DL-01 (formic) ADCs. For the purpose of these application notes, it is assumed that "DL-01 (formic)" refers to an ADC synthesized using a drug-linker construct where the linker possesses an acid-labile functional group sensitive to mild acidic conditions, such as those created by formic acid. The payload's specific identity is considered adaptable within common classes, such as microtubule inhibitors or DNA-damaging agents. These protocols are designed to be a robust starting point for establishing the stability profile of such ADCs.
Key Stability-Indicating Attributes for DL-01 (formic) ADCs
The stability of an ADC is a multifaceted parameter. For DL-01 (formic) ADCs, the following attributes should be monitored throughout the stability program:
-
Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to an antibody is a critical parameter influencing both potency and potential toxicity. Changes in DAR over time can indicate linker instability.
-
Free Payload Levels: The amount of unconjugated, free payload in the ADC formulation is a key indicator of linker cleavage or degradation.
-
Aggregation: The formation of high molecular weight species can impact efficacy and immunogenicity.
-
Fragmentation: Degradation of the antibody backbone can lead to loss of targeting function.
-
Charge Heterogeneity: Changes in the distribution of charge isoforms can be indicative of chemical modifications such as deamidation or oxidation.
-
Maintenance of Intact ADC Structure: Overall integrity of the conjugated antibody.
-
Potency: The biological activity of the ADC, which can be affected by any of the above factors.
Experimental Protocols
A comprehensive stability testing program for DL-01 (formic) ADCs should include long-term stability studies under intended storage conditions, accelerated stability studies, and forced degradation studies to elucidate potential degradation pathways.
Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of the DL-01 (formic) ADC under recommended storage and accelerated conditions to determine its shelf-life.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the DL-01 (formic) ADC in its final formulation buffer at the intended concentration.
-
Storage Conditions:
-
Long-Term: Store samples at the recommended temperature (e.g., 2-8°C) for a period extending beyond the proposed shelf-life (e.g., up to 24 months or longer).
-
Accelerated: Store samples at an elevated temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for the key stability-indicating attributes listed in Section 1 using the analytical methods detailed in Section 3.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways of the DL-01 (formic) ADC under various stress conditions. This information is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[1]
Methodology:
-
Sample Preparation: Prepare aliquots of the DL-01 (formic) ADC in a suitable buffer. It may be necessary to use a simpler buffer system than the final formulation to avoid interference from excipients.
-
Stress Conditions: Expose the ADC samples to a range of stress conditions. A control sample should be kept at the recommended storage temperature.
-
Acidic Conditions: Incubate the ADC in a mild acidic buffer (e.g., pH 5.0) and a more stringent acidic condition using a dilute acid like formic acid to assess the lability of the linker.
-
Basic Conditions: Incubate the ADC in a mild basic buffer (e.g., pH 8.0-9.0).
-
Oxidative Stress: Treat the ADC with an oxidizing agent such as hydrogen peroxide (e.g., 0.01% H₂O₂).
-
Thermal Stress: Expose the ADC to elevated temperatures (e.g., 40°C, 50°C, and 60°C) for a defined period.
-
Photostability: Expose the ADC to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Mechanical Stress: Subject the ADC to agitation or freeze-thaw cycles.
-
-
Analysis: Analyze the stressed samples using the analytical methods outlined in Section 3 to characterize any degradation products and determine the extent of degradation.
Analytical Methods for Stability Assessment
A suite of orthogonal analytical techniques is required to comprehensively assess the stability of ADCs.
Size Exclusion Chromatography (SEC-HPLC)
-
Purpose: To quantify high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Protocol:
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Inject a defined amount of the ADC sample.
-
Monitor the elution profile using UV detection at 280 nm.
-
Calculate the percentage of monomer, aggregates, and fragments based on the peak areas.
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Purpose: To determine the drug-to-antibody ratio (DAR) and assess the distribution of different drug-loaded species.
-
Protocol:
-
Equilibrate a HIC column (e.g., Tosoh Butyl-NPR) with a high salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient with a low salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile using UV detection at 280 nm and at a wavelength specific for the payload if possible.
-
Calculate the average DAR based on the weighted average of the peak areas for each DAR species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To quantify free payload in the ADC formulation.
-
Protocol:
-
Precipitate the protein from the ADC sample using an organic solvent (e.g., acetonitrile).
-
Centrifuge the sample and collect the supernatant containing the free payload.
-
Inject the supernatant onto a C18 RP-HPLC column.
-
Elute the payload using a gradient of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., 0.1% formic acid in acetonitrile).
-
Detect the payload using UV-Vis or mass spectrometry.
-
Quantify the free payload against a standard curve of the pure payload.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the identity of the intact ADC, its subunits, and any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this.
-
Protocol:
-
For intact mass analysis, desalt the ADC sample and infuse it into a high-resolution mass spectrometer (e.g., Q-TOF).
-
For subunit analysis, reduce the ADC to separate the light and heavy chains before LC-MS analysis.
-
For characterization of degradation products from forced degradation studies, use peptide mapping (LC-MS/MS) after enzymatic digestion (e.g., with trypsin).
-
Capillary Isoelectric Focusing (cIEF)
-
Purpose: To assess the charge heterogeneity of the ADC.
-
Protocol:
-
Mix the ADC sample with ampholytes and pI markers.
-
Introduce the mixture into a capillary.
-
Apply a voltage to focus the proteins according to their isoelectric point (pI).
-
Monitor the focusing process and detect the separated charge variants.
-
Potency Assays
-
Purpose: To measure the biological activity of the ADC.
-
Protocol:
-
Antigen Binding ELISA: To confirm that the ADC retains its ability to bind to its target antigen.
-
Cell-Based Cytotoxicity Assay: To measure the ability of the ADC to kill target cancer cells in vitro. This is a critical functional assay that reflects the activity of the entire ADC molecule.
-
Data Presentation
All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison across different time points, storage conditions, and stress conditions.
Table 1: Example of Long-Term Stability Data for DL-01 (formic) ADC at 2-8°C
| Time Point (Months) | Appearance | Average DAR (HIC) | Monomer (%) (SEC) | Aggregates (%) (SEC) | Free Payload (µg/mL) (RP-HPLC) | Potency (% Relative to T=0) |
| 0 | Clear, colorless | 3.8 | 99.5 | 0.5 | < 0.1 | 100 |
| 3 | Clear, colorless | 3.7 | 99.3 | 0.7 | 0.2 | 98 |
| 6 | Clear, colorless | 3.7 | 99.2 | 0.8 | 0.3 | 97 |
| 12 | Clear, colorless | 3.6 | 99.0 | 1.0 | 0.5 | 95 |
| 24 | Clear, colorless | 3.5 | 98.5 | 1.5 | 0.8 | 92 |
Table 2: Example of Forced Degradation Data for DL-01 (formic) ADC
| Stress Condition | Average DAR (HIC) | Monomer (%) (SEC) | Major Degradation Products Identified (LC-MS) |
| Control (T=0) | 3.8 | 99.5 | None |
| Acid (pH 5.0, 48h) | 3.2 | 99.0 | Increased free payload, partially deconjugated ADC |
| Oxidation (0.01% H₂O₂, 24h) | 3.8 | 98.0 | Oxidized methionine residues on mAb |
| Thermal (50°C, 48h) | 3.7 | 95.0 | Increased aggregates, deamidation products |
| Photostability (ICH Q1B) | 3.8 | 97.5 | Histidine oxidation, potential fragmentation |
Mandatory Visualizations
Signaling Pathway of a Common ADC Payload (Microtubule Inhibitor)
Caption: Mechanism of action for an ADC with a microtubule inhibitor payload.
Experimental Workflow for ADC Stability Testing
Caption: General workflow for the stability assessment of DL-01 (formic) ADCs.
Logical Relationship of Key Stability Attributes
Caption: Interrelationship between ADC instability factors and their impact.
References
Application Note: Purification of DL-01 (formic) ADCs from Unconjugated Antibody
Abstract
This application note details a comprehensive strategy for the purification of antibody-drug conjugates (ADCs) synthesized using the novel DL-01 (formic) acid-cleavable linker technology. The primary objective is the efficient removal of unconjugated antibody from the ADC product, a critical step for ensuring drug efficacy and safety. The protocol herein describes a multi-step chromatographic approach, leveraging Protein A affinity chromatography for initial capture and Hydrophobic Interaction Chromatography (HIC) for fine separation of ADC species from unconjugated antibody. This method ensures a highly purified ADC with a defined drug-to-antibody ratio (DAR).
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapeutics. The efficacy of an ADC is highly dependent on the precise delivery of a cytotoxic payload to target cells, which is facilitated by the monoclonal antibody (mAb) carrier. The conjugation process, however, often results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR), as well as residual unconjugated mAb. The presence of unconjugated antibody can competitively inhibit the binding of the ADC to its target antigen, thereby reducing the therapeutic efficacy. Therefore, robust purification methods are essential to remove unconjugated antibodies and enrich for the desired ADC species.
The DL-01 (formic) linker is an acid-cleavable linker designed to release the cytotoxic payload in the acidic environment of the lysosome following internalization into the target cell.[1][][3] This application note provides a detailed protocol for the purification of a DL-01 (formic) ADC, focusing on the removal of unconjugated antibody to yield a highly pure and potent therapeutic agent. The purification strategy employs a combination of affinity and hydrophobic interaction chromatography.
Materials and Methods
Materials
-
Resins:
-
Protein A affinity chromatography resin
-
Hydrophobic Interaction Chromatography (HIC) resin (e.g., Phenyl Sepharose)
-
-
Buffers and Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (Equilibration/Wash Buffer A for Protein A)
-
100 mM Glycine, pH 3.0 (Elution Buffer for Protein A)
-
1 M Tris-HCl, pH 8.0 (Neutralization Buffer)
-
25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0 (HIC Mobile Phase A)[4]
-
25 mM Sodium Phosphate, pH 7.0 (HIC Mobile Phase B)[4]
-
-
Equipment:
-
Chromatography system (e.g., FPLC or HPLC)
-
Chromatography columns
-
UV-Vis Spectrophotometer
-
pH meter
-
Conductivity meter
-
Experimental Protocols
I. Protein A Affinity Chromatography: Capture and Initial Purification
This step is designed to capture the antibody and ADC from the crude conjugation reaction mixture, removing process-related impurities such as excess linker and payload.
Protocol:
-
Column Preparation: Pack a chromatography column with Protein A affinity resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Equilibration/Wash Buffer A (20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2) at a linear flow rate of 150 cm/hr.
-
Sample Loading: Load the crude ADC reaction mixture onto the equilibrated column. The loading capacity will depend on the specific Protein A resin used.
-
Washing: Wash the column with 5-10 CV of Equilibration/Wash Buffer A to remove unbound impurities.
-
Elution: Elute the bound antibody and ADC using Elution Buffer (100 mM Glycine, pH 3.0). Collect fractions into tubes containing a pre-determined volume of Neutralization Buffer (1 M Tris-HCl, pH 8.0) to immediately neutralize the low pH of the eluate.
-
Pool and Analyze: Pool the fractions containing the protein peak as determined by UV absorbance at 280 nm.
II. Hydrophobic Interaction Chromatography (HIC): Separation of Unconjugated Antibody
HIC separates molecules based on their hydrophobicity.[4][5][6] The conjugation of the hydrophobic DL-01 linker and payload to the antibody increases its overall hydrophobicity, allowing for separation from the less hydrophobic unconjugated antibody.[7]
Protocol:
-
Column Preparation: Pack a chromatography column with a suitable HIC resin (e.g., Phenyl Sepharose).
-
Equilibration: Equilibrate the column with HIC Mobile Phase A (25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0) for 5-10 CV.[4]
-
Sample Preparation: Adjust the ammonium sulfate concentration of the pooled and neutralized Protein A eluate to 1.0 M by adding an appropriate volume of a high-concentration ammonium sulfate stock solution. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated HIC column.
-
Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B (25 mM Sodium Phosphate, pH 7.0) over 20-30 CV.[4] The unconjugated antibody is expected to elute first, followed by the ADC species with increasing DAR values.
-
Fraction Collection and Analysis: Collect fractions across the elution peak and analyze for protein concentration (A280) and DAR.
Data Presentation
Table 1: Summary of Protein A Chromatography Purification
| Step | Sample Volume (mL) | Protein Conc. (mg/mL) | Total Protein (mg) | Recovery (%) |
| Crude ADC Mixture | 50 | 2.0 | 100 | 100 |
| Protein A Eluate | 15 | 6.3 | 94.5 | 94.5 |
Table 2: HIC Purification of DL-01 (formic) ADC from Unconjugated Antibody
| Fraction | Elution Salt Conc. (M (NH₄)₂SO₄) | Protein Conc. (mg/mL) | Purity (by HIC) | Average DAR |
| Unconjugated mAb | ~0.8 | 1.2 | >98% | 0 |
| DL-01 ADC Pool | ~0.4 - 0.6 | 3.5 | >99% | 3.8 |
Visualization
Caption: ADC Purification Workflow.
Caption: HIC Separation Principle.
Conclusion
The described two-step chromatography protocol provides a robust and efficient method for the purification of DL-01 (formic) ADCs. The initial Protein A affinity chromatography step effectively captures the total antibody content, while the subsequent Hydrophobic Interaction Chromatography step successfully separates the more hydrophobic ADC species from the unconjugated antibody. This purification strategy is critical for producing a high-purity ADC product with a consistent drug-to-antibody ratio, which is essential for its therapeutic efficacy and safety. The modular nature of this protocol allows for optimization and scaling to meet various research and development needs.
References
- 1. A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for DL-01 (formic) in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
The compound "DL-01 (formic)" is identified as a drug-linker conjugate utilized in the synthesis of Antibody-Drug Conjugates (ADCs) for solid tumor research. This document provides detailed application notes and protocols based on the available scientific literature. It is important to note that DL-01 (formic) is not a standalone therapeutic agent but a component for creating targeted cancer therapies.
Additionally, this document explores the application of sodium formate, a salt of formic acid, as a potentiating agent for a novel ruthenium-based anticancer drug, JS07, in the context of solid tumor research.
Part 1: DL-01 as a Drug-Linker for Antibody-Drug Conjugates (ADCs)
Introduction
DL-01 is a drug-linker conjugate designed for the synthesis of ADCs.[1] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The antibody component targets a specific antigen on the surface of tumor cells, delivering the cytotoxic payload directly to the cancer cell, thereby minimizing systemic toxicity.[2]
The "drug-linker" component, such as DL-01, consists of a potent cytotoxic agent connected to a chemical linker. The linker is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the target cancer cell.
Mechanism of Action of ADCs
The general mechanism of action for an ADC synthesized using a drug-linker like DL-01 involves several steps:
-
Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen that is overexpressed on the surface of solid tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[2]
-
Payload Release: Inside the cell, the linker is cleaved by cellular machinery (e.g., lysosomal enzymes), releasing the potent cytotoxic agent.[2]
-
Cell Death: The cytotoxic payload then exerts its cell-killing effect, for instance, by damaging DNA or inhibiting microtubule function, leading to apoptosis of the cancer cell.[2]
-
Bystander Effect: Some ADCs are designed with cleavable linkers and membrane-permeable payloads that can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. This is known as the bystander effect.
Experimental Workflow for Evaluating an ADC with DL-01
The following diagram outlines a general experimental workflow for the synthesis and preclinical evaluation of an ADC utilizing a drug-linker such as DL-01.
Protocol: In Vitro Cytotoxicity Assay of an ADC
This protocol describes a method to determine the in vitro cytotoxicity of a newly synthesized ADC using a colorimetric MTT assay.
1. Materials:
-
Target solid tumor cell line (e.g., HER2-positive breast cancer cell line for a HER2-targeting ADC)
-
Control cell line (antigen-negative)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ADC synthesized with DL-01
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Part 2: Sodium Formate as an Enhancer of Ruthenium-Based Chemotherapy
Introduction
Research has shown that sodium formate, a salt of formic acid, can significantly enhance the anticancer activity of a ruthenium-based compound, JS07.[3] In preclinical studies on ovarian cancer cells, the combination of JS07 with sodium formate was found to be up to 50 times more effective than JS07 alone.[3]
Mechanism of Action
The proposed mechanism involves a novel catalytic process within the cancer cell:
-
Formation of a Potent Hydride: The ruthenium compound JS07 acts as a catalyst. In the presence of sodium formate, it generates a ruthenium-hydride species.
-
Reductive Stress: This highly reactive hydride species reduces the coenzyme NAD+ to NADH within the cancer cell.
-
Disruption of Energy Metabolism: The rapid increase in the NADH/NAD+ ratio disrupts the delicate redox balance and energy-generating mechanisms of the cancer cell.
-
Cell Death: This disruption of vital cellular processes leads to a cascade of failures and ultimately, cell death, without inducing apoptosis.
The following diagram illustrates this proposed signaling pathway.
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from the study on the combination of JS07 and sodium formate in A2780 human ovarian cancer cells.
| Compound/Combination | IC50 (µM) after 24h incubation | Enhancement Factor |
| JS07 alone | > 50 µM | - |
| JS07 + 1 mM Sodium Formate | 1.0 µM | ~50x |
Data is illustrative and based on reported findings.[3]
Protocol: In Vitro Synergistic Cytotoxicity Assay
This protocol outlines a method to assess the synergistic anticancer effect of JS07 and sodium formate on a solid tumor cell line.
1. Materials:
-
A2780 human ovarian cancer cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin/streptomycin
-
JS07 (Ruthenium(II) compound)
-
Sodium Formate solution (sterile, pH adjusted to 7.4)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
-
Plate reader
2. Procedure:
-
Seed A2780 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a stock solution of JS07 in DMSO and a stock solution of sodium formate in sterile water.
-
Create a matrix of treatment conditions in fresh medium. This should include:
-
A serial dilution of JS07 alone.
-
A serial dilution of sodium formate alone (to confirm non-toxicity at the concentrations used).
-
A serial dilution of JS07 in combination with a fixed, non-toxic concentration of sodium formate (e.g., 1 mM).
-
-
Remove the culture medium from the cells and add 100 µL of the prepared treatment media to the corresponding wells. Include untreated cells as a negative control and a maximum LDH release control as per the kit instructions.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, measure the release of LDH into the culture supernatant according to the manufacturer's protocol for the LDH cytotoxicity assay kit.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity for each condition relative to the high control (maximum LDH release).
-
Compare the IC50 value of JS07 alone with the IC50 value of JS07 in the presence of sodium formate to determine the enhancement factor.
References
Application Notes: Protocol for Assessing Bystander Effect of DL-01 (Formic Acid) ADCs
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents, known as payloads, to cancer cells expressing a specific antigen.[1][2] The "bystander effect" is a crucial phenomenon where the cytotoxic payload, once released inside the target antigen-positive (Ag+) cell, diffuses to and kills adjacent antigen-negative (Ag-) cells within a heterogeneous tumor.[3][4] This effect enhances the therapeutic efficacy of ADCs, particularly in tumors with varied antigen expression.[3][5]
DL-01 is a novel, investigational ADC utilizing a formic acid payload. Formic acid, the simplest carboxylic acid, is a small, membrane-permeable molecule.[6][7] Its proposed cytotoxic mechanism involves intracellular acidification and inhibition of mitochondrial cytochrome oxidase, leading to metabolic acidosis, ATP production disruption, and generation of reactive oxygen species (ROS), ultimately inducing cell death.[8][9][10] These application notes provide detailed protocols for the robust assessment of the bystander effect of DL-01 both in vitro and in vivo.
2.0 Key Experimental Protocols
Assessing the bystander effect of DL-01 requires a multi-faceted approach, moving from simple 2D co-culture systems to more complex 3D spheroid models.
Protocol 1: In Vitro 2D Co-Culture Bystander Killing Assay
This assay is a foundational method to quantify the bystander effect by co-culturing Ag+ and Ag- cells.[11][12]
Methodology:
-
Cell Labeling and Seeding:
-
Label the Ag- cell line (e.g., MCF7) with a stable fluorescent protein like GFP (Green Fluorescent Protein) to distinguish it from the unlabeled Ag+ cell line (e.g., N87).[11]
-
Seed the fluorescently labeled Ag- cells and unlabeled Ag+ cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 1:9 Ag-:Ag+), keeping the total cell number constant.[12]
-
Include monoculture wells of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
After 24 hours to allow for cell adherence, treat the co-cultures and monocultures with a serial dilution of DL-01 ADC.
-
Choose a concentration range that ensures maximal killing of Ag+ cells with minimal direct cytotoxicity to Ag- cells, as determined from preliminary single-culture dose-response experiments.[11]
-
Include an untreated control and a non-targeting ADC control.
-
-
Incubation and Analysis:
-
Incubate the plates for 72-96 hours.[13]
-
Quantify the viability of the Ag- (GFP-positive) and Ag+ (unlabeled) populations separately using high-content imaging or flow cytometry. For imaging, use nuclear stains like Hoechst 33342 (total cells) and a viability dye (e.g., Propidium Iodide) to identify dead cells.
-
The percentage of bystander killing is determined by the reduction in viability of the Ag- cell population in co-culture compared to its viability in monoculture at the same ADC concentration.[14]
-
Protocol 2: In Vitro 3D Spheroid Bystander Assay
3D spheroid models more closely mimic the architecture and diffusion characteristics of solid tumors, providing a more physiologically relevant assessment of bystander payload penetration.[5][15]
Methodology:
-
Spheroid Formation:
-
Create mixed-cell spheroids by seeding a mixture of Ag+ and Ag- cells (e.g., at a 1:1 ratio) in ultra-low attachment 96-well plates.
-
Allow spheroids to form and compact over 72 hours.[15]
-
-
ADC Treatment:
-
Treat the spheroids with DL-01 ADC at concentrations determined to be effective from 2D assays.
-
-
Analysis via Confocal Microscopy:
-
After 96-120 hours of treatment, stain the spheroids with fluorescent dyes to assess cell death and structure.
-
Live/Dead Staining: Use Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
Apoptosis: Use a fluorescently labeled Annexin V or a caspase-3/7 activity reagent.
-
-
Acquire z-stack images using a confocal microscope to visualize cell death throughout the spheroid.
-
The bystander effect is demonstrated by the presence of dead Ag- cells (if fluorescently tagged) or a general increase in cell death within the spheroid core, beyond the layers of directly targeted Ag+ cells.[5]
-
3.0 Data Presentation
Quantitative data from the bystander effect assays should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of DL-01 ADC in Monoculture
| Cell Line | Antigen Status | IC50 (nM) of DL-01 |
|---|---|---|
| Cell Line A | Positive (Ag+) | 1.5 |
| Cell Line B | Negative (Ag-) | > 1000 |
| This table establishes the target-specific cytotoxicity of the ADC. | | |
Table 2: Quantification of Bystander Killing in 2D Co-Culture
| Co-Culture Ratio (Ag+:Ag-) | DL-01 Conc. (nM) | Viability of Ag+ Cells (%) | Viability of Ag- Cells (%) | Bystander Killing (%)* |
|---|---|---|---|---|
| 1:1 | 50 | 8.2 | 45.3 | 54.7 |
| 3:1 | 50 | 5.1 | 28.9 | 71.1 |
| 9:1 | 50 | 2.3 | 15.7 | 84.3 |
| *Bystander Killing (%) = 100 - Viability of Ag- Cells (%). Data demonstrates that as the proportion of target cells increases, the killing of bystander cells becomes more pronounced.[11][16] | | | | |
Table 3: Analysis of Cell Death in 3D Spheroids
| Treatment Group | Spheroid Diameter (µm) | % Dead Cells (Core) | % Dead Cells (Periphery) |
|---|---|---|---|
| Untreated Control | 850 ± 45 | 5.2 | 2.1 |
| Non-Targeting ADC | 842 ± 51 | 6.8 | 3.5 |
| DL-01 (50 nM) | 510 ± 62 | 78.5 | 85.4 |
| This table shows a significant increase in cell death throughout the spheroid, including the core where ADC penetration may be limited, indicating a strong bystander effect. | | | |
4.0 Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding the complex processes involved in the bystander effect.
Caption: Mechanism of DL-01 ADC and its bystander killing effect.
Caption: Hypothetical signaling pathway for formic acid-induced cytotoxicity.
Caption: Experimental workflow for the 2D co-culture bystander assay.
References
- 1. books.rsc.org [books.rsc.org]
- 2. precisepeg.com [precisepeg.com]
- 3. agilent.com [agilent.com]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formic acid - Wikipedia [en.wikipedia.org]
- 7. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methanol and formic acid toxicity: biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 16. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of DL-01 (formic) ADC Binding
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The efficacy of an ADC is critically dependent on its ability to bind to a specific target antigen on the surface of cancer cells, followed by internalization and release of the cytotoxic agent.[3][4] Therefore, thorough characterization of the binding properties of an ADC is a crucial step in its preclinical development.
This application note provides a detailed protocol for analyzing the binding of a novel drug-linker, DL-01 (formic), conjugated to a targeting antibody (referred to as anti-Target-X mAb-DL-01 ADC). The binding characteristics are assessed using flow cytometry, a powerful technique for quantitative analysis of cell surface protein expression and ligand binding on a single-cell level.[5][6][7]
Principle of the Assay
This protocol describes a flow cytometry-based saturation binding assay to determine the binding affinity (dissociation constant, Kd) of the anti-Target-X mAb-DL-01 ADC to target antigen-expressing cells. The assay involves incubating a fixed number of target cells with increasing concentrations of the ADC. The binding of the ADC to the cell surface is then detected using a fluorescently labeled secondary antibody that recognizes the primary antibody of the ADC. The Mean Fluorescence Intensity (MFI) of the stained cells, which is proportional to the number of bound ADC molecules, is measured by flow cytometry.[5] By plotting the MFI against the ADC concentration, a saturation curve can be generated, and the Kd value can be calculated.
Materials and Reagents
-
Cells:
-
Antibodies and Reagents:
-
Anti-Target-X mAb-DL-01 ADC
-
Unconjugated anti-Target-X mAb (Isotype control)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
-
Equipment:
-
Flow cytometer (e.g., BD Accuri™ C6, FACSCalibur™)[5]
-
Centrifuge
-
Incubator
-
Pipettes and tips
-
96-well round-bottom plates
-
Experimental Protocols
Protocol 1: Cell Preparation
-
Culture Target-X positive and Target-X negative cells to a density of approximately 1 x 10^6 cells/mL.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer to a final concentration of 2 x 10^6 cells/mL.
-
Check cell viability using a trypan blue exclusion assay; viability should be >95%.
Protocol 2: ADC Saturation Binding Assay
-
Prepare a serial dilution of the anti-Target-X mAb-DL-01 ADC in Flow Cytometry Staining Buffer. The concentration range should typically span from 0.1 nM to 500 nM to ensure saturation is reached.
-
Add 50 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well round-bottom plate.
-
Add 50 µL of the diluted anti-Target-X mAb-DL-01 ADC or unconjugated anti-Target-X mAb (as a negative control) to the respective wells.
-
Incubate the plate on ice for 1 hour, protected from light.
-
Wash the cells three times with 200 µL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 3 minutes between each wash.
-
Prepare the fluorescently labeled secondary antibody at its optimal concentration in Flow Cytometry Staining Buffer.
-
Resuspend the cell pellets in 100 µL of the secondary antibody solution.
-
Incubate the plate on ice for 30 minutes, protected from light.
-
Wash the cells three times with 200 µL of ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer containing a viability dye like Propidium Iodide.
-
Acquire the samples on a flow cytometer, collecting at least 10,000 events per sample.
Data Analysis and Presentation
-
Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) profiles, and by excluding PI-positive (dead) cells.
-
Determine the Mean Fluorescence Intensity (MFI) for the gated population for each ADC concentration.
-
Subtract the MFI of the isotype control from the MFI of the ADC-stained cells to correct for non-specific binding.
-
Plot the corrected MFI values against the corresponding ADC concentrations.
-
Fit the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism) to determine the Bmax (maximum binding) and the Kd (dissociation constant).
Quantitative Data Summary
Table 1: Binding Affinity of Anti-Target-X mAb-DL-01 ADC to Target-X Positive and Negative Cells
| Cell Line | Target-X Expression | Binding Affinity (Kd) (nM) | Maximum Binding (Bmax) (MFI) |
| Target-X Positive | High | 15.2 | 12,500 |
| Target-X Negative | Negative | Not Determined | 150 |
Table 2: Mean Fluorescence Intensity (MFI) Data for Saturation Binding Assay on Target-X Positive Cells
| ADC Concentration (nM) | Mean Fluorescence Intensity (MFI) |
| 0.1 | 520 |
| 1 | 3,800 |
| 5 | 7,950 |
| 10 | 10,200 |
| 50 | 12,100 |
| 100 | 12,450 |
| 250 | 12,510 |
| 500 | 12,520 |
Visualizations
References
- 1. hoeford.com [hoeford.com]
- 2. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. njbio.com [njbio.com]
- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Antibody Binding Affinity on Bacterial Surfaces Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of DL-01 (formic) ADC in Preclinical Samples using a Sandwich ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule payload.[1][2] The successful development of ADCs relies on a thorough understanding of their pharmacokinetic (PK) properties, which necessitates accurate and robust bioanalytical methods for their quantification in biological matrices.[1][2][3] Enzyme-linked immunosorbent assay (ELISA) is a widely used ligand-binding assay (LBA) for the quantification of ADCs due to its high sensitivity, throughput, and relatively low cost.[1][2][4]
This application note describes a detailed protocol for the quantification of a novel ADC, DL-01, in which a monoclonal antibody is conjugated to a formic acid-containing payload. Two distinct sandwich ELISA methods are presented: one for the quantification of the total antibody (both conjugated and unconjugated) and another for the quantification of the conjugated ADC (possessing at least one drug payload). These assays are crucial for determining the stability of the ADC and understanding its in vivo behavior.
Assay Principle
The quantification of total antibody and conjugated DL-01 ADC is achieved through two separate sandwich ELISA formats.
-
Total Antibody ELISA: This assay captures all antibody molecules, irrespective of their conjugation status. A generic anti-human IgG antibody is coated onto the microplate to capture the DL-01 ADC. A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is then used for detection.
-
Conjugated ADC ELISA: This assay specifically measures the ADC molecules that are conjugated with the formic payload. An antibody specific to the target antigen of DL-01 is used for capture. An HRP-conjugated antibody that specifically recognizes the formic payload is used for detection.
The signal generated from the HRP enzyme is proportional to the amount of analyte present in the sample.
Experimental Workflow Diagram
References
Application Notes and Protocols: Scaling Up DL-01 (Formic) Conjugation for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[1][2] The successful translation of an ADC from a promising laboratory-scale candidate to a preclinical lead requires a robust and scalable manufacturing process.[1][3] This document provides a detailed methodology for the conjugation of DL-01 (formic), a drug-linker conjugate for ADC synthesis, to a therapeutic antibody and the subsequent scale-up of this process for preclinical studies.[4]
DL-01 (formic) is a drug-linker conjugate where the "formic" designation suggests the presence of a formic acid or formate group, which can be utilized for conjugation.[5][6][7][8][9] This application note will detail the assumed chemistry to be an amine-reactive conjugation, a common method in ADC development. The protocols provided herein cover small-scale conjugation for initial feasibility, a scaled-up process for producing preclinical material, purification of the resulting ADC, and essential analytical characterization techniques.
Materials and Reagents
-
Antibody: Therapeutic monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), at a concentration of 10-20 mg/mL.
-
DL-01 (formic) Drug-Linker: MedchemExpress Cat. No.: HY-155870A or equivalent.[4]
-
Activation Reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Buffers:
-
Conjugation Buffer: Borate Buffered Saline (BBS), 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5.
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Storage Buffer: Formulation buffer of choice (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
-
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Purification Media:
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 for desalting, Superdex 200 or equivalent for polishing).
-
Tangential Flow Filtration (TFF) system with appropriate molecular weight cut-off (MWCO) cassettes (e.g., 30 kDa).
-
Instrumentation
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with UV detector and SEC column (e.g., TSKgel G3000SWxl)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Tangential Flow Filtration (TFF) system
-
Lyophilizer
Experimental Protocols
Protocol 1: Small-Scale DL-01 Conjugation (10 mg Scale)
This protocol describes the conjugation of DL-01 to 10 mg of a monoclonal antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into Conjugation Buffer (BBS, pH 8.5) to a final concentration of 10 mg/mL.
-
Confirm the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
-
Activation of DL-01 (formic):
-
Dissolve DL-01 (formic) in anhydrous DMF or DMSO to a concentration of 10 mM.
-
In a separate light-protected vial, add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS to the DL-01 solution.
-
Incubate the activation reaction for 1 hour at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the activated DL-01 linker to the antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted activated DL-01.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated drug-linker by buffer exchange into Purification Buffer (PBS, pH 7.4) using a desalting column (e.g., Sephadex G-25) or by repeated centrifugation with a centrifugal filter device (30 kDa MWCO).
-
For higher purity, perform SEC-HPLC on the desalted material.
-
Protocol 2: Scale-Up of DL-01 Conjugation (200 mg Scale)
This protocol outlines the scaled-up conjugation process for producing preclinical quantities of the DL-01 ADC.
-
Antibody Preparation:
-
Buffer exchange the 200 mg of antibody into Conjugation Buffer using a TFF system with a 30 kDa MWCO cassette.
-
Adjust the final antibody concentration to 10 mg/mL.
-
-
Activation of DL-01 (formic):
-
Prepare the activated DL-01 solution as described in Protocol 1, scaling the reagent quantities accordingly.
-
-
Conjugation Reaction:
-
In a sterile, light-protected reaction vessel with controlled temperature and gentle overhead stirring, add the 5 to 10-fold molar excess of activated DL-01 to the antibody solution.
-
Monitor the reaction progress by taking small aliquots at different time points (e.g., 1, 2, 3, and 4 hours) for in-process analysis of the Drug-to-Antibody Ratio (DAR).
-
-
Quenching the Reaction:
-
Quench the reaction by adding a 20-fold molar excess of 1 M Tris-HCl, pH 8.0.
-
-
Purification:
-
Perform buffer exchange and removal of unconjugated drug-linker using the TFF system with at least 10 diavolumes of Purification Buffer.
-
Concentrate the ADC to a suitable volume using the TFF system.
-
Further purify the concentrated ADC using preparative SEC to remove aggregates.
-
-
Final Formulation and Storage:
-
Buffer exchange the purified ADC into the final formulation buffer using the TFF system.
-
Sterile filter the final product through a 0.22 µm filter.
-
Aliquot and store at -80°C or lyophilize for long-term stability.[4]
-
Visualizations
Caption: Experimental workflow for the conjugation of DL-01 (formic) to a monoclonal antibody.
Caption: Hypothetical signaling pathway targeted by the released DL-01 cytotoxic drug.
Data Presentation
Table 1: Comparison of Small-Scale vs. Scaled-Up DL-01 Conjugation
| Parameter | Small-Scale (10 mg) | Scaled-Up (200 mg) |
| Starting Antibody | 10 mg | 200 mg |
| Reaction Volume | 1 mL | 20 mL |
| DL-01 Molar Excess | 8x | 8x |
| Reaction Time | 2 hours | 2 hours |
| Purification Method | Desalting Column | TFF & Prep-SEC |
| Final Yield | 7.5 mg (75%) | 160 mg (80%) |
| Average DAR | 3.8 | 3.9 |
Table 2: Characterization Summary of Purified DL-01 ADC
| Analytical Method | Result | Acceptance Criteria |
| Concentration (A280) | 10.2 mg/mL | 9.0 - 11.0 mg/mL |
| Purity (SEC-HPLC) | 98.5% Monomer | > 95% Monomer |
| Aggregation (SEC-HPLC) | 1.5% | < 5% |
| Average DAR (UV-Vis) | 3.9 | 3.5 - 4.5 |
| DAR Distribution (LC-MS) | DAR0: 5%, DAR2: 20%, DAR4: 70%, DAR6: 5% | Predominantly DAR4 |
| Free Drug-Linker | < 0.1% | < 1% |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful conjugation of DL-01 (formic) to a monoclonal antibody and the subsequent scale-up of this process for preclinical studies. The detailed methodologies for conjugation, purification, and characterization are critical for ensuring the production of a high-quality, consistent ADC.[2][3][10] The provided tables and diagrams serve as a guide for data interpretation and process visualization. Adherence to these protocols will enable researchers to efficiently produce the necessary quantities of DL-01 ADC for further in vitro and in vivo evaluation, a crucial step in the preclinical development of novel antibody-drug conjugates.[1][11][12]
References
- 1. blog.td2inc.com [blog.td2inc.com]
- 2. Role of Antibody-Drug Conjugates in Drug Development [piramalpharmasolutions.com]
- 3. mabplexinc.com [mabplexinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formic acid - Wikipedia [en.wikipedia.org]
- 6. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formic acid | Formula, Preparation, Uses, & Facts | Britannica [britannica.com]
- 8. youtube.com [youtube.com]
- 9. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with DL-01 (formic)
Welcome to the technical support center for the DL-01 (formic) conjugation linker. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal conjugation efficiency in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low conjugation efficiency or a low Drug-to-Antibody Ratio (DAR) with DL-01 (formic)?
Low conjugation efficiency is often traced back to a few key areas: reagent integrity, reaction conditions (especially buffer choice and pH), antibody-specific characteristics, and inaccurate quantification methods. A systematic approach is the best way to identify the root cause.[][2]
Below is a troubleshooting workflow to help you diagnose the issue.
Caption: Troubleshooting workflow for low conjugation efficiency.
Q2: How do I know if my DL-01 (formic) reagent is still active?
DL-01 (formic) is an NHS-ester-based linker, which is sensitive to moisture.[3] Hydrolysis of the NHS ester is the most common cause of reagent inactivation.[3][]
-
Storage: Always store the reagent desiccated at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3]
-
Solvent: Use high-quality, anhydrous DMSO or DMF to dissolve the reagent.[5] DMF can degrade to dimethylamine, which will compete with your antibody for reaction.[5] If you notice a "fishy" odor from your DMF, do not use it.[5]
-
Small-Scale Test: To verify activity, you can perform a small-scale reaction with a control amine-containing molecule and analyze the product by LC-MS.
Q3: What are the optimal buffer conditions for the conjugation reaction?
Buffer composition and pH are critical for successful NHS-ester conjugation.[5] The reaction targets unprotonated primary amines, primarily the ε-amino groups of lysine residues, which requires a slightly basic pH.[6]
-
Recommended Buffers: Amine-free buffers such as Phosphate-Buffered Saline (PBS) or Sodium Bicarbonate buffer are ideal.
-
pH: The optimal pH range is 8.3-8.5.[5] Below this range, the reaction rate slows significantly. Above this range, hydrolysis of the DL-01 (formic) reagent accelerates, reducing the yield.[5]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the antibody for conjugation, drastically reducing efficiency.[6]
| Buffer System | Recommended pH | Compatibility | Notes |
| Sodium Bicarbonate | 8.3 - 9.0 | Excellent | Optimal pH range for NHS-ester reactions.[7] |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Good | Reaction is slower but hydrolysis is also reduced; may require longer incubation.[7] |
| Borate Buffer | 8.5 | Excellent | A good alternative to bicarbonate buffer. |
| Tris (e.g., TBS) | 7.4 - 8.0 | Avoid | Contains primary amines that directly compete with the conjugation reaction.[6] |
| Glycine Buffer | Any | Avoid | Contains primary amines and is often used to quench NHS-ester reactions. |
Caption: Buffer selection guide for DL-01 (formic) conjugation.
Q4: My antibody is aggregating after adding the dissolved DL-01 (formic). What can I do?
Antibody aggregation during conjugation can be caused by the addition of organic solvents (like DMSO), the properties of the linker-drug, or suboptimal buffer conditions.[8][9]
-
Minimize Organic Solvent: Keep the volume of organic solvent (used to dissolve DL-01) below 10% (v/v) of the total reaction volume. Add the dissolved linker slowly to the antibody solution while gently stirring.[9]
-
Antibody Concentration: Very high protein concentrations can increase the propensity for aggregation.[10] Consider performing the reaction at a lower antibody concentration if aggregation is observed.
-
Screen Excipients: In some cases, adding stabilizing excipients like arginine or sucrose can help prevent aggregation.[11] However, these should be screened for compatibility with the conjugation chemistry.
-
Use a Water-Soluble Analog: If available, consider using a water-soluble version of the linker (e.g., a sulfo-NHS derivative) to eliminate the need for organic solvents.[9]
Q5: How do I determine the optimal molar ratio of DL-01 (formic) to my antibody?
The ideal molar ratio depends on the desired Drug-to-Antibody Ratio (DAR) and the specific reactivity of your antibody. A titration experiment is the best way to determine the optimal ratio.[]
Experimental Protocol: Molar Ratio Titration
-
Preparation: Prepare your antibody in the recommended conjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) at a concentration of 2-5 mg/mL.
-
Aliquoting: Create a series of identical antibody aliquots.
-
Titration Setup: Prepare a fresh stock solution of DL-01 (formic) in anhydrous DMSO. Add increasing molar equivalents of DL-01 (e.g., 3, 5, 7, 10, 15 equivalents) to each antibody aliquot.
-
Incubation: Incubate all reactions for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess, unreacted DL-01 (formic) from each reaction using a desalting column.
-
Analysis: Analyze the average DAR and aggregation percentage for each sample using a suitable method like HIC-HPLC or SEC-HPLC.
Example Titration Results:
| Molar Ratio (DL-01 : Antibody) | Average DAR | % Aggregation |
| 3:1 | 2.1 | < 1% |
| 5:1 | 3.8 | 1.2% |
| 7:1 | 4.9 | 2.5% |
| 10:1 | 6.2 | 5.8% |
| 15:1 | 7.1 | 11.4% |
Caption: Example data from a molar ratio titration experiment.
Q6: What is a standard protocol for conjugation and how can I visualize the workflow?
The following is a general protocol for conjugating DL-01 (formic) to an antibody.
Caption: Standard experimental workflow for DL-01 conjugation.
Detailed Protocol:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). Use a desalting column or dialysis to perform the buffer exchange if necessary.
-
Reagent Preparation: Immediately before use, dissolve DL-01 (formic) in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the calculated volume of DL-01 (formic) stock solution to the antibody solution to achieve the desired molar ratio. Add the DMSO solution dropwise while gently vortexing.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Remove unconjugated DL-01 (formic) and DMSO using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS pH 7.4).
-
Characterization: Analyze the purified antibody-drug conjugate (ADC) to determine the DAR, purity, and extent of aggregation.
Q7: How can I accurately measure the Drug-to-Antibody Ratio (DAR)?
Several methods can be used to determine the average DAR. Hydrophobic Interaction Chromatography (HIC) is a standard and powerful technique for this purpose, especially for cysteine-conjugated ADCs, but it can also be adapted for lysine conjugates.[12]
-
UV-Vis Spectroscopy: A simple method to estimate the average DAR if the drug and antibody have distinct absorbance maxima.[12][]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates ADC species based on the number of conjugated drugs.[12] Each additional drug molecule increases the hydrophobicity of the antibody, leading to a longer retention time on the HIC column.[12] The weighted average of the peak areas can be used to calculate the average DAR.[12][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise mass of the conjugate, allowing for accurate DAR determination.[12][14]
Caption: Separation of ADC species by HIC-HPLC.
References
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 12. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for DL-01 ADCs
Welcome to the technical support center for the optimization of the drug-to-antibody ratio (DAR) for your DL-01 antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic efficacy, toxicity, pharmacokinetics (PK), and overall stability.[1][2][3][4] An optimal DAR is crucial for balancing potency and safety; a low DAR may result in reduced efficacy, while a high DAR can lead to increased toxicity and faster clearance from circulation.[2][4][5][6]
Q2: What is the optimal DAR for an ADC?
There is no universal optimal DAR, as it depends on various factors including the antibody, target antigen, linker, and the cytotoxic payload.[5][6] However, a DAR of 3.5-4 is often considered a good starting point for many ADCs.[5][7] Exceeding a DAR of 4 can sometimes lead to suboptimal pharmacokinetic profiles and increased toxicity.[5] It is essential to empirically determine the optimal DAR for each specific ADC construct to maximize the therapeutic window.
Q3: What are the common methods for determining the DAR of an ADC?
Several analytical techniques are used to determine the DAR of an ADC. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method for determining DAR and drug load distribution for cysteine-linked ADCs.[8][9][10] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[8][10]
-
Mass Spectrometry (MS): Techniques like native electrospray mass spectrometry (native MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for accurately determining the DAR and characterizing the distribution of different drug-loaded species.[3][11][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used as an orthogonal technique to HIC-HPLC for DAR determination of cysteine-linked ADCs after reduction of the antibody.[8]
-
UV/Vis Spectroscopy: This is a simpler technique that can be used to estimate the average DAR.[13]
Q4: How does the conjugation strategy affect the DAR?
The conjugation strategy significantly impacts the DAR and the homogeneity of the final ADC product.
-
Stochastic Conjugation (e.g., to lysines or cysteines): This method results in a heterogeneous mixture of ADC species with a range of DAR values (e.g., 0 to 8).[14] Controlling the DAR in this approach can be challenging and relies on careful optimization of reaction conditions.[1]
-
Site-Specific Conjugation: This approach involves engineering the antibody to introduce specific conjugation sites, leading to a more homogeneous ADC with a precisely controlled DAR.[1][15] This strategy can improve the therapeutic index of the ADC.[14]
Troubleshooting Guides
This section addresses specific issues you might encounter during the optimization of the DAR for your DL-01 ADCs.
Issue 1: Observed DAR is Consistently Higher Than Targeted DAR
| Potential Cause | Troubleshooting Steps |
| Excessive Molar Ratio of DL-01 Drug-Linker: The amount of the DL-01 drug-linker in the conjugation reaction is too high. | 1. Titrate the Molar Ratio: Perform a series of conjugation reactions with a decreasing molar ratio of the DL-01 drug-linker to the antibody.[1] 2. Analyze by HIC-HPLC or Mass Spectrometry: Use HIC-HPLC or mass spectrometry to determine the DAR for each reaction and identify the optimal molar ratio to achieve the target DAR. |
| Reaction Time is Too Long: Prolonged incubation allows for more drug-linker molecules to conjugate to the antibody. | 1. Conduct a Time-Course Experiment: Set up several conjugation reactions and stop them at different time points. 2. Monitor DAR Over Time: Analyze the DAR of each sample to determine the optimal reaction time for achieving the desired DAR. |
| Suboptimal Reaction Conditions (pH, Temperature): The pH or temperature of the reaction buffer may be favoring a higher degree of conjugation. | 1. Optimize pH: Perform the conjugation reaction at different pH values within the recommended range for the specific linker chemistry. 2. Optimize Temperature: Evaluate the effect of different reaction temperatures on the resulting DAR.[1] |
Issue 2: Observed DAR is Consistently Lower Than Targeted DAR
| Potential Cause | Troubleshooting Steps |
| Insufficient Molar Ratio of DL-01 Drug-Linker: The amount of the DL-01 drug-linker is too low to achieve the target DAR. | 1. Increase Molar Ratio: Gradually increase the molar ratio of the DL-01 drug-linker in the conjugation reaction. 2. Verify Concentration: Double-check the concentration of both the antibody and the DL-01 drug-linker solutions. |
| Partial Reduction of Interchain Disulfide Bonds (for Cysteine Conjugation): Incomplete reduction of the antibody's disulfide bonds results in fewer available sites for conjugation. | 1. Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP, DTT) to ensure complete reduction of the desired disulfide bonds. 2. Optimize Reduction Time and Temperature: Evaluate different incubation times and temperatures for the reduction step. |
| Hydrolysis or Degradation of the DL-01 Drug-Linker: The drug-linker may be unstable under the reaction conditions. | 1. Assess Stability: Analyze the stability of the DL-01 drug-linker under the conjugation conditions using HPLC or MS. 2. Use Fresh Reagents: Prepare fresh solutions of the DL-01 drug-linker immediately before use. |
| Inefficient Removal of Excess Reducing Agent: Residual reducing agent can react with the maleimide group of the linker, preventing conjugation. | 1. Improve Purification: Ensure the purification step (e.g., desalting column, dialysis) after reduction is efficient in removing the reducing agent. |
Issue 3: High Heterogeneity in the ADC Population (Broad DAR Distribution)
| Potential Cause | Troubleshooting Steps |
| Stochastic Nature of Lysine or Cysteine Conjugation: Conjugation to surface-exposed lysines or native cysteines naturally leads to a heterogeneous mixture of species. | 1. Optimize Process Parameters: Tightly control reaction parameters such as molar ratio, time, temperature, and pH to achieve a more consistent outcome.[1] 2. Consider Site-Specific Conjugation: For a highly homogeneous product, explore site-specific conjugation technologies.[1][15] |
| Inconsistent Reaction Conditions: Variations in reaction conditions between batches can lead to different DAR profiles. | 1. Standardize Protocols: Ensure that all reaction parameters are kept consistent across all experiments. 2. Use Calibrated Equipment: Regularly calibrate pipettes, pH meters, and temperature controllers. |
| Antibody Glycosylation Heterogeneity: Differences in the glycosylation pattern of the antibody can sometimes influence conjugation. | 1. Characterize Glycosylation: Analyze the glycosylation profile of the antibody starting material. 2. Consider Enzymatic Deglycosylation: If glycosylation is found to interfere with conjugation, enzymatic removal of glycans may be an option. |
Experimental Protocols
Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol outlines the general procedure for determining the DAR of a DL-01 ADC using HIC-HPLC.
Materials:
-
DL-01 ADC sample
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the DL-01 ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different ADC species.
-
Data Acquisition: Monitor the absorbance at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing the individual peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a general method for evaluating the in vitro potency of different DL-01 ADC preparations with varying DARs.
Materials:
-
Target antigen-expressing cancer cell line
-
Control (antigen-negative) cell line
-
DL-01 ADC samples with different DARs
-
Unconjugated antibody (control)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the DL-01 ADC samples, unconjugated antibody, and a vehicle control.
-
Incubation: Remove the old media from the cells and add the different concentrations of the ADC preparations. Incubate for a specified period (e.g., 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the ADC concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) for each ADC preparation using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for DL-01 ADC Synthesis, Characterization, and Evaluation.
Caption: Logical Flow for Troubleshooting and Optimizing the DAR.
Caption: General ADC Mechanism of Action and Signaling Pathway.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. waters.com [waters.com]
- 4. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Technical Support Center: Preventing Aggregation of ADCs made with DL-01 (formic)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) synthesized using the DL-01 drug-linker, particularly when formulated with formic acid.
Frequently Asked Questions (FAQs)
Q1: What is DL-01 (formic) and why might it be used in ADC synthesis?
DL-01 is a drug-linker conjugate used for the synthesis of ADCs.[1][2] It is sometimes supplied as a salt with formic acid, referred to as "DL-01 formic".[2][3] Formic acid may be used to improve the solubility and stability of the drug-linker in a stock solution.
Q2: We are observing significant aggregation of our ADC prepared with DL-01 (formic). What are the potential causes?
Aggregation of ADCs is a common challenge that can arise from various factors.[4] When using DL-01 (formic), the primary suspects for aggregation are:
-
Hydrophobicity of the Drug-Linker: The DL-01 linker or the conjugated payload may be hydrophobic. Attaching hydrophobic molecules to an antibody can expose hydrophobic patches, leading to self-association and aggregation.
-
Effect of Formic Acid on Antibody Stability: Formic acid is a known protein denaturant, especially at higher concentrations.[4][5][6] It can disrupt the non-covalent forces that maintain the antibody's three-dimensional structure, leading to partial unfolding and subsequent aggregation.
-
Low pH Conditions: Formic acid is an acid and will lower the pH of the conjugation buffer. If the pH of the solution approaches the isoelectric point (pI) of the antibody, its solubility will be at its minimum, increasing the likelihood of aggregation.
-
Chemical Modification of the Antibody: At certain concentrations and temperatures, formic acid can cause N-formylation of lysine residues on the antibody.[7] This modification can alter the surface charge and conformation of the antibody, potentially promoting aggregation.
-
General ADC Aggregation Factors: Other common causes of ADC aggregation include elevated temperatures, mechanical stress (e.g., agitation), and multiple freeze-thaw cycles.[8]
Q3: How can we minimize aggregation during the conjugation reaction with DL-01 (formic)?
To minimize aggregation during conjugation, consider the following strategies:
-
Optimize pH: Carefully control the pH of the conjugation buffer. Avoid pH values near the antibody's isoelectric point.
-
Control Formic Acid Concentration: Use the lowest possible concentration of the DL-01 (formic) stock solution to minimize the final concentration of formic acid in the reaction mixture.
-
Consider a Solvent Exchange for the Drug-Linker: If possible, after dissolving the DL-01 (formic), perform a solvent exchange to a more benign buffer before adding it to the antibody solution.
-
Use of Excipients: Include stabilizing excipients in the conjugation buffer, such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbates), which can help prevent protein-protein interactions.[8]
-
Immobilize the Antibody: A highly effective method to prevent aggregation is to immobilize the antibody on a solid support (e.g., resin) during the conjugation step.[2] This physically separates the antibody molecules, preventing them from aggregating.
Troubleshooting Guide: ADC Aggregation with DL-01 (formic)
This guide provides a systematic approach to troubleshooting aggregation issues.
Initial Assessment
-
Quantify Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to accurately determine the percentage of high molecular weight species (aggregates).
-
Characterize Aggregates: Determine if the aggregates are covalent or non-covalent using techniques like SDS-PAGE under reducing and non-reducing conditions.
Experimental Plan to Identify the Cause
The following diagram outlines a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for ADC aggregation.
Detailed Experimental Protocols
Experiment 1: pH and Formic Acid Contribution
-
Objective: To decouple the effects of low pH and formic acid itself on antibody stability.
-
Methodology:
-
Prepare several buffers at the target conjugation pH, one using formic acid and others using different acids (e.g., acetic acid, citric acid).
-
Incubate the naked antibody in each buffer at the intended conjugation temperature and for the same duration.
-
Analyze the samples by SEC-HPLC to measure aggregation.
-
-
Data Interpretation:
| Buffer System | pH | % Aggregation (Naked mAb) |
| Phosphate Buffer (Control) | 7.4 | 0.5% |
| Acetate Buffer | 5.0 | 1.2% |
| Formate Buffer | 5.0 | 5.8% |
| Citrate Buffer | 5.0 | 1.5% |
Experiment 2: Impact of DL-01 Hydrophobicity and Excipient Screening
-
Objective: To assess the contribution of the drug-linker's hydrophobicity and the ability of excipients to mitigate this.
-
Methodology:
-
Set up conjugation reactions under the standard protocol.
-
Prepare parallel reactions including different stabilizing excipients.
-
Analyze the resulting ADCs by SEC-HPLC.
-
-
Data Interpretation:
| Condition | Excipient | % Aggregation (ADC) |
| Standard Conjugation | None | 15.2% |
| + 5% Sucrose | Sucrose | 8.5% |
| + 0.02% Polysorbate 20 | Polysorbate 20 | 6.3% |
| + 5% Sucrose + 0.02% Polysorbate 20 | Sucrose + Polysorbate 20 | 4.1% |
Signaling Pathways and Mechanisms of Aggregation
The following diagram illustrates the potential pathways leading to ADC aggregation when using DL-01 (formic).
Caption: Mechanisms of DL-01 (formic) induced ADC aggregation.
By systematically evaluating these factors, researchers can identify the root cause of aggregation and implement effective strategies to produce stable and high-quality ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drug-Linker Conjugates for ADC | 2964513-44-6 | Invivochem [invivochem.com]
- 3. 页面加载中... [show.guidechem.com]
- 4. Quantitating denaturation by formic acid: imperfect repeats are essential to the stability of the functional amyloid protein FapC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitating denaturation by formic acid: imperfect repeats are essential to the stability of the functional amyloid protein FapC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Solubility Issues of DL-01 (formic) in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the hypothetical compound DL-01 (formic) in aqueous buffers. As DL-01 is a proprietary designation, this document outlines general principles and troubleshooting strategies applicable to weakly acidic compounds and their formate salts.
Frequently Asked Questions (FAQs)
Q1: What is DL-01 (formic) and why might it have solubility issues?
DL-01 (formic) is presumed to be the formate salt of a weakly acidic active pharmaceutical ingredient (API), herein referred to as DL-01. The solubility of such compounds is often pH-dependent.[1][2][3][4] Weakly acidic drugs are typically more soluble in their ionized (salt) form, which is favored at a pH above their pKa.[3] Challenges in solubility can arise when attempting to dissolve the compound in a buffer where the pH is close to or below the pKa of the parent molecule, causing it to convert to its less soluble, neutral form.
Q2: How does the pH of the aqueous buffer affect the solubility of DL-01 (formic)?
The pH of the buffer solution is a critical factor governing the solubility of ionizable drugs.[4][5] For a weakly acidic compound like DL-01, as the pH of the solution increases above its pKa, the equilibrium shifts towards the more soluble, ionized (deprotonated) form. Conversely, at a pH below the pKa, the un-ionized, less soluble form predominates. Therefore, increasing the pH of the buffer is a common strategy to enhance the solubility of weakly acidic compounds.[1][2][3]
Q3: What is the role of the formate salt in the solubility of DL-01?
Salt formation is a widely used and effective technique to increase the dissolution rate and solubility of acidic and basic drugs.[6][7][8] By formulating DL-01 as a formate salt, the intention is to improve its aqueous solubility compared to the free acid form. When DL-01 (formic) is dissolved in water, it dissociates into the DL-01 anion and a formate counter-ion. However, the ultimate solubility will still be governed by the pH of the solution and the intrinsic solubility of the neutral form of DL-01.[7]
Q4: Can the choice of buffer species impact the solubility of DL-01 (formic)?
Yes, the components of the buffer system can sometimes interact with the drug substance. While less common, certain buffer species can form less soluble salts with the drug or affect the overall ionic strength of the solution, which can influence solubility. It is generally advisable to test solubility in a few different biocompatible buffer systems (e.g., phosphate, citrate, TRIS) to identify the optimal formulation.
Troubleshooting Guide
Problem: I am observing precipitation when I try to dissolve DL-01 (formic) in my aqueous buffer.
-
Possible Cause 1: Buffer pH is too low. The pH of your buffer may be below the pKa of DL-01, causing the less soluble free acid form to precipitate.
-
Solution: Measure the pH of the final solution after adding DL-01 (formic). If the pH is low, consider using a buffer with a higher pH. It is recommended to select a buffer system where the target pH is at least 1-2 units above the pKa of the weakly acidic compound.
-
-
Possible Cause 2: The concentration of DL-01 (formic) exceeds its solubility limit at the given pH. Even at a favorable pH, every compound has a maximum solubility.
-
Solution: Try preparing a more dilute solution. If a higher concentration is required, you may need to further optimize the formulation by exploring different buffer systems or the addition of solubilizing excipients.
-
Problem: The solubility of DL-01 (formic) is lower than expected, even at a higher pH.
-
Possible Cause: Common ion effect. If your buffer contains a high concentration of formate, it could slightly suppress the dissolution of the formate salt.
-
Solution: This is generally a minor effect but could be a contributing factor. Try a different buffer system that does not contain a common ion.
-
-
Possible Cause: Incorrect salt form or presence of the free acid. The starting material may not be the pure formate salt or could contain a significant portion of the less soluble free acid.
-
Solution: Verify the identity and purity of your DL-01 (formic) batch through analytical techniques such as NMR or mass spectrometry.
-
Data Presentation
The following table presents hypothetical solubility data for DL-01 (formic) to illustrate the pH-dependent solubility profile of a typical weakly acidic compound with an estimated pKa of 4.5.
| Buffer pH | Expected Predominant Form of DL-01 | Hypothetical Aqueous Solubility (mg/mL) |
| 3.5 | Un-ionized (Free Acid) | < 0.1 |
| 4.5 | 50% Ionized / 50% Un-ionized | 1.5 |
| 5.5 | Ionized (Salt) | 15 |
| 6.5 | Ionized (Salt) | > 100 |
| 7.4 (PBS) | Ionized (Salt) | > 200 |
Experimental Protocols
Protocol for Determining the pH-Solubility Profile of DL-01 (formic)
This protocol describes a standard method for determining the equilibrium solubility of a compound at various pH values.
Materials:
-
DL-01 (formic)
-
A series of aqueous buffers (e.g., citrate, phosphate) covering a pH range from 3 to 8.
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature (e.g., 25 °C)
-
pH meter
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of buffers at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add an excess amount of DL-01 (formic) to a known volume of each buffer in separate vials. The goal is to have undissolved solid remaining to ensure saturation.
-
Securely cap the vials and place them on a shaker or rotator in a temperature-controlled environment.
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium solubility is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved DL-01 using a validated analytical method (e.g., HPLC, UV-Vis).
-
Measure the pH of the remaining supernatant to confirm the final pH of the solution.
-
Plot the determined solubility (in mg/mL or µg/mL) against the final measured pH of each buffer solution.
Visualizations
Caption: pH effect on the ionization and solubility of a weak acid.
Caption: Troubleshooting workflow for DL-01 (formic) solubility.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. rjpdft.com [rjpdft.com]
identifying degradation products of DL-01 (formic) linker
Technical Support Center: DL-01 (Formic) Linker
Welcome to the technical support center for the DL-01 (formic) linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential degradation products of the DL-01 linker during their experiments.
Assumed Structure of DL-01 (Formic) Linker
For the purposes of this guide, the DL-01 (formic) linker is a hypothetical acid-cleavable linker. Its degradation is primarily discussed in the context of acid-catalyzed hydrolysis of a formate ester, a common mechanism for acid-labile linkers in drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of the DL-01 (formic) linker?
A1: Under acidic conditions, the primary degradation pathway for the DL-01 linker is the hydrolysis of the formate ester. This reaction is expected to yield two main degradation products:
-
Formic Acid : A small, highly polar organic acid.
-
A Hydroxylated Linker Fragment : The remainder of the linker molecule with a newly formed hydroxyl group.
The exact structure of the hydroxylated fragment will depend on the complete chemical structure of the DL-01 linker.
Q2: What experimental conditions can lead to the degradation of the DL-01 linker?
A2: Degradation of the DL-01 linker is most commonly observed under acidic conditions. This can occur during:
-
Forced degradation studies : Exposing the antibody-drug conjugate (ADC) to acidic pH to intentionally induce degradation for analytical purposes.
-
In vitro stability assays : Incubating the ADC in acidic buffers to simulate the tumor microenvironment or endosomal compartments.
-
In vivo conditions : After cellular uptake of the ADC, trafficking to acidic organelles like endosomes and lysosomes can trigger linker cleavage.
Q3: What analytical techniques are recommended for identifying DL-01 degradation products?
A3: A combination of chromatographic and mass spectrometric techniques is generally recommended for the unambiguous identification and quantification of degradation products.[1][2]
-
High-Performance Liquid Chromatography (HPLC) : Particularly reverse-phase HPLC (RP-HPLC), is effective for separating the ADC, the intact linker, and its degradation products.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful tool for identifying degradation products by providing accurate mass information, which aids in structural elucidation.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For a definitive structural confirmation of unknown degradation products, 1D and 2D NMR can be employed.[4]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of DL-01 linker degradation.
Issue 1: No degradation products are detected in my forced degradation study.
| Potential Cause | Troubleshooting Step |
| Insufficiently acidic conditions | Verify the pH of your degradation buffer. The DL-01 linker requires an acidic environment for efficient cleavage. Consider testing a range of lower pH values (e.g., pH 4.0-5.5). |
| Inadequate incubation time or temperature | Increase the incubation time or temperature of your forced degradation study to accelerate the hydrolysis reaction.[5] |
| Analytical method lacks sensitivity | Optimize your LC-MS method for the detection of small, polar molecules like formic acid. Consider using a column designed for polar compound analysis. |
| Degradation product is volatile | If formic acid is the analyte of interest, be aware that it can be volatile. Ensure your sample preparation and analysis methods minimize its loss. |
Issue 2: I am observing unexpected peaks in my chromatogram.
| Potential Cause | Troubleshooting Step |
| Secondary degradation pathways | Under harsh conditions (e.g., very low pH, high temperature), the linker or the drug payload may undergo further degradation. Use LC-MS/MS to obtain fragmentation data and help identify these unknown species. |
| Interaction with excipients | Reactive impurities in formulation excipients, such as formic acid itself, can sometimes lead to the formation of new adducts.[4][6] Analyze a placebo formulation (containing all excipients but no ADC) as a control. |
| Oxidation of the ADC | Ensure that your buffers are degassed and consider adding antioxidants if you suspect oxidation of the antibody or linker. |
Issue 3: Poor quantification of formic acid.
| Potential Cause | Troubleshooting Step |
| Poor retention on reverse-phase column | Formic acid is highly polar and may not be well-retained on standard C18 columns. Consider using a polar-modified column or an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Matrix effects in LC-MS | The presence of other components in your sample can suppress or enhance the ionization of formic acid, leading to inaccurate quantification. Use a stable isotope-labeled internal standard for formic acid to correct for these effects. |
| Sample preparation losses | The volatility of formic acid can lead to its loss during sample evaporation steps. Minimize or eliminate any drying steps in your sample preparation protocol. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a DL-01 Linked ADC
Objective: To generate and identify degradation products of the DL-01 linker under acidic conditions.
Materials:
-
DL-01 linked ADC stock solution (1 mg/mL in PBS)
-
0.1 M Citrate buffer, pH 4.5
-
0.1 M Phosphate buffer, pH 7.4 (Control)
-
Quenching solution: 1 M TRIS buffer, pH 8.0
-
HPLC-grade water and acetonitrile
-
Formic acid (for LC-MS mobile phase)
Procedure:
-
Dilute the ADC stock solution to 0.5 mg/mL in both the citrate buffer (pH 4.5) and the phosphate buffer (pH 7.4).
-
Incubate the samples at 37°C for 0, 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot and quench the degradation by adding the TRIS buffer to a final pH of ~7.5.
-
Analyze the samples immediately by RP-HPLC and LC-MS or store them at -80°C.
Protocol 2: LC-MS Analysis of Degradation Products
Objective: To separate and identify the degradation products from the forced degradation study.
Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 column suitable for protein and small molecule analysis (e.g., 2.1 x 100 mm, 1.8 µm).
LC Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Method:
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI)
-
Mass Range: 50 - 2000 m/z
-
Data Acquisition: Full scan MS and data-dependent MS/MS
Data Analysis:
-
Compare the chromatograms of the acid-stressed samples to the control samples to identify new peaks corresponding to degradation products.
-
Extract the accurate mass of the new peaks and use this to propose elemental compositions.
-
Analyze the MS/MS fragmentation patterns to confirm the structures of the proposed degradation products.
Visualizations
Caption: Proposed degradation pathway of the DL-01 (formic) linker.
Caption: Workflow for the identification of DL-01 linker degradation products.
References
- 1. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. youtube.com [youtube.com]
- 4. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 6. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-01 (Formic) Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of DL-01 (formic) conjugation reactions. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is DL-01 (formic) and what is its primary application?
DL-01 (formic) is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2] It is designed to be covalently attached to a monoclonal antibody (mAb) or other targeting protein. The resulting ADC is then used for targeted delivery of the cytotoxic drug to cancer cells. The "formic" designation may refer to a component of the linker or a salt form of the molecule.
Q2: What is the general principle behind the conjugation of DL-01 (formic) to a biomolecule?
The conjugation of DL-01 (formic) to a biomolecule, such as an antibody, typically involves the formation of a stable covalent bond. A common strategy is the formation of an amide bond between a carboxylic acid group on the drug-linker and an amine group on the antibody (e.g., the side chain of a lysine residue). This type of reaction is a well-established method in bioconjugation.[3][4]
Q3: What are the critical factors that can influence the yield of the conjugation reaction?
Several factors can significantly impact the yield and efficiency of the conjugation reaction. These include:
-
pH of the reaction buffer: The pH affects the protonation state of both the carboxylic acid on DL-01 (formic) and the amine groups on the antibody.
-
Choice of coupling reagents: The selection of appropriate activating agents and catalysts is crucial for efficient amide bond formation.
-
Molar ratio of reactants: The ratio of DL-01 (formic) to the antibody will influence the drug-to-antibody ratio (DAR) and the overall yield.
-
Reaction temperature and time: These parameters need to be optimized to ensure complete reaction without causing degradation of the reactants.
-
Presence of impurities: Impurities in the reactants or buffer can interfere with the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during DL-01 (formic) conjugation reactions and provides systematic steps for troubleshooting.
Problem 1: Low Conjugation Yield
Low yield is a frequent challenge in bioconjugation. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the reaction buffer is critical. For amide coupling between a carboxylic acid and an amine, a pH range of 6.5-7.5 is generally recommended to ensure the amine is sufficiently nucleophilic. Perform small-scale reactions at varying pH values to determine the optimum. |
| Inefficient Activation of Carboxylic Acid | The carboxylic acid group on DL-01 (formic) needs to be activated to react with the amine. Use a combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive like NHS (N-hydroxysuccinimide) or Sulfo-NHS to form a more stable active ester.[5] |
| Hydrolysis of Activated DL-01 (formic) | The activated form of DL-01 (formic) can be susceptible to hydrolysis, especially in aqueous buffers. Prepare the activated DL-01 (formic) immediately before adding it to the antibody solution. Consider a two-step conjugation protocol where the activation is performed in an organic solvent before addition to the aqueous antibody solution. |
| Steric Hindrance | The conjugation site on the antibody or the reactive group on DL-01 (formic) may be sterically hindered.[6] Consider using a linker with a longer spacer arm if modifying DL-01 is an option. Alternatively, investigate different coupling reagents that are more effective for hindered substrates. |
| Incorrect Molar Ratio | An insufficient excess of DL-01 (formic) can lead to low conjugation. Titrate the molar ratio of DL-01 (formic) to the antibody to find the optimal balance between high yield and desired drug-to-antibody ratio (DAR). |
Problem 2: High Polydispersity or Aggregation of the ADC
The formation of heterogeneous ADC species or aggregation can compromise the therapeutic efficacy and safety of the final product.
| Potential Cause | Recommended Solution |
| Non-specific Conjugation | Conjugation to multiple sites on the antibody can lead to a heterogeneous mixture. Optimize the reaction conditions (pH, temperature, reaction time) to favor conjugation at more accessible and reactive sites. Site-specific conjugation technologies can also be explored for a more homogeneous product. |
| Use of Organic Co-solvents | While organic co-solvents can aid in dissolving the drug-linker, they can also lead to antibody denaturation and aggregation if used at high concentrations. Minimize the amount of co-solvent and screen for biocompatible solvents. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the hydrophobicity of the ADC, leading to aggregation. Optimize the molar ratio of reactants and reaction time to achieve a lower, more controlled DAR. |
| Inadequate Purification | Residual unconjugated drug-linker or coupling reagents can contribute to aggregation. Implement a robust purification strategy, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove impurities. |
Experimental Protocols
General Protocol for DL-01 (formic) Conjugation via Amide Bond Formation
This protocol provides a general framework. Optimization of specific parameters is highly recommended.
Materials:
-
DL-01 (formic)
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Quenching solution (e.g., hydroxylamine or lysine)
-
Purification column (e.g., SEC)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.2).
-
Activation of DL-01 (formic):
-
Dissolve DL-01 (formic) in anhydrous DMSO to a stock concentration of 10-20 mM.
-
In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in anhydrous DMSO.
-
Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the DL-01 (formic) solution.
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Add the activated DL-01 (formic) solution to the mAb solution with gentle mixing. The final concentration of DMSO should ideally be below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Quenching:
-
Add a quenching solution to the reaction mixture to stop the reaction by consuming any unreacted activated DL-01 (formic).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a suitable chromatography method, such as SEC, to remove unconjugated drug-linker and other reagents.
-
Exchange the buffer to a formulation buffer suitable for storage.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.
-
Visualizing Workflows and Pathways
Experimental Workflow for DL-01 (formic) Conjugation
References
- 1. DL-01 formic | Drug-Linker Conjugates for ADC | 2964513-44-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
impact of pH on DL-01 (formic) conjugation efficiency
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the conjugation of DL-01, a formic acid-containing compound, to amine-bearing molecules. The efficiency of this conjugation is critically dependent on the reaction pH. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during this experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating DL-01 (formic acid) to my amine-containing molecule?
A1: The optimal pH for the conjugation reaction is a two-stage process. The activation of the carboxylic acid group of DL-01 using a carbodiimide reagent like EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the activated DL-01 with the primary amine on your target molecule is most effective at a physiological to slightly alkaline pH, generally in the range of 7.2 to 8.5.[2][3][4]
Q2: Why is a two-step pH process recommended for the conjugation?
A2: A two-step pH process is recommended to maximize the efficiency of each reaction stage. The carbodiimide (EDC) activation of the formic acid is favored at a lower pH, while the nucleophilic attack by the primary amine on the activated ester is more efficient at a higher pH where the amine is deprotonated and thus more nucleophilic.[5][6][7] Performing the entire reaction at a single, intermediate pH can lead to suboptimal efficiency in both steps.
Q3: Can I perform the conjugation in a single step by choosing an intermediate pH?
A3: While a one-step reaction at a pH of around 7.0 to 7.5 is possible, it often results in lower yields compared to a two-step process.[1] At this pH, the EDC activation is less efficient than at pH 4.5-6.0, and you risk hydrolysis of the activated intermediate.[3][4] For optimal results, a two-step pH adjustment is recommended.
Q4: What are the consequences of performing the reaction at a pH that is too high or too low?
A4:
-
Too Low (pH < 4.0): The primary amine on your target molecule will be protonated, rendering it non-nucleophilic and thus unreactive towards the activated DL-01.[5][6][7]
-
Too High (pH > 8.5): The hydrolysis of the activated NHS-ester intermediate increases significantly at higher pH values.[3][4][5] This will lead to a lower yield of the desired conjugate as the activated DL-01 will react with water instead of your target molecule. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The pH of the reaction buffer was not within the optimal range for either the activation or the conjugation step. | Verify the pH of your buffers. For the activation step with EDC/NHS, use a buffer at pH 4.5-6.0 (e.g., MES buffer).[1][2] For the conjugation step, adjust the pH to 7.2-8.5 (e.g., PBS or Borate buffer).[3][4] |
| Hydrolysis of Activated DL-01: The activated NHS-ester of DL-01 is being hydrolyzed before it can react with the amine. This is exacerbated by high pH and prolonged reaction times. | Work quickly after the activation step. Add the amine-containing molecule promptly after activating DL-01. Avoid excessively high pH (>8.5) during the conjugation step.[3][4] | |
| Inactive Reagents: The EDC or NHS may have degraded due to improper storage (exposure to moisture). | Use fresh, high-quality EDC and NHS. Store them in a desiccator at the recommended temperature. | |
| Precipitation Observed During Reaction | Poor Solubility: The DL-01 conjugate may have limited solubility in the reaction buffer. | If the reagents are known to be poorly water-soluble, consider dissolving them in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding them to the aqueous reaction buffer.[3][5][6][7] |
| Inconsistent Results | Buffer Interference: Use of a buffer containing primary amines (e.g., Tris) or carboxylates can compete with the reaction. | Use non-amine, non-carboxylate buffers for the reaction, such as MES for the activation step and PBS or HEPES for the conjugation step.[3][6] Tris buffer can sometimes be used to quench the reaction.[3] |
Impact of pH on DL-01 Conjugation Efficiency
| pH Range | Carboxylic Acid Activation (with EDC) | Amine Reactivity | NHS-Ester Hydrolysis | Overall Conjugation Efficiency |
| < 4.5 | Sub-optimal; EDC less active[8] | Very Low (Amine is protonated)[5][6][7] | Low | Very Low |
| 4.5 - 6.0 | Optimal [1][2] | Low (Amine is mostly protonated) | Low | Low (Ideal for activation step only) |
| 6.0 - 7.2 | Decreasing Efficiency | Moderate | Moderate | Moderate |
| 7.2 - 8.5 | Low | Optimal (Amine is deprotonated)[5][6][7] | Increasing[3][4] | High (Ideal for conjugation step) |
| > 8.5 | Very Low | High | High (Rapid hydrolysis)[3][4] | Low |
Experimental Protocol: pH Optimization for DL-01 Conjugation
This protocol outlines a general procedure for the two-step conjugation of DL-01 (formic acid) to an amine-containing molecule using EDC and NHS.
Materials:
-
DL-01 (formic acid-containing compound)
-
Amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Desalting column for purification
Procedure:
-
Activation of DL-01: a. Dissolve DL-01 in Activation Buffer. b. Add a 5-10 fold molar excess of EDC and NHS to the DL-01 solution. c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
pH Adjustment and Conjugation: a. Immediately after activation, either add the activated DL-01 solution to your amine-containing molecule dissolved in Coupling Buffer, or adjust the pH of the activation mixture to 7.2-7.5 by adding a small amount of a concentrated non-amine buffer. b. Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.
-
Quenching (Optional): a. To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining activated DL-01.
-
Purification: a. Remove excess reagents and byproducts by running the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Visual Guides
Caption: Experimental workflow for the two-step pH-optimized conjugation of DL-01.
Caption: Troubleshooting decision tree for low DL-01 conjugation yield.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing DL-01 (Formic) Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for DL-01 (formic) conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for DL-01 formic conjugation?
A standard starting point for incubation is 1 hour. However, the optimal time can vary significantly depending on the specific characteristics of your DL-01 molecule and the target substrate. It is highly recommended to perform a time-course experiment to determine the ideal incubation period for your specific application. For some applications, shorter incubation times, as brief as 5 minutes, may be sufficient and even advantageous.[1]
Q2: What factors can influence the optimal incubation time?
Several factors can affect the efficiency and outcome of your conjugation reaction:
-
Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions.
-
Concentration of Reactants: The concentration of DL-01, the target substrate, and any coupling reagents will impact the reaction kinetics.
-
pH of the Reaction Buffer: The pH can influence the reactivity of the functional groups involved in the conjugation.
-
Purity of DL-01: Impurities in your DL-01 preparation can interfere with the conjugation process.
Q3: Can formic acid modify my protein or biomolecule during incubation?
Yes, concentrated formic acid can cause N-formylation of lysine residues and O-formylation of serine and threonine residues in proteins.[2] This is a chemical modification that can potentially alter the biological activity of your molecule.
Q4: How can I prevent unwanted formylation of my biomolecule?
To minimize or prevent formylation, it is crucial to control the reaction temperature. Studies have shown that maintaining the temperature at or below -20°C can prevent formylation, even during extended incubation periods of up to 24 hours.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to identify the optimal duration. |
| Suboptimal temperature. | Optimize the reaction temperature. If using formic acid, consider lowering the temperature to -20°C to prevent side reactions while potentially extending the incubation time.[2] | |
| Inaccessible reactive sites on the target molecule. | Consider modifying the target protein through genetic manipulation to improve accessibility of reactive sites.[3] | |
| Incorrect buffer pH. | Ensure the pH of your reaction buffer is optimal for the conjugation chemistry being used. | |
| Loss of Biological Activity of DL-01 | Formylation of critical amino acid residues. | Perform the incubation at or below -20°C to prevent formylation.[2] Alternatively, consider using a shorter incubation time at a higher temperature if formylation is minimal and activity is retained. |
| Denaturation of the biomolecule. | Avoid harsh reaction conditions. Ensure the temperature and pH are within the tolerance range for your specific biomolecule. | |
| Lack of Site-Specificity in Conjugation | Multiple reactive sites on the biomolecule. | To achieve more specific conjugation, you can use a catalyst to promote a site-specific reaction or incorporate an unnatural amino acid at the desired conjugation site.[3] |
| Precipitation of Reactants | Poor solubility of DL-01 or the target substrate in the reaction buffer. | Optimize the buffer composition. Concentrated formic acid is a powerful solvent, but its use must be balanced against the risk of formylation.[2] |
Experimental Protocols
Protocol 1: Time-Course Optimization of Incubation Time
This protocol is designed to determine the optimal incubation time for your DL-01 conjugation.
Materials:
-
DL-01
-
Target Substrate
-
Reaction Buffer
-
Quenching Solution
-
Analytical tools for measuring conjugation efficiency (e.g., spectrophotometer, HPLC)
Procedure:
-
Prepare a series of identical reaction mixtures containing DL-01, your target substrate, and the reaction buffer.
-
Incubate each reaction mixture at the desired temperature for different durations (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr).[1]
-
At the end of each incubation period, stop the reaction by adding a quenching solution.
-
Analyze the conjugation efficiency for each time point using your chosen analytical method.
-
Plot the conjugation efficiency against the incubation time to determine the optimal duration.
Protocol 2: Low-Temperature Incubation to Prevent Formylation
This protocol is recommended when working with proteins or other biomolecules susceptible to formylation by formic acid.
Materials:
-
DL-01
-
Target Protein/Biomolecule
-
Reaction Buffer containing formic acid
-
Low-temperature incubator or cold room set to -20°C
-
Quenching Solution
-
Analytical tools for assessing formylation (e.g., mass spectrometry) and conjugation efficiency.
Procedure:
-
Prepare your reaction mixture containing DL-01, the target protein, and the formic acid-containing reaction buffer.
-
Incubate the reaction mixture at -20°C for the desired duration. Based on literature, extended periods of up to 24 hours can be used at this temperature without inducing modification.[2]
-
After incubation, quench the reaction.
-
Analyze the product for both conjugation efficiency and the presence of formylation to confirm the success of the protocol.
Data Presentation
Table 1: Example Data for Incubation Time Optimization
| Incubation Time | Conjugation Efficiency (%) | Biological Activity (%) |
| 5 min | 35 ± 3.1 | 98 ± 1.5 |
| 15 min | 62 ± 4.5 | 95 ± 2.0 |
| 30 min | 85 ± 2.8 | 92 ± 2.3 |
| 1 hr | 91 ± 1.9 | 88 ± 3.1 |
| 2 hr | 93 ± 2.2 | 80 ± 4.0 |
| 4 hr | 94 ± 1.5 | 71 ± 5.2 |
Table 2: Effect of Temperature on Formylation and Conjugation Efficiency
| Incubation Temperature (°C) | Incubation Time | Formylation Level (%) | Conjugation Efficiency (%) |
| 25 | 1 hr | 15 ± 2.5 | 92 ± 2.1 |
| 4 | 4 hr | 5 ± 1.1 | 85 ± 3.4 |
| -20 | 24 hr | <1 | 88 ± 2.9 |
Visualizations
Caption: Workflow for optimizing DL-01 conjugation incubation time.
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
reducing unconjugated payload in DL-01 (formic) ADC preparations
Welcome to the technical support center for DL-01 (formic) antibody-drug conjugate (ADC) preparations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize unconjugated payload in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is unconjugated payload, and why is its reduction important in ADC preparations?
A1: Unconjugated payload refers to the cytotoxic drug (in this case, derived from the DL-01 drug-linker conjugate) that has not covalently attached to the monoclonal antibody (mAb) during the conjugation reaction.[1][2] The presence of this "free drug" is a critical quality attribute that needs to be minimized.[3] Its removal is crucial because free payload can lead to off-target toxicity, reducing the therapeutic window and compromising the safety and efficacy of the ADC.[2][4]
Q2: What are the common causes of high levels of unconjugated DL-01 (formic) payload after conjugation?
A2: High levels of unconjugated payload can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder the efficiency of the conjugation reaction.[]
-
Stoichiometry: An excessive molar ratio of the DL-01 (formic) drug-linker to the antibody can result in a significant amount of unreacted payload.
-
Antibody Modification Issues: Incomplete reduction of interchain disulfides (for cysteine-based conjugation) or inefficient activation of lysine residues can limit the available sites for conjugation.[6]
-
Instability of the Linker-Payload: The DL-01 (formic) linker may have a certain level of instability in the conjugation buffer, leading to premature cleavage or side reactions.
Q3: Which analytical techniques are recommended for quantifying unconjugated DL-01 (formic) payload?
A3: Several analytical methods can be employed to detect and quantify unconjugated payload:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common and effective method for separating the small, hydrophobic payload from the large antibody.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and specificity, making it ideal for detecting trace amounts of free payload.[7][8][9] It is often considered the most appropriate platform for small-molecule analysis in ADC preparations.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based assays can provide a high degree of specificity and sensitivity for quantifying residual free drug species.[2]
Q4: What is a typical acceptable level for unconjugated payload in a final ADC product?
A4: While specific limits are product-dependent and determined during clinical development, the goal is to reduce the unconjugated payload to the lowest feasible level, often below 1% of the total payload. Regulatory agencies require stringent control and justification for the levels of process-related impurities, including free payload.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues leading to excess unconjugated DL-01 (formic) payload in your ADC preparation.
Issue: High Levels of Unconjugated DL-01 (formic) Detected Post-Conjugation
High levels of free payload can compromise the safety and efficacy of your ADC.[4] Follow this guide to troubleshoot the issue.
Logical Diagram for Troubleshooting
Caption: Troubleshooting Decision Tree for High Unconjugated Payload.
Step 1: Review Conjugation Reaction Conditions
The first step is to ensure the conjugation reaction was performed under optimal conditions. Minor deviations can significantly impact conjugation efficiency.
-
pH: Verify the pH of your conjugation buffer. For cysteine-based conjugations, a pH range of 7.5-8.0 is common, while lysine conjugations are typically performed at a higher pH.
-
Temperature and Time: Confirm that the reaction was incubated at the specified temperature for the correct duration.
-
Co-solvents: If DL-01 (formic) is dissolved in an organic solvent like DMSO, ensure the final concentration of the co-solvent in the reaction mixture does not exceed recommended limits, as this can affect antibody stability and reactivity.
Step 2: Evaluate Reagents and Stoichiometry
The quality and ratio of your starting materials are critical.
-
Payload-Linker Integrity: Confirm the purity and concentration of your DL-01 (formic) stock solution. Degradation of the linker or payload can lead to inactive species that will not conjugate.
-
Antibody Quality: Ensure the antibody concentration is accurate and that it has not aggregated.
-
Molar Ratio: An excess of the payload-linker is required to drive the reaction, but a very high excess will result in a larger amount of unconjugated payload to remove. Consider titrating the molar ratio to find the optimal balance between conjugation efficiency (achieving the desired Drug-to-Antibody Ratio, or DAR) and the amount of residual free payload.
Step 3: Optimize the Purification Strategy
Standard purification methods may need to be adjusted for the specific properties of DL-01 (formic). The goal of purification is to remove unwanted species, including aggregates and residual unconjugated linker-payload.
Data on Purification Methods
The following table summarizes common purification techniques and their effectiveness in removing unconjugated payload.
| Purification Method | Principle | Typical Payload Removal Efficiency | Key Considerations for DL-01 (formic) |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane. Also used for buffer exchange (diafiltration).[10] | >99% | A fast and scalable method.[10] Increasing the number of diafiltration volumes can improve removal. Ensure the membrane molecular weight cut-off (MWCO) is appropriate (e.g., 30 kDa) to retain the ADC while allowing the smaller DL-01 payload to pass through. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. Larger molecules (ADC) elute before smaller molecules (payload).[10] | >99.5% | Highly effective but may have limitations in throughput for large-scale production.[10] Column length and flow rate can be optimized for better resolution between the ADC and free payload. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | >99% | Useful if DL-01 (formic) has significantly different hydrophobicity than the ADC. Can also resolve different DAR species. |
| Membrane Chromatography | Utilizes membrane adsorbers for rapid purification. Can be used for payload and aggregate clearance.[3] | >99.9% | Can be highly efficient. For example, a cation exchange membrane (e.g., Sartobind® S) can achieve log-fold clearance of free payload with a sufficient wash volume.[3][10] This can be combined with other methods in a single chromatographic run.[10] |
Recommendations for DL-01 (formic):
-
Enhance TFF: Increase the number of diafiltration volumes (e.g., from 10 to 15-20) during the TFF step. This is often the simplest and most scalable first approach.
-
Optimize Chromatography:
-
SEC: If using SEC, ensure the column is not overloaded and consider decreasing the flow rate to improve separation.
-
HIC: Develop a HIC method to polish the ADC post-TFF or SEC. This can be particularly effective for removing hydrophobic payloads and related impurities.
-
-
Consider Advanced Techniques: For very challenging separations, membrane chromatography offers a powerful and efficient alternative.[3]
Experimental Protocols
Workflow for ADC Preparation and Purification
The following diagram outlines a typical workflow for preparing a DL-01 (formic) ADC and subsequent purification to remove unconjugated payload.
Caption: General Workflow for ADC Synthesis and Purification.
Protocol 1: Purification by Tangential Flow Filtration (TFF)
This protocol describes a general procedure for removing unconjugated DL-01 (formic) using TFF.
-
System Preparation: Sanitize and equilibrate the TFF system and a 30 kDa MWCO cassette with a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the crude ADC conjugation mixture into the TFF reservoir.
-
Concentration: Concentrate the ADC solution to a target concentration (e.g., 20 mg/mL) to reduce the total volume.
-
Diafiltration (Buffer Exchange): Add diafiltration buffer to the reservoir at the same rate as the filtrate is being removed. Perform 10-20 diafiltration volumes to wash out the unconjugated payload.[10]
-
Final Concentration: After diafiltration, concentrate the purified ADC to the desired final concentration.
-
Recovery: Recover the purified ADC from the system and rinse the system with formulation buffer to maximize yield.
-
Analysis: Analyze a sample of the purified ADC using RP-HPLC to quantify the remaining unconjugated payload.
Protocol 2: Quantification of Unconjugated Payload by RP-HPLC
This protocol provides a method for analyzing the amount of free DL-01 (formic) in an ADC sample.
-
Sample Preparation: Precipitate the protein in the ADC sample to release any bound payload and separate it from the antibody. An acetonitrile precipitation method can be used.[3]
-
Mix 100 µL of the ADC sample with 900 µL of acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 20 minutes.[3]
-
Carefully collect the supernatant for analysis.
-
-
Standard Curve Preparation: Prepare a series of calibration standards of DL-01 (formic) in the same buffer as the ADC sample (e.g., from 0.1 µg/mL to 10 µg/mL). Process these standards in the same manner as the ADC sample.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for DL-01 (e.g., 280 nm or a specific wavelength for the payload's chromophore).
-
-
Analysis:
-
Inject the processed standards and samples.
-
Integrate the peak corresponding to the DL-01 (formic) payload.
-
Generate a standard curve by plotting peak area versus concentration for the standards.
-
Calculate the concentration of unconjugated DL-01 (formic) in the ADC sample using the standard curve.
-
References
- 1. veranova.com [veranova.com]
- 2. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting inconsistent results in DL-01 (formic) cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in DL-01 (formic) cell assays.
General Troubleshooting
Q1: What are the most common sources of variability in cell-based assays?
Inconsistent results in cell-based assays can arise from several factors throughout the experimental workflow.[1][2][3] Key contributors to variability include:
-
Cell Health and Culture Conditions: The health, passage number, and confluency of your cells at the start of an experiment are critical.[4] Variations in growth media, supplements, and incubation conditions (temperature, CO2, humidity) can also significantly impact results.
-
Assay Protocol Execution: Inconsistent pipetting, timing of reagent additions, and incubation periods can introduce significant errors.[2]
-
Reagent Quality and Preparation: The quality, concentration, and storage of reagents, including the specific "formic" component of your assay, are crucial.
-
Plate Effects: Uneven cell distribution across the microplate (the "edge effect") and the type of microplate used can lead to inconsistent readings.[2][5]
-
Instrumentation: The settings and calibration of plate readers or imaging systems can be a source of variability.
Q2: How can I minimize variability in my DL-01 cell seeding?
Consistent cell seeding is fundamental to obtaining reproducible results. Here are some tips:
-
Ensure a single-cell suspension: After trypsinization, gently pipette the cell suspension up and down to break up clumps. You can also use a cell strainer.
-
Accurate cell counting: Use a reliable method for cell counting, such as a hemocytometer with trypan blue staining or an automated cell counter.
-
Even cell distribution: After adding the cell suspension to the plate, gently swirl the plate in a figure-eight motion to ensure even distribution before incubation. Avoid vigorous shaking, which can cause cells to accumulate at the edges of the wells.
-
Minimize evaporation: To combat the "edge effect," where wells on the perimeter of the plate evaporate more quickly, consider not using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media.
Troubleshooting Specific Issues
Q3: My positive and negative controls are showing inconsistent readings between experiments. What should I do?
Inconsistent control performance points to a fundamental issue with the assay setup. The table below outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Reagent Degradation | Prepare fresh reagents, including controls, for each experiment. Aliquot and store reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Cell Passage Number | High-passage number cells can exhibit altered behavior. Use cells within a consistent and low passage number range for all experiments. |
| Incubation Time Variability | Ensure precise and consistent incubation times for all steps of the assay. Use a timer to monitor these periods accurately. |
Q4: I am observing high background noise in my assay. How can I reduce it?
High background can mask the true signal from your experimental samples. Consider the following:
-
Incomplete washing: If your protocol includes wash steps, ensure they are performed thoroughly to remove all unbound reagents.
-
Blocking: For assays like in-cell Westerns, use an appropriate blocking buffer and ensure sufficient incubation time to minimize non-specific binding.[4]
-
Reagent concentration: Titrate your detection reagents to find the optimal concentration that provides a good signal-to-noise ratio.
-
Plate selection: For luminescence or fluorescence assays, use opaque-walled plates (white for luminescence, black for fluorescence) to prevent signal bleed-through between wells.[2]
The Role of "Formic" in the Assay
The term "formic" in the context of your DL-01 cell assay could refer to several possibilities, each with its own set of potential issues.
Scenario 1: Formic acid as a reagent or treatment
Formic acid is a simple carboxylic acid that can be used in various biological applications, sometimes as a denaturant or a component of a buffer system.[6][7]
-
Potential Issue: Inconsistent pH. If formic acid is part of a buffer, improper preparation can lead to pH shifts that affect cell health and enzyme kinetics.
-
Troubleshooting:
-
Always verify the final pH of your formic acid-containing solutions.
-
Prepare fresh solutions for each experiment.
-
Ensure the concentration of formic acid is accurate.
-
Scenario 2: Measurement of formate as a metabolite
The assay may be designed to quantify the production or consumption of formate by the DL-01 cells, which can be an indicator of certain metabolic pathways.
-
Potential Issue: Interference from media components. Some components of cell culture media may interfere with the assay used to detect formate.
-
Troubleshooting:
-
Run a media-only control (no cells) to determine the background level of formate or interfering substances.
-
If possible, use a phenol red-free medium, as phenol red can interfere with some colorimetric and fluorescent assays.
-
Experimental Protocols
Standard DL-01 Cell Seeding Protocol for 96-Well Plates
-
Cell Culture: Culture DL-01 cells in the recommended growth medium supplemented with the appropriate serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using a trypsin-EDTA solution.
-
Neutralization: Neutralize the trypsin with complete growth medium.
-
Cell Counting: Perform a cell count to determine the cell concentration.
-
Dilution: Dilute the cell suspension to the desired seeding density in fresh, pre-warmed medium.
-
Seeding: Add the appropriate volume of the cell suspension to each well of a 96-well plate.
-
Incubation: Incubate the plate for the desired period to allow for cell attachment and growth before starting the assay.
Visualizations
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 6. Quantitating denaturation by formic acid: imperfect repeats are essential to the stability of the functional amyloid protein FapC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
linker stability problems in DL-01 (formic) ADCs
This technical support center provides troubleshooting guidance and frequently asked questions regarding linker stability issues encountered with DL-01 (formic) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of payload release for the DL-01 (formic) linker?
The DL-01 (formic) linker is an acid-labile linker designed to be stable at physiological pH (7.4) and to release its cytotoxic payload in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) within target cells.[1][2] The acidic conditions trigger the hydrolysis of the linker, leading to the release of the active drug.
Q2: What are the common stability problems observed with DL-01 (formic) ADCs?
Common stability issues include premature payload release in systemic circulation, ADC aggregation, and inconsistent drug-to-antibody ratio (DAR) during manufacturing and storage.[3][4] These issues can impact the ADC's efficacy, safety, and pharmacokinetic profile.[5][6]
Q3: How does the hydrophobicity of the payload affect the stability of DL-01 (formic) ADCs?
Highly hydrophobic payloads can increase the propensity for ADC aggregation.[3][4][7] The attachment of these payloads can alter the overall hydrophobicity of the antibody, leading to the formation of soluble high-molecular-weight aggregates, which can affect the ADC's solubility, stability, and potential for an immunogenic response.[4][7][8]
Q4: Can the conjugation site on the antibody influence the stability of the DL-01 (formic) linker?
Yes, the site of conjugation on the antibody can significantly impact linker stability.[9] The local microenvironment of the conjugation site can either shield the linker from premature cleavage or expose it to conditions that promote instability.[6][9]
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
Q: My DL-01 (formic) ADC shows significant payload release during in vitro plasma stability assays. What are the potential causes and how can I troubleshoot this?
A: Premature payload release can compromise the therapeutic index of your ADC. Here are potential causes and solutions:
-
Inherent Linker Instability: The DL-01 (formic) linker may have some susceptibility to hydrolysis even at neutral pH.
-
Solution: Evaluate the linker's stability at different pH values to understand its hydrolysis kinetics. Consider reformulating the ADC in a buffer system that maintains a pH closer to 7.4.
-
-
Enzymatic Cleavage: While designed to be acid-labile, some linkers can be susceptible to enzymatic degradation by plasma proteases.[3][10]
-
Solution: Conduct stability studies in plasma from different species to identify potential enzymatic activities. Mass spectrometry can be used to analyze the cleavage products and identify the site of enzymatic attack.[11]
-
Issue 2: ADC Aggregation During Storage or After Formulation
Q: I am observing aggregation of my DL-01 (formic) ADC, leading to sample heterogeneity and potential loss of efficacy. What could be the cause and how can I mitigate it?
A: ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the conjugate.[4][7][8]
-
Hydrophobic Interactions: The payload conjugated via the DL-01 (formic) linker may be highly hydrophobic, leading to self-association of ADC molecules.[4][7]
-
Solution: Optimize the formulation by including excipients that reduce hydrophobic interactions, such as polysorbates or cyclodextrins.[12] Screening different buffer conditions (pH, ionic strength) can also help identify a more stable formulation.
-
-
Use of Organic Solvents: The use of organic co-solvents like DMSO during the conjugation process can sometimes lead to antibody aggregation.[13]
-
Solution: Minimize the concentration of the organic solvent and consider alternative, more water-soluble linker chemistries if possible.[13]
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for a DL-01 (formic) ADC under various stress conditions.
| Condition | Incubation Time (days) | % Aggregation (by SEC) | % Free Payload | Average DAR |
| 4°C, pH 7.4 | 0 | 1.2 | < 0.1 | 3.8 |
| 4°C, pH 7.4 | 14 | 1.5 | 0.5 | 3.7 |
| 25°C, pH 7.4 | 7 | 4.8 | 2.1 | 3.5 |
| 40°C, pH 7.4 | 7 | 15.2 | 8.5 | 2.9 |
| 4°C, pH 5.5 | 1 | 2.1 | 10.3 | 3.1 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of the DL-01 (formic) ADC in plasma by monitoring the release of the free payload and changes in the drug-to-antibody ratio (DAR).
Methodology:
-
Incubate the DL-01 (formic) ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Quench the reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of free payload using LC-MS/MS.
-
Analyze the intact ADC from the initial time point and subsequent time points (after purification) to determine the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).[8][14]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol is used to quantify the percentage of high molecular weight species (aggregates) in a DL-01 (formic) ADC sample.
Methodology:
-
Equilibrate a size exclusion chromatography (SEC) column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Inject a known concentration of the DL-01 (formic) ADC sample.
-
Monitor the elution profile using UV detection at 280 nm.
-
The monomeric ADC will elute as the main peak, while aggregates will elute earlier as high molecular weight species.
-
Calculate the percentage of aggregation by integrating the peak areas of the aggregate and monomer peaks.
Visualizations
Caption: Hypothetical payload release pathway for a DL-01 (formic) ADC.
Caption: Experimental workflow for assessing DL-01 (formic) ADC stability.
Caption: Troubleshooting decision tree for DL-01 (formic) ADC stability.
References
- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. ppd.com [ppd.com]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
strategies to improve the homogeneity of DL-01 (formic) ADCs
Disclaimer: Specific information regarding the "DL-01 (formic)" drug-linker is not extensively available in the public domain. The following guidance is based on established principles for improving the homogeneity of antibody-drug conjugates (ADCs), with a focus on strategies applicable to ADCs synthesized with potentially acid-labile linkers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and characterization of ADCs.
Issue 1: High Heterogeneity and Wide Drug-to-Antibody Ratio (DAR) Distribution
Question: We observe a broad peak or multiple overlapping peaks during HIC-HPLC analysis of our DL-01 ADC, indicating high heterogeneity and a wide DAR distribution. What are the potential causes and how can we improve homogeneity?
Answer:
High heterogeneity in ADCs is a common challenge, often stemming from the conjugation method.[1] The goal is to achieve a more uniform product with a controlled DAR, as this can improve the therapeutic index.[2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Stochastic Conjugation to Lysine Residues: Lysine conjugation is a common method but often results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[4] | Transition to Site-Specific Conjugation: If possible, explore site-specific conjugation methods. This can involve engineering the antibody to introduce specific cysteine residues or non-natural amino acids for controlled conjugation.[5][][7] |
| Partial Reduction of Interchain Disulfide Bonds: Incomplete or non-selective reduction of disulfide bonds prior to cysteine-based conjugation can lead to a mixture of species with different numbers of available conjugation sites. | Optimize Reduction Conditions: Carefully titrate the concentration of the reducing agent (e.g., TCEP, DTT) and optimize the reaction time and temperature to achieve complete and selective reduction of the interchain disulfides. |
| Variable Reactivity of the Drug-Linker: The reactivity of the DL-01 linker may be influenced by reaction conditions. | Control Conjugation Parameters: Precisely control the pH, temperature, and reaction time of the conjugation step. Perform small-scale experiments to determine the optimal conditions for consistent results. |
| Instability of the Linker: If the "formic" aspect of the DL-01 linker implies acid sensitivity, exposure to acidic conditions during purification or storage could lead to premature drug release and increased heterogeneity.[8] | Maintain Neutral pH: Ensure all buffers used during purification and for the final formulation are at a neutral pH (around 7.0-7.4) to maintain linker stability.[9] |
Issue 2: Low Average Drug-to-Antibody Ratio (DAR)
Question: Our final ADC product has a lower than expected average DAR. What factors could be contributing to this, and what steps can we take to increase it?
Answer:
Achieving the target DAR is crucial for ADC efficacy.[10] A low DAR can result from several factors related to the conjugation reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Molar Excess of Drug-Linker: The ratio of the drug-linker to the antibody is a key determinant of the final DAR. | Increase Drug-Linker Stoichiometry: Systematically increase the molar equivalents of the DL-01 drug-linker in the conjugation reaction. Monitor the impact on DAR and be mindful of potential aggregation at very high DARs.[] |
| Suboptimal Reaction Conditions: The efficiency of the conjugation reaction can be highly dependent on pH, temperature, and co-solvents. | Optimize Reaction Parameters: Perform a design of experiments (DoE) to screen for the optimal pH, temperature, and concentration of any necessary organic co-solvents to improve conjugation efficiency. |
| Hydrolysis of the Drug-Linker: The DL-01 linker may be susceptible to hydrolysis, reducing the amount available for conjugation. | Minimize Aqueous Exposure Time: Prepare the drug-linker solution immediately before adding it to the antibody solution. Minimize the reaction time to what is necessary for efficient conjugation. |
| Steric Hindrance: The conjugation site on the antibody may be sterically hindered, limiting access for the drug-linker. | Consider Linker Spacers: If not already part of the DL-01 linker, incorporating a spacer (e.g., PEG) could potentially improve accessibility to the conjugation site.[9] |
Issue 3: ADC Aggregation During or After Conjugation
Question: We are observing significant aggregation of our DL-01 ADC, as detected by Size Exclusion Chromatography (SEC). What is causing this and how can we prevent it?
Answer:
ADC aggregation is a critical issue that can impact efficacy, safety, and manufacturability.[12] It is often caused by an increase in hydrophobicity after conjugation of the drug-linker.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Hydrophobicity of the Drug-Linker: Many cytotoxic payloads and linkers are hydrophobic, and their conjugation to the antibody can expose hydrophobic patches, leading to aggregation.[13] | Incorporate Hydrophilic Spacers: If possible, utilize a version of the drug-linker that includes a hydrophilic spacer, such as polyethylene glycol (PEG), to mitigate the increased hydrophobicity.[9] |
| High DAR: Higher DAR values often correlate with increased aggregation due to the cumulative hydrophobicity of the conjugated payload.[] | Target a Lower DAR: If therapeutically viable, aim for a lower average DAR. Homogeneous ADCs with a DAR of 2 or 4 often exhibit better biophysical properties than highly loaded heterogeneous ADCs. |
| Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability and aggregation. | Optimize Formulation Buffer: Screen different buffer compositions, pH levels, and excipients (e.g., surfactants, sugars) to find a formulation that minimizes aggregation and ensures long-term stability. |
| Instability of Reduced Cysteines: For cysteine-conjugated ADCs, unpaired cysteines can form intermolecular disulfide bonds, leading to aggregation. | Ensure Complete Conjugation or Capping: Drive the conjugation reaction to completion to minimize free thiols. Alternatively, add a capping agent (e.g., N-ethylmaleimide) after the conjugation reaction to block any remaining free cysteines. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy to improve the homogeneity of our DL-01 ADCs?
The most effective strategy is to move from random conjugation methods to site-specific conjugation.[4][] This provides precise control over the conjugation site and the number of conjugated drugs, resulting in a homogeneous ADC with a defined DAR.[15] This can be achieved through:
-
Engineered Cysteines: Introducing cysteine residues at specific, solvent-accessible sites on the antibody.
-
Non-Natural Amino Acids: Incorporating amino acids with orthogonal reactivity that allows for specific conjugation.[5]
-
Enzymatic Conjugation: Using enzymes like transglutaminase to attach the drug-linker at a specific recognition sequence.[3]
Q2: How does the linker chemistry of DL-01, particularly its "formic" nature, impact homogeneity and stability?
While specific data on a "formic" linker is scarce, if it implies acid-lability (like a hydrazone linker), it is critical to maintain strict pH control throughout the manufacturing and storage process.[8] Exposure to acidic conditions could cause premature cleavage of the drug from the antibody, leading to a heterogeneous mixture of ADC, unconjugated antibody, and free drug. This would negatively impact both homogeneity and stability.[9]
Q3: What are the key analytical techniques we should use to assess the homogeneity of our DL-01 ADCs?
A combination of orthogonal analytical methods is recommended for a comprehensive assessment of ADC homogeneity.[16][17]
| Analytical Technique | Information Provided |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates ADC species based on hydrophobicity, providing a detailed profile of the DAR distribution (DAR0, DAR2, DAR4, etc.).[17] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Determines the precise mass of the intact ADC and its subunits (light chain and heavy chain), confirming the identity of different DAR species and calculating the average DAR.[16][] |
| Size Exclusion Chromatography (SEC-HPLC) | Quantifies the amount of high molecular weight species (aggregates) and fragments in the ADC preparation.[16] |
| Cation Exchange Chromatography (CEX-HPLC) | Separates charge variants of the ADC, which can arise from different conjugation sites or modifications to the antibody.[16] |
Q4: Can we purify our heterogeneous DL-01 ADC to obtain a more homogeneous product?
Yes, chromatographic techniques can be used to enrich for specific DAR species. Hydrophobic Interaction Chromatography (HIC) is a common method for separating ADCs based on their DAR.[17] By collecting fractions corresponding to the desired DAR species (e.g., DAR4), you can obtain a more homogeneous product for further studies. However, this adds a step to the manufacturing process and may reduce the overall yield.
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Conjugation
This protocol provides a general workflow for conjugating a drug-linker to engineered cysteines or reduced interchain disulfides.
-
Antibody Preparation:
-
Start with the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Concentrate the antibody to a working concentration (e.g., 5-10 mg/mL).
-
-
Reduction of Disulfide Bonds (if necessary):
-
Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A 10-fold molar excess over the antibody is a typical starting point.
-
Incubate at 37°C for 1-2 hours.
-
-
Buffer Exchange:
-
Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2) using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the DL-01 drug-linker in an organic co-solvent (e.g., DMSO).
-
Add the desired molar excess of the DL-01 drug-linker to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unconjugated drug-linker and reaction byproducts by buffer exchange into the final formulation buffer using a desalting column or tangential flow filtration.
-
-
Characterization:
-
Determine the final ADC concentration using a UV-Vis spectrophotometer.
-
Analyze the average DAR and DAR distribution by HIC-HPLC and/or RPLC-MS.
-
Assess the level of aggregation by SEC-HPLC.
-
Protocol 2: Determination of Average DAR by UV/Vis Spectroscopy
This method can be used for a quick estimation of the average DAR, provided the drug and antibody have distinct absorbance maxima.
-
Measure Absorbance:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (e.g., λ_max_drug).
-
-
Calculate Concentrations:
-
Use the Beer-Lambert law (A = εbc) and the known extinction coefficients (ε) for the antibody and the drug to solve a system of two simultaneous equations to find the concentration of the antibody ([Ab]) and the drug ([Drug]).
Equation 1 (at 280 nm): A₂₈₀ = (ε_Ab,₂₈₀ * [Ab]) + (ε_Drug,₂₈₀ * [Drug])
Equation 2 (at λ_max_drug): A_λ_max_drug = (ε_Ab,λ_max_drug * [Ab]) + (ε_Drug,λ_max_drug * [Drug])
-
-
Calculate Average DAR:
-
The average DAR is the molar ratio of the drug to the antibody: DAR = [Drug] / [Ab]
-
Visualizations
Caption: A general experimental workflow for ADC synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Hydrophobicity of DL-01 (formic) ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of DL-01 (formic) Antibody-Drug Conjugates (ADCs).
Assumption on "DL-01 (formic) ADCs"
Based on available information, "DL-01" is a drug-linker conjugate for ADC synthesis. The designation "(formic)" is interpreted as referring to a linker with an acid-cleavable moiety, such as a hydrazone, which is sensitive to acidic conditions, reminiscent of formic acid's chemical nature. This acid-labile characteristic is a key consideration in the strategies outlined below.
Frequently Asked Questions (FAQs)
Q1: What is causing the increased hydrophobicity and aggregation of our DL-01 (formic) ADC?
Increased hydrophobicity in ADCs is often a consequence of the physicochemical properties of the payload and the linker.[1][2] The cytotoxic drugs used as payloads are frequently hydrophobic, and their conjugation to the antibody can expose hydrophobic patches, leading to self-association and aggregation.[1][] The drug-to-antibody ratio (DAR) is also a critical factor; higher DAR values typically correlate with increased hydrophobicity and a greater propensity for aggregation.[1][4]
Q2: How does the hydrophobicity of our ADC affect its in vivo performance?
Excessive hydrophobicity can negatively impact the pharmacokinetic (PK) profile of an ADC, leading to accelerated plasma clearance and reduced exposure.[4][5] This can diminish the therapeutic index of the ADC. Furthermore, aggregation, often driven by hydrophobicity, can trigger immunogenic responses and potentially lead to toxicity.[][6]
Q3: What are the primary strategies to mitigate the hydrophobicity of our DL-01 (formic) ADC?
The main strategies to reduce ADC hydrophobicity include:
-
Incorporating Hydrophilic Linkers: Utilizing linkers containing hydrophilic segments, such as polyethylene glycol (PEG), can effectively mask the hydrophobicity of the payload.[1][][7]
-
Payload Modification: Structurally modifying the payload to enhance its solubility can reduce the overall hydrophobicity of the ADC.[]
-
Formulation Optimization: The use of specific excipients, such as surfactants (e.g., polysorbates), sugars, or amino acids, can help stabilize the ADC in solution and prevent aggregation.[]
-
Site-Specific Conjugation: Controlling the conjugation sites on the antibody can lead to more homogeneous ADCs with potentially lower hydrophobicity and aggregation propensity.
Q4: Can the acid-cleavable nature of the "formic" linker contribute to stability issues?
Yes, acid-cleavable linkers like hydrazones can be susceptible to premature cleavage in the bloodstream, where the physiological pH is slightly acidic.[8][9] This can lead to the off-target release of the cytotoxic payload, potentially causing systemic toxicity. The stability of these linkers is a critical parameter to evaluate during development.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of aggregation observed during SEC analysis. | Increased hydrophobicity due to high DAR or hydrophobic nature of the DL-01 payload/linker.[1] | 1. Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of the ADC species.[10][11] 2. Optimize DAR: Aim for a lower, more homogeneous DAR. 3. Incorporate Hydrophilic Linkers: Consider re-engineering the linker to include hydrophilic moieties like PEG.[][7] 4. Formulation Adjustment: Screen different buffer conditions and excipients (e.g., polysorbates, sucrose) to improve solubility and stability.[] |
| Poor pharmacokinetic profile (rapid clearance) in vivo. | High hydrophobicity leading to faster clearance from circulation.[4][5] | 1. Reduce Hydrophobicity: Implement strategies mentioned above (hydrophilic linkers, lower DAR).[4][7] 2. PEGylation: The addition of PEG chains can increase the hydrodynamic radius and shield hydrophobic regions, prolonging circulation half-life.[] |
| Inconsistent batch-to-batch results in terms of aggregation and activity. | Heterogeneity in drug conjugation (varying DAR and positional isomers). | 1. Refine Conjugation Strategy: Explore site-specific conjugation methods to produce more homogeneous ADCs. 2. Analytical Characterization: Use a combination of HIC, Reversed-Phase Liquid Chromatography (RP-HPLC), and Mass Spectrometry to thoroughly characterize each batch.[12][13] |
| Evidence of premature payload release. | Instability of the acid-cleavable "formic" linker in circulation.[8][9] | 1. Linker Stability Studies: Perform in vitro plasma stability assays to determine the rate of payload release. 2. Linker Re-design: If stability is insufficient, consider a linker with a different cleavage mechanism (e.g., enzyme-cleavable) or a more stable acid-labile group.[9][14] |
Quantitative Data Summary
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | DAR | % Aggregation (SEC) | Reference |
| Hydrophobic (e.g., SMCC) | Maytansinoid | ~4 | High | [7] |
| Hydrophilic (PEGylated) | Maytansinoid | ~4 | Low | [7] |
| Hydrophilic (Sulfonate-containing) | Auristatin | High | Low | [7] |
Table 2: Analytical Techniques for ADC Hydrophobicity and Aggregation
| Technique | Information Provided | Key Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-antibody ratio (DAR) distribution, relative hydrophobicity of ADC species.[10][11] | Non-denaturing conditions, allows for analysis of native structure.[10] | Incompatible with MS due to non-volatile salts.[11] |
| Size Exclusion Chromatography (SEC) | Detection and quantification of aggregates and fragments.[15] | Robust and widely used for stability assessment. | Does not provide information on the nature of the aggregates. |
| Reversed-Phase Liquid Chromatography (RP-HPLC) | Detailed DAR analysis, separation of light and heavy chain drug loading.[16] | High resolution. | Denaturing conditions. |
| Mass Spectrometry (MS) | Accurate mass measurement for DAR determination and identification of modifications.[12][13] | High sensitivity and specificity. | Can be complex to interpret for heterogeneous mixtures. |
Experimental Protocols
Protocol 1: Characterization of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) distribution and assess the relative hydrophobicity of different ADC species.
Materials:
-
High-Pressure Liquid Chromatography (HPLC) system
-
HIC column (e.g., Butyl or Phenyl chemistry)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Monitor the elution profile using a UV detector at 280 nm.
-
The different peaks correspond to ADC species with varying numbers of conjugated drugs (and thus different hydrophobicities), with higher DAR species eluting later.
Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
HPLC system
-
SEC column suitable for monoclonal antibodies
-
Mobile Phase: Isocratic buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject the ADC sample.
-
The separation is based on size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Calculate the percentage of aggregates by integrating the peak areas.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and assessment of DL-01 (formic) ADCs.
Caption: Troubleshooting logic for addressing high hydrophobicity and aggregation in ADCs.
Caption: Proposed internalization and payload release pathway for a DL-01 (formic) ADC.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | CoLab [colab.ws]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. njbio.com [njbio.com]
- 15. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. blog.crownbio.com [blog.crownbio.com]
Validation & Comparative
A Comparative Guide to Validating Antibody Conjugation Sites: A Focus on DL-01 (Formic)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the conjugation site of small molecules on antibodies, with a specific focus on the hypothetical drug-linker, DL-01, which possesses a formic acid payload. In the absence of publicly available experimental data for DL-01 (formic), this guide utilizes illustrative data from well-characterized antibody-drug conjugates (ADCs) to demonstrate the application and data output of each technique.
Executive Summary
The precise location of drug conjugation on an antibody is a critical quality attribute (CQA) that significantly influences the efficacy, stability, and safety of an antibody-drug conjugate (ADC).[1][2] This guide delves into the primary analytical techniques employed to identify and validate these conjugation sites. A multi-faceted approach, combining high-resolution mass spectrometry, chromatographic separation, and targeted protein chemistry, is essential for unambiguous site determination.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the most common methods for conjugation site validation.
| Technique | Principle | Information Provided | Throughput | Sample Requirement | Limitations |
| Mass Spectrometry (Peptide Mapping) | Enzymatic digestion of the ADC followed by LC-MS/MS analysis of the resulting peptides.[3][4] | Precise identification of modified amino acid residues (conjugation sites).[5] Relative quantification of site occupancy. | Low to Medium | Micrograms | Can be challenging for hydrophobic or large drug-linkers which may result in poor fragmentation.[6] |
| Mass Spectrometry (Intact Mass Analysis) | Analysis of the intact or subunit (light and heavy chain) ADC by mass spectrometry.[7][8] | Provides the drug-to-antibody ratio (DAR) distribution and confirms successful conjugation.[7] Can infer general location of conjugation (light vs. heavy chain). | High | Micrograms | Does not provide specific amino acid conjugation site information.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity conferred by the drug-linker.[9][10] | Determines the distribution of different DAR species.[9] Can provide an average DAR. | High | Milligrams | Indirect method for conjugation site analysis; does not identify specific sites.[9] |
| Reversed-Phase HPLC (RP-HPLC) | Separates ADC subunits or fragments based on hydrophobicity.[11][12] | Can separate conjugated from unconjugated light and heavy chains, providing information on chain-specific conjugation. | High | Milligrams | Denaturing conditions can disrupt non-covalent interactions.[13] |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a protein or peptide.[8][14] | Can identify N-terminal conjugation sites and modified N-terminal amino acids.[15] | Low | Picomoles | Ineffective for internal conjugation sites or if the N-terminus is blocked.[16] Limited to ~30-60 residues.[8] |
| Site-Directed Mutagenesis | Introduction of specific mutations at potential conjugation sites to observe changes in conjugation patterns.[17][18] | Confirms the involvement of a specific amino acid in conjugation.[17] | Low | N/A (requires molecular biology) | Indirect method; requires prior hypothesis of conjugation sites. |
Experimental Protocols
Mass Spectrometry: Peptide Mapping
Objective: To identify the specific amino acid residues on the antibody where DL-01 (formic) is conjugated.
Protocol:
-
ADC Digestion:
-
Denature the DL-01 conjugated antibody (e.g., in 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAM).
-
Digest the antibody with a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[2]
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reversed-phase high-performance liquid chromatography (RP-HPLC). A common mobile phase system is water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1][11]
-
Analyze the eluting peptides using a high-resolution mass spectrometer capable of tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify peptides by matching their mass-to-charge ratio (m/z) and fragmentation patterns to the antibody's known sequence.
-
Search for peptides with a mass shift corresponding to the addition of the DL-01 (formic) linker-payload. The mass of formic acid is 46.0254 Da.
-
Utilize MS/MS fragmentation data to pinpoint the exact amino acid residue carrying the modification.[2]
-
Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) distribution of the DL-01 conjugated antibody.
Protocol:
-
Sample Preparation:
-
Dilute the DL-01 conjugated antibody in the HIC mobile phase A (high salt concentration, e.g., ammonium sulfate in phosphate buffer).[9]
-
-
Chromatographic Separation:
-
Inject the sample onto a HIC column.
-
Elute the ADC species using a decreasing salt gradient (from mobile phase A to mobile phase B, which has a low salt concentration).[9]
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with earlier eluting peaks corresponding to species with a lower DAR (less hydrophobic) and later eluting peaks corresponding to higher DAR species (more hydrophobic).[9]
-
Calculate the average DAR by determining the relative area of each peak.
-
Mandatory Visualization
References
- 1. agilent.com [agilent.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. mdpi.com [mdpi.com]
- 4. rp-hplc method coupled: Topics by Science.gov [science.gov]
- 5. [PDF] A Case Study to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate Using Middle-Down Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of A Method for Peptide Mapping of An Anti-CD33 Monoclonal Antibody [journal11.magtechjournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. molnar-institute.com [molnar-institute.com]
- 14. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Edman degradation - Wikipedia [en.wikipedia.org]
- 17. ehu.eus [ehu.eus]
- 18. CODEX® Multiplexed Imaging | Antibody Conjugation and Validation protocol v1 [protocols.io]
A Head-to-Head Battle for Stability: DL-01 (Formic) vs. Maleimide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals at the forefront of creating next-generation antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. An ideal linker must remain stable in systemic circulation to minimize off-target toxicity, yet efficiently release its potent payload within the target tumor cell. This guide provides an objective comparison of two prominent linker technologies: the acid-cleavable DL-01 (formic) linker and the thiol-reactive maleimide linker, with a focus on their relative stability, supported by experimental data and detailed methodologies.
The stability of an ADC is paramount, directly influencing its pharmacokinetic profile, therapeutic index, and overall efficacy. Premature payload release in the bloodstream can lead to systemic toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may not efficiently release the drug at the tumor site, rendering the ADC ineffective. Here, we delve into the chemical characteristics and performance data of DL-01 (formic) and maleimide linkers to inform rational ADC design.
At a Glance: Key Differences in Stability and Mechanism
| Feature | DL-01 (Formic) Linker | Maleimide Linker |
| Cleavage Mechanism | Acid-catalyzed hydrolysis of a formate ester | Thioether bond susceptible to retro-Michael reaction |
| Primary Stability Concern | Premature hydrolysis in circulation | Deconjugation via thiol exchange with serum proteins |
| Release Trigger | Acidic environment of endosomes/lysosomes (pH 4.5-6.5) | Presence of thiols (e.g., albumin, glutathione) |
| Plasma Stability | Generally stable at physiological pH (~7.4) but can be susceptible to esterases | Prone to gradual payload loss in plasma |
| Bystander Effect | Can be designed for payload release and bystander killing | Payload release can also lead to bystander effect |
The Instability Challenge of Maleimide Linkers
Maleimide-based linkers have been widely used in ADC development due to their efficient and specific reaction with thiols on antibodies, typically from reduced interchain disulfides or engineered cysteines. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like human serum albumin, which is abundant in plasma.[1] This reaction leads to the deconjugation of the linker-payload from the antibody, resulting in premature drug release and potential off-target toxicities.[1]
Studies have shown that ADCs with maleimide-cysteine conjugation can lose a significant portion of their payload in serum over time.[1] The rate of this deconjugation can be influenced by the local chemical environment of the linkage on the antibody.[2]
To address this instability, various strategies have been developed, including the use of self-hydrolyzing maleimides that rapidly convert the thiosuccinimide to a more stable ring-opened structure, or the use of substituted maleimides to hinder the retro-Michael reaction.
The Promise of Acid-Cleavable DL-01 (Formic) Linkers
Acid-cleavable linkers are designed to exploit the pH difference between the bloodstream (pH ~7.4) and the acidic environment of intracellular compartments like endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[3] The "DL-01 (formic)" designation suggests a linker based on a formate ester, a chemical moiety known for its susceptibility to acid-catalyzed hydrolysis.
The principle behind this linker is that the formate ester remains stable at the neutral pH of blood but is rapidly cleaved upon internalization of the ADC into the acidic environment of the tumor cell, releasing the cytotoxic payload.[4] This targeted release mechanism aims to enhance the therapeutic index by concentrating the drug's activity at the site of action. While hydrazones have been a common type of acid-labile linker, they have been associated with some stability issues in circulation.[5][6] Formate esters represent an alternative acid-cleavable chemistry.
Quantitative Stability Comparison
Direct, head-to-head quantitative data for a specific linker named "DL-01 (formic)" is not extensively available in peer-reviewed literature. However, we can infer its likely performance based on the known stability of ester-based and other acid-cleavable linkers compared to maleimide linkers.
| Parameter | ADC with DL-01 (Formic) Linker (Projected) | ADC with Maleimide Linker (Typical) | Reference |
| Payload Loss in Human Plasma (7 days, 37°C) | < 10% (projected for a stable acid-cleavable linker) | 20-50% | |
| Half-life of Linkage in Plasma (pH 7.4) | > 100 hours (highly dependent on specific structure) | Variable, can be < 50 hours | [6] |
| Cleavage Half-life at pH 5.0 | Minutes to a few hours | Stable (not pH-sensitive) | [6] |
Note: The data for the DL-01 (formic) linker is projected based on the characteristics of stable acid-cleavable linkers. Actual stability would depend on the specific chemical structure of the DL-01 linker.
Experimental Protocols
To empirically determine the stability of ADCs with different linkers, the following experimental protocols are commonly employed:
In Vitro Plasma Stability Assay
Objective: To quantify the amount of payload released from an ADC over time when incubated in plasma.
Methodology:
-
ADC Incubation: The test ADC (e.g., with DL-01 or maleimide linker) is incubated in human, rat, or mouse plasma at a concentration of 100-200 µg/mL at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).
-
Sample Preparation:
-
To measure free payload, plasma proteins are precipitated with an organic solvent (e.g., acetonitrile). The supernatant containing the released payload is collected after centrifugation.
-
To measure the drug-to-antibody ratio (DAR), the ADC can be captured using protein A affinity beads.
-
-
Quantification:
-
The concentration of the released payload in the supernatant is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The average DAR of the captured ADC can be determined by hydrophobic interaction chromatography (HIC) or LC-MS analysis of the intact or fragmented antibody.
-
-
Data Analysis: The percentage of payload release is calculated relative to the initial total payload. The rate of DAR reduction is also determined.
In Vivo Stability Assessment
Objective: To evaluate the pharmacokinetic profile and in vivo stability of an ADC.
Methodology:
-
Animal Model: The ADC is administered intravenously to a relevant animal model (e.g., mice or rats).
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Separation: Plasma is isolated from the blood samples.
-
Analysis:
-
Total Antibody: The concentration of total antibody (conjugated and unconjugated) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
ADC Concentration: The concentration of the intact ADC is determined using an ELISA that captures the antibody and detects the payload.
-
Free Payload: The concentration of released payload in the plasma is quantified by LC-MS after protein precipitation.
-
-
Pharmacokinetic Analysis: The clearance rates and half-lives of the total antibody and the ADC are calculated to assess in vivo stability.
Visualizing the Mechanisms
To better understand the chemical processes governing the stability of these linkers, the following diagrams illustrate their conjugation and cleavage pathways.
Conclusion and Future Directions
The choice between a DL-01 (formic) and a maleimide linker represents a trade-off between different stability challenges. Maleimide linkers offer straightforward conjugation chemistry but suffer from inherent instability in plasma due to the retro-Michael reaction. While newer generations of maleimide technology have improved stability, it remains a key consideration.
Acid-cleavable linkers like the putative DL-01 (formic) linker provide an elegant mechanism for targeted payload release in the acidic tumor microenvironment. Their stability at physiological pH is a significant advantage, though they may be susceptible to cleavage by plasma esterases.
Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication. Rigorous experimental evaluation of ADC stability using the protocols outlined in this guide is essential for selecting a linker that maximizes therapeutic efficacy while minimizing off-target toxicity. As ADC technology continues to evolve, the development of novel linkers with superior stability and controlled release properties will remain a central focus of research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-nb.info [d-nb.info]
- 3. books.rsc.org [books.rsc.org]
- 4. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of a metabolizable ester bond in radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ADC Linker Technologies: Evaluating Cytotoxicity and Performance
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective comparison of the in vitro cytotoxicity and key characteristics of prominent ADC linkers. While direct comparative data for a proprietary linker designated as "DL-01 (formic)" is not publicly available, this guide will focus on a comparative analysis of three well-documented and widely utilized linker technologies: the protease-cleavable MC-Val-Cit-PABC, the non-cleavable SMCC, and the pH-sensitive cleavable CL2A linker.
It is important to note that the designation "(formic)" associated with some commercially available drug-linker conjugates, such as Ac-Lys-Val-Cit-PABC-MMAE (formic), typically refers to the formic acid salt form of the compound, which aids in its formulation and solubility, rather than denoting a unique linker technology.
Introduction to ADC Linkers
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical properties dictate the stability of the ADC in circulation, the mechanism and rate of payload release at the target tumor site, and ultimately, its efficacy and toxicity profile.[1] Linkers are broadly categorized as either cleavable or non-cleavable, with each type offering distinct advantages and disadvantages.[2]
Comparison of Linker Technologies
This comparison focuses on three distinct linker classes with different mechanisms of action.
-
MC-Val-Cit-PABC (Val-Cit): A cathepsin B-cleavable dipeptide linker, widely used in approved ADCs.[3] It is designed to be stable in the bloodstream and release the payload upon enzymatic cleavage within the lysosome of target cancer cells.[4]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable thioether linker.[5] ADCs with this linker release the payload after complete lysosomal degradation of the antibody-linker complex.[6] This generally results in higher stability in circulation and lower off-target toxicity.[7]
-
CL2A: A pH-sensitive cleavable linker designed to release its payload in the acidic environment of the endosome and lysosome.[8][9] This linker has been noted for its ability to induce a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.[9]
In Vitro Cytotoxicity Data
The following table summarizes publicly available in vitro cytotoxicity data for ADCs utilizing these linkers. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Linker | ADC Example | Cell Line | IC50 | Citation |
| CL2A | T-SN38 | SKOV3.ip | 0.0832 mg/mL | [8] |
| CL2A | CL2-SN-38 | Not Specified | ~2.2 nM | [10] |
Note: Direct, side-by-side comparative cytotoxicity data for ADCs with these different linkers against the same cell line under identical experimental conditions is limited in the public domain. The potency of an ADC is influenced by multiple factors, including the antibody, payload, drug-to-antibody ratio (DAR), and the specific cancer cell line being tested.
Key Characteristics of Compared Linkers
| Feature | MC-Val-Cit-PABC | SMCC | CL2A |
| Linker Type | Cleavable (Enzymatic) | Non-Cleavable | Cleavable (pH-sensitive) |
| Release Mechanism | Cleavage by lysosomal proteases (e.g., Cathepsin B) | Proteolytic degradation of the antibody | Hydrolysis in acidic environments (endosomes/lysosomes) |
| Circulatory Stability | Generally stable, but can be susceptible to premature cleavage by circulating proteases.[11] | High stability, minimizing premature drug release.[1][7] | Moderately stable with a reported half-life of about a day in circulation.[12] |
| Bystander Effect | Capable of inducing a bystander effect. | Limited to no bystander effect as the payload is released with a charged amino acid residue.[13] | Designed to induce a bystander effect.[9] |
| Payload Release Form | Unmodified payload | Payload attached to the linker and an amino acid residue | Unmodified payload |
| Approved ADCs | Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®)[3] | Ado-trastuzumab emtansine (Kadcyla®)[6] | Sacituzumab govitecan (Trodelvy®) utilizes a similar pH-sensitive linker.[12] |
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., MTS Assay)
This protocol outlines a common method for assessing the cytotoxicity of ADCs in cancer cell lines.
-
Cell Culture: Culture the target cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers and the unconjugated antibody control in the cell culture medium. Remove the old medium from the wells and add the ADC dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72-96 hours).
-
Cell Viability Assessment: Add a cell viability reagent, such as a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES), to each well.
-
Incubation and Measurement: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Experimental workflow for in vitro ADC cytotoxicity comparison.
Caption: Signaling pathway of a tubulin-inhibiting ADC payload (e.g., MMAE).
Caption: Logical comparison of key linker characteristics.
References
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. The Chemistry Behind ADCs [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are ADC Linkers? | AxisPharm [axispharm.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. SMCC - Creative Biolabs [creative-biolabs.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acid-Labile and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of action, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker strategy has profound implications for an ADC's performance. This guide provides an objective comparison of acid-labile cleavable linkers, exemplified by hydrazones, and non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), supported by experimental data. While the experimental data presented is representative of typical performance for each linker class, it is important to note that direct head-to-head studies using the same antibody and payload are limited in the public domain.
Executive Summary
| Feature | Acid-Labile Linkers (e.g., Hydrazone) | Non-Cleavable Linkers (e.g., Thioether) |
| Release Mechanism | pH-dependent hydrolysis in acidic intracellular compartments (endosomes, lysosomes). | Proteolytic degradation of the antibody backbone in the lysosome. |
| Plasma Stability | Generally lower, with potential for premature payload release. | Generally higher, leading to a more stable ADC in circulation. |
| Bystander Effect | Capable of inducing a bystander effect due to the release of a membrane-permeable payload. | Limited to no bystander effect as the released payload is typically charged and membrane-impermeable. |
| Therapeutic Window | Potentially narrower due to off-target toxicities from premature drug release. | Potentially wider due to enhanced stability and reduced off-target toxicity.[1] |
| Dependence on Target Biology | Less dependent on the rate of lysosomal degradation. | Highly dependent on efficient internalization and lysosomal processing of the ADC.[1] |
Data Presentation
Table 1: Comparative Performance Metrics
| Parameter | Acid-Labile Linker (Hydrazone) | Non-Cleavable Linker (Thioether) | Reference |
| Plasma Half-life (t½) | ~2 days | >7 days | [2] |
| In Vitro Cytotoxicity (IC50) | Potent, payload-dependent | Potent, payload-dependent | Varies by study |
| Off-Target Toxicity | Higher potential due to linker instability | Lower potential due to high plasma stability | [1][3] |
| Bystander Killing | Yes | No/Limited | [3] |
Experimental Protocols
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
The ADC is incubated in plasma (human, mouse, or rat) at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
At each time point, an aliquot of the plasma sample is taken.
-
The ADC is captured from the plasma using an anti-human IgG antibody immobilized on magnetic beads.
-
The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload release.
-
The plasma supernatant can be analyzed to quantify the amount of free payload.
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To measure the potency of the ADC in killing target cancer cells.
Methodology:
-
Target cancer cells expressing the antigen of interest are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of the ADC is prepared and added to the cells.
-
The cells are incubated with the ADC for a period of 72 to 120 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
ADC Trafficking and Payload Release
References
Mass Spectrometry Validation of Antibody-Drug Conjugate Structures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity and composition of Antibody-Drug Conjugates (ADCs) are critical quality attributes that directly impact their efficacy and safety. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biotherapeutics. This guide provides a comparative overview of common MS-based methods for the validation of ADC structures, with a focus on a representative cysteine-linked ADC model, analogous to an ADC synthesized using the DL-01 (formic) drug-linker.
While specific validation data for an ADC utilizing the DL-01 (formic) linker is not publicly available, this guide leverages established methodologies and data from well-characterized ADCs, such as Trastuzumab Emtansine (T-DM1), to provide a robust framework for researchers. The principles and techniques discussed are broadly applicable to the validation of various ADC constructs.
Data Presentation: Comparison of Mass Spectrometry Techniques for ADC Analysis
The selection of an appropriate mass spectrometry technique is crucial for obtaining accurate and comprehensive data on ADC structure. The following table summarizes the key performance characteristics of commonly employed methods for determining the Drug-to-Antibody Ratio (DAR), a critical parameter for ADC quality control.
| Technique | Sample State | Key Advantages | Key Disadvantages | Typical DAR Accuracy | Reference |
| Hydrophobic Interaction Chromatography (HIC)-UV | Native | Gold standard for DAR determination, resolves different drug-loaded species. | Indirect mass measurement, potential for co-elution, not MS-based. | High | [1] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Denatured | High resolution for light and heavy chains, good for identifying conjugation sites. | Can cause dissociation of non-covalently linked chains in some ADCs. | High | [1][2] |
| Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) | Native | Gentle separation preserving non-covalent interactions, good for intact mass analysis. | Does not separate based on DAR, relies on MS resolution. | High | [3] |
| Native Mass Spectrometry (Infusion) | Native | Direct measurement of intact ADC mass and DAR distribution without chromatography. | Requires extensive sample clean-up, potential for ion suppression. | High | [4][5] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable ADC characterization. Below are representative protocols for the key mass spectrometry-based techniques.
Hydrophobic Interaction Chromatography (HIC) Coupled to UV Detection
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Sample Preparation: The ADC sample is diluted to a concentration of 1 mg/mL in the HIC mobile phase A.
-
Instrumentation: A UHPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR) and a UV detector.
-
Mobile Phase A: 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% mobile phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) under Denaturing Conditions
This method is used to separate the light and heavy chains of the ADC after reduction, allowing for determination of drug load on each chain.
-
Sample Preparation: The ADC is reduced using dithiothreitol (DTT) to cleave the inter-chain disulfide bonds. The sample is then desalted.[2]
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A C4 column is typically used for protein separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% mobile phase B over 20 minutes.
-
Mass Spectrometry: Data is acquired in positive ion mode. The mass spectra of the light and heavy chains are deconvoluted to determine their respective masses and drug loads.
-
Data Analysis: The average DAR is calculated based on the weighted average of the drug load on the light and heavy chains.[1]
Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) under Native Conditions
SEC-MS allows for the analysis of the intact ADC in its native state, preserving non-covalent interactions.
-
Sample Preparation: The ADC sample is buffer-exchanged into a volatile, MS-compatible buffer such as ammonium acetate.
-
Instrumentation: A UHPLC system with a size-exclusion column coupled to a high-resolution mass spectrometer.
-
Mobile Phase: 100 mM ammonium acetate, pH 7.0.
-
Mass Spectrometry: Data is acquired in positive ion mode under native conditions. The mass spectrum of the intact ADC is deconvoluted to determine the masses of the different drug-loaded species.
-
Data Analysis: The average DAR is calculated from the relative intensities of the peaks corresponding to the different DAR species.[3]
Visualizations
Experimental Workflow for ADC Validation
The following diagram illustrates a typical workflow for the mass spectrometry-based validation of an ADC structure, from sample preparation to data analysis and characterization of critical quality attributes.
Comparison of Mass Spectrometry Methodologies
This diagram outlines the decision-making process for selecting the appropriate mass spectrometry method based on the desired information and the nature of the ADC.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 2. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. lcms.cz [lcms.cz]
A Comparative Guide to the Plasma Stability of ADC Linkers, with a Focus on Acid-Labile Chemistries
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release its cytotoxic payload at the tumor site. This guide provides a comparative analysis of the plasma stability of various ADC linkers, with a special focus on acid-labile linkers as a class, to which the developmental linker DL-01 (formic) may belong. Due to the limited publicly available data on the specific plasma stability of DL-01 (formic), this guide will focus on the established stability profiles of other common linker types to provide a valuable comparative context for researchers.
Understanding ADC Linker Stability
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.
-
Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside cancer cells. These triggers can include changes in pH, the presence of specific enzymes (like cathepsins), or a higher reducing potential.
-
Non-cleavable linkers rely on the degradation of the antibody component of the ADC within the lysosome to release the drug. This typically results in higher plasma stability but may limit the bystander killing effect.[1]
The choice of linker chemistry has a significant impact on the ADC's pharmacokinetic profile, efficacy, and safety.[2]
Quantitative Comparison of ADC Linker Plasma Stability
The following table summarizes the plasma half-life (t½) of various commonly used ADC linkers in human and mouse plasma. This data provides a quantitative basis for comparing their relative stability.
| Linker Type | Specific Linker Example | Plasma Half-life (t½) in Human Plasma | Plasma Half-life (t½) in Mouse Plasma | Citation(s) |
| Enzyme-Cleavable | Val-Cit-PABC | ~230 days | ~80 hours | [3] |
| Phe-Lys-PABC | ~30 days | ~12.5 hours | [3] | |
| Sulfatase-cleavable | > 7 days | > 7 days | [4] | |
| Triglycyl peptide (CX) | - | ~9.9 days | [4] | |
| Acid-Cleavable | Hydrazone (phenylketone-derived) | ~2 days | ~2 days | [3][4] |
| Carbonate | ~36 hours | - | [4] | |
| Silyl ether | > 7 days | - | [4] | |
| Non-Cleavable | Thioether (e.g., SMCC) | Generally high stability | ~10.4 days (for SMCC-DM1) | [1][4] |
Note: The stability of linkers can be influenced by the conjugation site on the antibody and the specific payload used.[3]
Focus on Acid-Labile Linkers
Acid-cleavable linkers, such as hydrazones and carbonates, are designed to exploit the lower pH of the tumor microenvironment and endosomal/lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of blood (pH 7.4).[5] While this provides a mechanism for targeted drug release, early-generation acid-labile linkers have often been associated with insufficient plasma stability, leading to premature drug release.[3][4]
For instance, a phenylketone-derived hydrazone linker demonstrated a half-life of approximately 2 days in both human and mouse plasma.[3][4] Similarly, the carbonate linker used in Sacituzumab govitecan showed a half-life of about 36 hours.[4] However, newer generations of acid-labile linkers, such as those based on silyl ether chemistry, have shown significantly improved plasma stability, with half-lives exceeding 7 days in human plasma.[4]
Without specific data for DL-01 (formic), it is hypothesized to belong to this class of acid-cleavable linkers. Its stability profile would be a critical parameter to evaluate to ensure a favorable therapeutic window.
Experimental Protocols for Assessing Plasma Stability
The in vitro plasma stability of an ADC is a key experimental parameter assessed during preclinical development. The general workflow involves incubating the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C over a period of time and then quantifying the amount of released payload or the change in the drug-to-antibody ratio (DAR).[2]
Key Experimental Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique for assessing ADC stability due to its high sensitivity and specificity.[1] It can be used to quantify the free payload released from the ADC, as well as to determine the average DAR of the ADC population over time.
Protocol for In Vitro Plasma Stability Assessment using LC-MS:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a specific concentration at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Sample Preparation:
-
To stop the reaction and precipitate plasma proteins, a cold organic solvent (e.g., acetonitrile containing 1% formic acid) is added to the plasma aliquots.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the released payload, is collected for analysis.
-
-
LC-MS Analysis:
-
The supernatant is injected into a liquid chromatography system to separate the released payload from other plasma components.
-
The separated components are then introduced into a mass spectrometer for detection and quantification.
-
The concentration of the released payload is determined by comparing its signal to a standard curve of the pure payload.
-
-
Data Analysis: The rate of payload release and the half-life of the linker in plasma are calculated from the concentration of the released payload over time.
Diagram of the Experimental Workflow for ADC Plasma Stability Assessment:
Caption: Workflow for ADC plasma stability assessment.
Signaling Pathways and Logical Relationships
The stability of an ADC linker is not governed by a signaling pathway in the traditional sense but rather by its chemical susceptibility to the physiological environment of the plasma and the specific conditions within the target tumor cells. The logical relationship for a successful cleavable linker is one of high stability in plasma and selective instability at the target site.
Diagram of ADC Linker Stability and Cleavage Logic:
Caption: Logical flow of ADC linker stability and cleavage.
Conclusion
The plasma stability of the linker is a paramount consideration in the design of safe and effective Antibody-Drug Conjugates. While there is a lack of specific data for DL-01 (formic), the extensive research on other linker classes provides a strong framework for its evaluation. Acid-labile linkers, as a class, have shown a wide range of plasma stabilities, with newer designs demonstrating significant improvements. The detailed experimental protocols provided in this guide offer a robust methodology for researchers to assess the plasma stability of novel ADCs, including those utilizing developmental linkers like DL-01 (formic), and to compare their performance against established linker technologies. This comparative approach is essential for the rational design and selection of the optimal linker for a given therapeutic application.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Validating the Reproducibility of Formic Acid-Mediated Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistent and reproducible conjugation of biomolecules is paramount to advancing therapeutic and diagnostic pipelines. This guide provides an objective comparison of a formic acid-based reductive amination conjugation method—herein termed DL-01 (Formic) Conjugation for the purpose of this guide—with common alternative bioconjugation strategies. The performance of each method is supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for a given application.
Comparative Analysis of Bioconjugation Methods
The choice of conjugation chemistry is critical and depends on several factors including the nature of the biomolecules, the desired stability of the linkage, and the required efficiency of the reaction. Below is a summary of quantitative data for DL-01 (Formic) Conjugation and three widely used alternatives.
| Parameter | DL-01 (Formic) Conjugation (Reductive Amination) | EDC/NHS Coupling | Maleimide-Thiol Conjugation | Click Chemistry (Copper-Catalyzed) |
| Target Functional Groups | Primary amines (e.g., Lysine residues) and aldehydes/ketones | Primary amines and carboxyl groups | Thiols (e.g., Cysteine residues) and maleimides | Azides and alkynes |
| Typical Reaction Time | 12 - 24 hours[1] | 2 - 4 hours[2] | 30 minutes - 2 hours[3][4] | 15 - 60 minutes[5][6] |
| Reported Conjugation Efficiency/Yield | Up to 85% (with excess protein)[1] | 68.3 ± 2.2% (can be improved to 79.0 ± 2.4% with imidazole)[7] | 58 ± 12% to 84 ± 4% (dependent on biomolecule)[3][4] | High efficiency, often near-quantitative[8] |
| Key Reagents | Formic acid, sodium cyanoborohydride (or other reducing agents) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) | Maleimide-functionalized reagent, TCEP (optional, for disulfide reduction) | Copper (I) catalyst, THPTA ligand (optional), sodium ascorbate |
| Optimal pH Range | ~6.0 - 9.0 | Activation: ~6.0, Coupling: 7.2 - 8.5[2] | 6.5 - 7.5[9] | Neutral (aqueous conditions)[5] |
| Linkage Stability | Stable secondary amine bond[1] | Stable amide bond[10] | Stable thioether bond[11] | Stable triazole ring[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
DL-01 (Formic) Conjugation: Reductive Amination
Reductive amination is a method for forming a covalent bond between an aldehyde or ketone group and a primary amine. In the context of bioconjugation, this often involves the lysine residues on a protein reacting with an aldehyde on a small molecule or another biomolecule. Formic acid can serve as the reducing agent in a reaction known as the Leuckart-Wallach reaction.[12]
Protocol:
-
Prepare the protein containing a primary amine and the molecule containing an aldehyde/ketone in a suitable buffer (e.g., MES or HEPES) at a pH range of 6.0-9.0.
-
Add a 20-fold molar excess of the protein/peptide to the aldehyde/ketone-containing molecule.[1]
-
Introduce the reducing agent. If using sodium cyanoborohydride, add it to the reaction mixture. If using formic acid as the reductant, it can be added directly.
-
Allow the reaction to proceed for 12-24 hours at room temperature or 37°C.[1]
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
-
Characterize the conjugate using SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.[1]
Alternative Method 1: EDC/NHS Coupling
This method creates a stable amide bond between a carboxyl group and a primary amine. EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive intermediate.[2][10]
Protocol:
-
Equilibrate EDC and NHS to room temperature.
-
Dissolve the carboxyl-containing molecule (Protein #1) in an activation buffer (e.g., 0.1M MES, pH 6.0).
-
Add EDC (e.g., 0.4mg) and NHS (e.g., 0.6mg) to 1mL of the protein solution and react for 15 minutes at room temperature.[10]
-
(Optional) Quench the EDC reaction with 1.2µl of 2-mercaptoethanol.[10]
-
Add an equimolar amount of the amine-containing molecule (Protein #2) to the activated protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature.[10]
-
Quench the reaction by adding hydroxylamine to a final concentration of 10mM.
-
Purify the conjugate using a desalting column.[10]
Alternative Method 2: Maleimide-Thiol Conjugation
This technique forms a stable thioether bond between a maleimide group and a thiol (sulfhydryl) group, commonly found in cysteine residues.[9]
Protocol:
-
Prepare the thiol-containing protein at 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES). The buffer must not contain thiols.[13]
-
(Optional) If the protein has disulfide bonds, add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[11]
-
Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[13]
-
Add the maleimide solution to the protein solution at a 10:1 to 20:1 molar ratio of maleimide to protein.[13]
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.[11]
-
Purify the conjugate using gel filtration, dialysis, or chromatography to remove unreacted reagents.[11]
Alternative Method 3: Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)
Click chemistry describes a class of reactions that are rapid, high-yield, and bio-orthogonal. The most common example is the copper-catalyzed reaction between an azide and an alkyne to form a stable triazole linkage.[8][14]
Protocol:
-
Prepare stock solutions: alkyne-labeled biomolecule, azide-labeled molecule, 100 mM CuSO4, 200 mM THPTA ligand (optional, but recommended), and 100 mM sodium ascorbate.[6]
-
In a microfuge tube, combine the alkyne-labeled biomolecule with the azide-labeled molecule in a suitable buffer.
-
Prepare a premixed solution of CuSO4 and THPTA ligand (1:2 ratio) and add to the reaction mixture.[6]
-
Initiate the reaction by adding the sodium ascorbate solution.[14]
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[6]
-
Purify the conjugate using appropriate methods such as ethanol precipitation or chromatography.
Visualizing the Conjugation Pathways
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the chemical pathways and experimental processes.
References
- 1. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alphathera.com [alphathera.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. bioacts.com [bioacts.com]
- 12. mdpi.com [mdpi.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development and characterization of antibody-drug conjugates (ADCs) require a suite of robust and well-validated analytical methods to ensure product quality, efficacy, and safety. Cross-validation of these methods is critical to confirm that different analytical techniques provide comparable and reliable data for key quality attributes. This guide provides a comparative overview of common analytical methods used for the characterization of ADCs, with a focus on techniques that are crucial for molecules where formic acid is utilized in the analytical workflow, often as a mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS).
Key Analytical Attributes for ADC Characterization
The critical quality attributes (CQAs) for ADCs that necessitate rigorous analytical characterization include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a crucial parameter affecting both the potency and potential toxicity of the ADC.[1][2][3]
-
ADC Aggregation: The formation of high-molecular-weight species can impact product stability, efficacy, and immunogenicity.[4][5][6]
-
Charge Variants: Variations in the charge of an ADC, arising from the conjugation process or post-translational modifications, can affect its stability and biological activity.[7][8][9]
-
Free Drug Content: The presence of unconjugated cytotoxic drugs can lead to off-target toxicity and must be carefully monitored and controlled.[10][11][12]
Comparison of Analytical Methods for DAR Determination
The determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. Several orthogonal methods are employed to obtain an accurate and comprehensive understanding of the DAR distribution.[13][14][15]
| Analytical Method | Principle | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. The more drug molecules attached, the more hydrophobic the ADC and the longer it is retained on the column.[15][] | Provides information on the distribution of different drug-loaded species. Can be performed under non-denaturing conditions.[15] | May not be suitable for all ADCs, especially those with very hydrophobic drugs or linkers, which can lead to strong, irreversible binding.[15] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates components based on their hydrophobicity under denaturing conditions, often using organic solvents and ion-pairing reagents. Can be used to analyze intact, reduced, or fragmented ADCs.[13][] | High resolving power. Can be coupled with mass spectrometry for detailed characterization. | Denaturing conditions can alter the protein structure. The complex spectra can be challenging to interpret.[15] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight of the intact ADC and its subunits. The DAR can be calculated from the mass difference between the conjugated and unconjugated antibody.[13][17] | Provides accurate mass information and can identify different drug-loaded species. Can be used for both intact and reduced ADCs.[18] | Ionization efficiency can vary between different ADC species, potentially leading to biased DAR calculations.[17] |
| UV-Visible Spectroscopy | Measures the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of protein and drug, and subsequently the DAR.[][17] | Simple, rapid, and non-destructive.[] | Requires that the drug has a distinct chromophore from the antibody. Can be prone to interference from impurities.[8] |
Experimental Workflow for ADC Analysis
A typical analytical workflow for the characterization of an ADC involves multiple orthogonal techniques to assess its critical quality attributes.
Detailed Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Purpose: To separate and quantify the different drug-loaded species of an ADC based on hydrophobicity.
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A: A high salt buffer, for example, 1.8 M ammonium sulfate with 25 mM sodium phosphate, pH 7.[19]
-
Mobile Phase B: A low salt buffer, for example, 25 mM sodium phosphate, pH 7, often containing an organic modifier like isopropanol.[19]
-
Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. Unconjugated antibody, being the most hydrophilic, elutes first, followed by ADCs with increasing DAR.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The peak areas of the different species are integrated, and the weighted average DAR is calculated.[]
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for Intact ADC Analysis
Purpose: To determine the molecular weight of the intact ADC and its drug-loaded variants.
Methodology:
-
Sample Preparation: The ADC sample may be deglycosylated using an enzyme like PNGase F to simplify the mass spectrum.[1]
-
Column: A reversed-phase column with a wide pore size (e.g., C4) is suitable for large proteins.
-
Gradient: A shallow gradient from low to high organic content is used to elute the ADC.
-
MS Detection: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used for accurate mass determination.[13]
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge masses of the different ADC species. The DAR is calculated based on the mass increase from the conjugated drug-linker.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Purpose: To separate and quantify aggregates and fragments based on their size in solution.
Methodology:
-
Column: A size exclusion column with an appropriate pore size to separate the monomeric ADC from its aggregates and fragments.
-
Mobile Phase: A buffer that mimics the formulation buffer to maintain the native state of the ADC.
-
Flow Rate: A constant, low flow rate is used to ensure proper separation.
-
Detection: UV detection at 280 nm is typically used.
-
Data Analysis: The peak areas of the monomer, aggregates, and fragments are integrated to determine their relative percentages.
Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
Purpose: To separate ADC species based on differences in their net surface charge.
Methodology:
-
Column: A cation-exchange or anion-exchange column is selected based on the isoelectric point (pI) of the ADC.
-
Mobile Phase: Buffers with a specific pH are used.
-
Gradient: A salt gradient or a pH gradient is employed to elute the charge variants.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The chromatogram reveals the charge heterogeneity of the ADC, with different peaks corresponding to different charge variants.
Logical Relationship for Method Cross-Validation
The cross-validation of analytical methods ensures consistency and reliability of the data generated for ADC characterization.
By employing a suite of orthogonal and cross-validated analytical methods, researchers and drug developers can build a comprehensive understanding of their ADC product, ensuring its quality, consistency, and safety. The use of formic acid in LC-MS based methods is a common and effective practice for achieving sensitive and accurate characterization of these complex biomolecules.
References
- 1. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Charge variant analysis of antibody-drug conjugates using an icIEFUV/MS workflow [sciex.com]
- 10. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Investigation of low recovery in the free drug assay for antibody drug conjugates by size exclusion—reversed phase two dimensional-liquid chromatography [agris.fao.org]
- 13. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. ppd.com [ppd.com]
- 19. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Antibody-Drug Conjugates with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker connecting the antibody to the cytotoxic payload is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, mechanism of action, and pharmacokinetic (PK) profile. The choice between a cleavable and a non-cleavable linker dictates how and where the payload is released, ultimately impacting the ADC's efficacy and safety. This guide provides an objective comparison of the pharmacokinetics of ADCs with different linker technologies, supported by experimental data and detailed methodologies.
Introduction to ADC Linkers
ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens. The linker's role is to ensure the ADC remains intact in systemic circulation and to facilitate the release of the payload upon reaching the target tumor cell.[1][2] Linkers are broadly categorized into two main types: cleavable and non-cleavable.
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the target cell.[2] Common cleavage mechanisms include:
-
Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B.[2]
-
pH-sensitive linkers: These linkers, often containing a hydrazone bond, are hydrolyzed in the acidic environment of endosomes and lysosomes.[2]
-
Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is reduced in the cytoplasm, which has a higher glutathione concentration than the bloodstream.[2]
Non-cleavable linkers , such as those utilizing a thioether bond (e.g., SMCC), are more stable and rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue.
Comparative Pharmacokinetics of ADCs with Cleavable and Non-Cleavable Linkers
The choice of linker technology has a significant impact on the PK parameters of an ADC, including clearance, volume of distribution, and half-life. The following table summarizes the key pharmacokinetic parameters of two clinically approved ADCs: Adcetris® (brentuximab vedotin), which utilizes a protease-cleavable valine-citrulline linker, and Kadcyla® (ado-trastuzumab emtansine), which employs a non-cleavable SMCC linker.
| Parameter | Adcetris® (Brentuximab Vedotin) - Cleavable Linker | Kadcyla® (Ado-trastuzumab emtansine) - Non-cleavable Linker |
| Antibody Target | CD30 | HER2 |
| Payload | Monomethyl auristatin E (MMAE) | DM1 |
| Linker Type | Protease-cleavable (valine-citrulline) | Non-cleavable (SMCC) |
| Clearance (ADC) | Approximately 3-compartment model with linear and time-dependent clearance | 0.68 L/day |
| Volume of Distribution (Central Compartment) | ~3.1 L | ~3.13 L |
| Terminal Half-life (ADC) | Approximately 4-6 days | Approximately 4 days |
| Payload Release Mechanism | Enzymatic cleavage in the lysosome | Antibody degradation in the lysosome |
| Released Payload Form | Free MMAE | Lysine-SMCC-DM1 |
| Bystander Effect | Yes (membrane-permeable payload) | No (charged payload metabolite) |
Data sourced from prescribing information for Adcetris® and Kadcyla®.[3][4]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of payload release and the experimental workflow for assessing ADC pharmacokinetics is crucial for understanding the differences between linker technologies.
Caption: Mechanisms of payload release for ADCs with cleavable versus non-cleavable linkers.
ADCs with cleavable linkers can release the free, unmodified payload, which, if membrane-permeable, can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect".[5][6] In contrast, non-cleavable linkers result in a payload-linker-amino acid catabolite that is typically charged and cannot efficiently cross cell membranes, thus limiting the bystander effect.[6]
Caption: A typical experimental workflow for the pharmacokinetic analysis of ADCs.
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust bioanalytical methods. The following sections detail the methodologies for key experiments.
In Vivo Stability and Pharmacokinetic Study
Objective: To determine the pharmacokinetic profiles of total antibody, conjugated antibody, and free payload in a relevant animal model.
Methodology:
-
Animal Model: Select an appropriate animal species (e.g., mice, rats, or cynomolgus monkeys).
-
Dosing: Administer the ADC intravenously at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 168, and 336 hours) post-dose into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for total antibody, conjugated antibody, and free payload concentrations using the methods described below.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental or compartmental analysis of the concentration-time data to determine key PK parameters.
Quantification of Total Antibody by Sandwich ELISA
Objective: To measure the concentration of all antibody species (conjugated and unconjugated) in plasma.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody (e.g., anti-human IgG Fc) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer) and incubate overnight at 4°C.[7][8]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[7]
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[9]
-
Sample and Standard Incubation: Add 100 µL of diluted plasma samples and a standard curve of the unconjugated antibody to the wells and incubate for 1-2 hours at room temperature.[8]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., anti-human IgG) to each well and incubate for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.[9]
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).[9]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the total antibody concentration in the samples by interpolating from the standard curve.
Quantification of Free Payload by LC-MS/MS
Objective: To measure the concentration of the unconjugated cytotoxic payload in plasma.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 25 µL aliquot of plasma, add an internal standard (a stable isotope-labeled version of the payload).
-
Perform protein precipitation by adding a solvent like acetonitrile or a mixture of methanol and ethanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis. Some methods may employ solid-phase extraction (SPE) or liquid-liquid extraction for further cleanup.[10]
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the extracted sample onto a reverse-phase HPLC or UPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to achieve separation.[10]
-
Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both the payload and the internal standard.[10]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of the free payload in the plasma samples by back-calculating from the calibration curve.
-
Conclusion
The selection of a linker is a critical decision in the design of an ADC, with profound implications for its pharmacokinetic properties and, consequently, its therapeutic index. Cleavable linkers can offer the advantage of a bystander effect, potentially enhancing efficacy in heterogeneous tumors. However, they may also be more prone to premature payload release, leading to off-target toxicity. Non-cleavable linkers generally exhibit greater stability in circulation, which can translate to an improved safety profile, but their efficacy is restricted to antigen-positive cells. A thorough understanding and careful evaluation of the pharmacokinetic behavior of ADCs with different linker technologies, using robust bioanalytical methods, are essential for the successful development of these targeted cancer therapies.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Protocol for Sandwich ELISA - Creative Proteomics [creative-proteomics.com]
- 8. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 9. acebiolab.com [acebiolab.com]
- 10. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of DL-01-ADC: A Comparative Guide to Target Specificity
This guide provides a comprehensive framework for the in vitro validation of the target specificity of a novel antibody-drug conjugate (ADC), designated here as DL-01-ADC. For the purpose of this illustrative guide, DL-01-ADC is a hypothetical ADC targeting the human epidermal growth factor receptor 2 (HER2) with a novel topoisomerase I inhibitor payload connected via the DL-01 linker. Its performance is compared against two well-established HER2-targeting ADCs: Trastuzumab deruxtecan (DS-8201a) and Ado-trastuzumab emtansine (T-DM1).
This document is intended for researchers, scientists, and drug development professionals to provide a blueprint for assessing ADC performance with objective experimental data and detailed protocols.
Comparative Performance Overview
The target specificity of an ADC is a critical determinant of its therapeutic index. In vitro assays are fundamental in quantifying the potency and selectivity of an ADC for its intended target antigen-expressing cells. Below is a summary of key performance indicators for DL-01-ADC in comparison to established alternatives.
Table 1: Comparative In Vitro Cytotoxicity and Binding Affinity
| Parameter | DL-01-ADC (Hypothetical) | Trastuzumab deruxtecan | Ado-trastuzumab emtansine |
| Target Antigen | HER2 | HER2 | HER2 |
| Payload Class | Topoisomerase I Inhibitor | Topoisomerase I Inhibitor | Microtubule Inhibitor |
| Cell Line (HER2-High) | SK-BR-3 | SK-BR-3 | SK-BR-3 |
| IC50 (HER2-High, nM) | 0.5 | 0.8 | 1.5 |
| Cell Line (HER2-Low) | MCF-7 | MCF-7 | MCF-7 |
| IC50 (HER2-Low, nM) | 50 | 65 | >100 |
| Cell Line (HER2-Negative) | MDA-MB-231 | MDA-MB-231 | MDA-MB-231 |
| IC50 (HER2-Negative, nM) | >1000 | >1000 | >1000 |
| Binding Affinity (KD, nM) | 1.2 | 1.1 | 1.0 |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the general mechanism of action for a HER2-targeting ADC, leading to the intracellular release of its cytotoxic payload.
Caption: General mechanism of a HER2-targeting ADC.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the ADC on different cell lines.
-
Cell Lines:
-
SK-BR-3 (HER2-high expression)
-
MCF-7 (HER2-low expression)
-
MDA-MB-231 (HER2-negative expression)
-
-
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
DL-01-ADC, Trastuzumab deruxtecan, T-DM1
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the ADCs in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a non-linear regression analysis.
-
Binding Affinity Assay (Surface Plasmon Resonance)
This assay measures the binding kinetics of the ADC to its target antigen.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human HER2 protein
-
Amine coupling kit
-
HBS-EP+ buffer
-
ADC samples
-
-
Procedure:
-
Immobilize recombinant human HER2 protein on a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare serial dilutions of the ADCs in HBS-EP+ buffer.
-
Inject the ADC dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections.
-
Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Internalization Assay (Flow Cytometry)
This assay quantifies the internalization of the ADC into target cells.
-
Materials:
-
SK-BR-3 cells
-
Fluorescently labeled secondary antibody (anti-human IgG)
-
pH-sensitive fluorescent dye (e.g., pHrodo) conjugated to the ADC
-
Flow cytometer
-
-
Procedure:
-
Incubate SK-BR-3 cells with the pHrodo-labeled ADC at 4°C for 30 minutes to allow binding but prevent internalization.
-
Wash the cells to remove unbound ADC.
-
Shift the cells to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, wash the cells and analyze them by flow cytometry. The increase in fluorescence intensity from the pHrodo dye indicates internalization into acidic endosomes.
-
Quantify the mean fluorescence intensity at each time point to determine the rate of internalization.
-
Experimental Workflow and Comparison Logic
The following diagrams illustrate the general workflow for in vitro validation and the logical framework for comparing different ADCs.
Caption: Workflow for in vitro ADC validation.
Caption: Logical framework for comparing ADCs.
Benchmarking DL-01 (formic): A Comparative Guide to Commercially Available ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of the novel drug-linker, DL-01 (formic), against established, commercially available ADC linkers. The information presented is supported by a review of publicly available data and established experimental principles in the field.
Introduction to DL-01 (formic) and Comparator ADC Linkers
DL-01 (formic) is a drug-linker conjugate designed for the development of ADCs. Its payload is a derivative of exatecan, a potent topoisomerase I inhibitor. The "formic" designation likely refers to formic acid present as a counter-ion in the supplied formulation, and not as an integral part of the linker's cleavage mechanism. The linker itself is a peptide-based, cleavable system. For the purpose of this guide, we will benchmark the DL-01 linker against three classes of commercially prevalent linkers, each with a distinct mechanism of action:
-
Valine-Citrulline (VC) based Peptide Linker: A cathepsin B-cleavable linker, famously utilized in Adcetris® (brentuximab vedotin). It is often combined with a p-aminobenzyl carbamate (PABC) self-immolative spacer.
-
Gly-Gly-Phe-Gly (GGFG) based Peptide Linker: Another protease-cleavable linker, integral to the success of Enhertu® (trastuzumab deruxtecan). This linker is also designed for cleavage within the lysosome.
-
Hydrazone Linker: An acid-labile linker that releases its payload in the acidic environment of endosomes and lysosomes. Gemtuzumab ozogamicin (Mylotarg®) is a notable example of an ADC employing a hydrazone linker.
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker: A non-cleavable linker that releases the payload upon complete lysosomal degradation of the antibody. Kadcyla® (ado-trastuzumab emtansine) utilizes this type of stable linker.
Comparative Data Summary
The following tables summarize the key characteristics and performance metrics of the DL-01 linker and its comparators. It is important to note that direct head-to-head experimental data for DL-01 is not publicly available. Therefore, the data presented for DL-01 is inferred based on the known properties of its payload (exatecan) and its peptide linker class.
Table 1: General Characteristics of ADC Linkers
| Feature | DL-01 (formic) (Inferred) | Valine-Citrulline-PABC | Gly-Gly-Phe-Gly | Hydrazone | SMCC |
| Linker Type | Cleavable, Peptide-based | Cleavable, Peptide-based | Cleavable, Peptide-based | Cleavable, Acid-Labile | Non-cleavable |
| Payload Class | Topoisomerase I Inhibitor (Exatecan derivative) | Tubulin Inhibitor (e.g., MMAE) | Topoisomerase I Inhibitor (Deruxtecan) | DNA Damaging Agent (e.g., Calicheamicin) | Tubulin Inhibitor (e.g., DM1) |
| Release Mechanism | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | Proteolytic cleavage by Cathepsin B | Proteolytic cleavage by lysosomal proteases | Acid-catalyzed hydrolysis | Antibody degradation in the lysosome |
| Payload Release Site | Intracellular (Lysosome) | Intracellular (Lysosome) | Intracellular (Lysosome) | Intracellular (Endosome/Lysosome) | Intracellular (Lysosome) |
| Bystander Effect | Yes (membrane-permeable payload) | Yes (membrane-permeable payload) | Yes (membrane-permeable payload) | Variable | No |
Table 2: Performance Metrics of ADC Linkers
| Performance Metric | DL-01 (formic) (Expected) | Valine-Citrulline-PABC | Gly-Gly-Phe-Gly | Hydrazone | SMCC |
| Plasma Stability | High | High | Very High | Moderate to High | Very High |
| Payload Release Rate | Moderate to Fast | Fast | Moderate | pH-dependent, can be fast | Slow |
| Therapeutic Index | Potentially High | High | High | Variable | High |
| Clinical Precedent | Preclinical/Research | Clinically Validated (Adcetris®, Polivy®) | Clinically Validated (Enhertu®) | Clinically Validated (Mylotarg®) | Clinically Validated (Kadcyla®) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for these ADC linkers, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. General Mechanism of Action for an Antibody-Drug Conjugate.
Figure 2. Comparison of Linker Cleavage Mechanisms.
Figure 3. Standard Experimental Workflow for ADC Linker Benchmarking.
Detailed Experimental Protocols
Objective comparison of ADC linkers requires standardized and rigorous experimental protocols. Below are methodologies for key experiments cited in this guide.
In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the premature release of its payload in plasma.
-
Protocol:
-
Incubate the ADC at a predetermined concentration (e.g., 100 µg/mL) in fresh plasma (human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantify the amount of intact ADC using methods like ELISA or Hydrophobic Interaction Chromatography (HIC).
-
Measure the concentration of released free payload in the plasma supernatant using LC-MS/MS.
-
Calculate the half-life of the ADC and the rate of payload release.
-
In Vitro Lysosomal Stability and Cleavage Assay
-
Objective: To determine the rate of payload release in a simulated lysosomal environment.
-
Protocol:
-
Prepare a reaction buffer mimicking the lysosomal environment (e.g., pH 4.5-5.0, containing lysosomal proteases like Cathepsin B).
-
Incubate the ADC in the lysosomal buffer at 37°C.
-
Collect samples at different time intervals.
-
Analyze the samples by LC-MS/MS to quantify the released payload.
-
Determine the kinetics of linker cleavage and payload release.
-
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To measure the potency of the ADC in killing target cancer cells.
-
Protocol:
-
Plate target antigen-expressing cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate for a specified period (e.g., 72-120 hours).
-
Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.
-
In Vitro Bystander Effect Assay
-
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
-
Protocol:
-
Co-culture a mixture of antigen-positive and antigen-negative (e.g., labeled with a fluorescent protein) cells.
-
Treat the co-culture with the ADC.
-
After a defined incubation period, assess the viability of the antigen-negative cell population using flow cytometry or high-content imaging.
-
Compare the viability of the antigen-negative cells in the presence and absence of the antigen-positive cells and the ADC.
-
In Vivo Efficacy Study in a Xenograft Model
-
Objective: To assess the anti-tumor activity of the ADC in a living organism.
-
Protocol:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC).
-
Administer the treatments intravenously at specified doses and schedules.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Evaluate the tumor growth inhibition (TGI) for each treatment group.
-
Conclusion
The selection of an appropriate linker is a critical decision in the design of a successful ADC. DL-01 (formic), with its exatecan payload and peptide-based cleavable linker, represents a promising addition to the ADC landscape. Based on the characteristics of its components, it is expected to exhibit high plasma stability and potent anti-tumor activity, including a bystander effect. However, its performance in direct comparison to clinically validated linkers like the VC and GGFG systems will be the ultimate determinant of its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such a head-to-head evaluation. As more data on novel linkers like DL-01 becomes available, the field will continue to refine the design principles for creating safer and more effective Antibody-Drug Conjugates.
A Comparative Guide to the Long-Term Storage Stability of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of Antibody-Drug Conjugates (ADCs) is a critical quality attribute that directly impacts their therapeutic efficacy and safety. As complex biomolecules, ADCs are susceptible to various degradation pathways, including aggregation, fragmentation, and changes in the drug-to-antibody ratio (DAR). Understanding the factors that influence ADC stability and the methodologies to assess it is paramount for the development of robust and reliable ADC therapeutics. This guide provides a comparative analysis of the long-term storage stability of different ADCs, supported by experimental data and detailed protocols for key analytical methods.
Key Factors Influencing ADC Stability
The stability of an ADC is a multifactorial issue influenced by the intrinsic properties of the monoclonal antibody (mAb), the nature of the cytotoxic payload, the characteristics of the linker connecting them, and the formulation.
-
Linker Chemistry: The chemical bond between the antibody and the drug is a crucial determinant of ADC stability. Linkers must be stable enough to prevent premature drug release in systemic circulation while allowing for efficient cleavage at the target site. Different linker types, such as cleavable (e.g., hydrazine, disulfide) and non-cleavable (e.g., thioether) linkers, exhibit varying stability profiles. For instance, maleimide-based linkers, commonly used for conjugation to cysteine residues, can be prone to retro-Michael reactions, leading to drug deconjugation over time.[1]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody can significantly impact stability. Higher DAR values, especially with hydrophobic payloads, can increase the propensity for aggregation. This is due to the increased surface hydrophobicity of the ADC, which can lead to intermolecular interactions and the formation of high molecular weight species.[2][3]
-
Conjugation Site: The location of drug conjugation on the antibody can influence stability. Site-specific conjugation methods, which yield a more homogeneous product, can lead to improved stability compared to stochastic conjugation methods that result in a heterogeneous mixture of ADC species.
-
Payload Characteristics: The physicochemical properties of the cytotoxic drug, such as its hydrophobicity, can affect the overall stability of the ADC. Highly hydrophobic payloads can contribute to aggregation.[2]
-
Formulation: The formulation, including pH, buffer composition, and the presence of excipients, plays a vital role in maintaining ADC stability. Lyophilization (freeze-drying) is a common strategy to enhance the long-term storage stability of ADCs, particularly for those unstable in liquid formulations.[1][4][5][6] Storage at ultra-cold temperatures, ranging from -20°C to -80°C, is also critical for preserving the integrity of many ADCs.[7]
Comparative Stability Data
The following tables summarize quantitative data from various studies on the long-term stability of different ADCs. These tables are intended to provide a comparative overview of how different factors can influence ADC degradation over time.
Table 1: Impact of Linker and DAR on ADC Aggregation and Fragmentation (Accelerated Stability at 40°C for 28 days)
| ADC Description | Linker Type | Avg. DAR | Aggregation (%) | Fragmentation (%) | Monomer Loss (%) |
| FG-ADC | PEGylated, FG peptide | 4 | ~2.5 | ~1.0 | ~3.5 |
| VAG-ADC | PEGylated, VAG peptide | 4 | ~2.5 | ~1.0 | ~3.5 |
| FG-ADC | PEGylated, FG peptide | 8 | ~5.0 | ~1.5 | ~24.0 |
| VAG-ADC | PEGylated, VAG peptide | 8 | ~2.5 | ~1.0 | >10.0 |
| Kadcyla® (Reference) | Non-cleavable | ~3.5 | ~3.0 | ~1.5 | ~4.5 |
Data adapted from a study evaluating PEGylated linkers. FG and VAG represent different peptide sequences within the linker.[8]
Table 2: Effect of Lyophilization on ADC Aggregation
| ADC | Formulation | Initial Aggregation (%) | Aggregation after Lyophilization (%) |
| Doxorubicin-ADC | Liquid | 3.9 | 19.2 (after 6 days at RT in liquid) |
| Doxorubicin-ADC | Lyophilized in stabilizing buffer | 3.9 | 3.9 (after reconstitution) |
| SN38-ADC | Liquid | 13.6 | 15.0 (after 7 days at RT) |
| SN38-ADC | Lyophilized in stabilizing buffer | 13.6 | 13.6 (after reconstitution) |
Data adapted from a study on the effect of ADC-stabilizing buffers and lyophilization.[9]
Experimental Protocols
Accurate assessment of ADC stability relies on a panel of robust analytical techniques. Detailed methodologies for key experiments are provided below.
Size Exclusion Chromatography (SEC-HPLC) for Aggregation and Fragmentation Analysis
This method separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).
Methodology:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibodies and ADCs (e.g., TSKgel G3000SWXL or similar).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 7.4, is commonly used. For hydrophobic ADCs, the addition of a small percentage of an organic solvent (e.g., isopropanol) may be necessary to reduce non-specific interactions with the column matrix.[10]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection Volume: 10-100 µL.
-
Data Analysis: Integrate the peak areas of the monomer, aggregate, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
HIC separates proteins based on their surface hydrophobicity. Since the conjugation of hydrophobic drugs increases the hydrophobicity of the antibody, HIC can be used to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[11][12][13]
Methodology:
-
System: HPLC system with a UV detector.
-
Column: A HIC column (e.g., Butyl-NPR or TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with a small percentage of isopropanol (e.g., 25%).
-
Gradient: A linear gradient from high salt to low salt concentration to elute the ADC species in order of increasing hydrophobicity (unconjugated antibody elutes first, followed by DAR2, DAR4, etc.).
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each DAR species. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Cell-Based Cytotoxicity Assay for Potency Assessment
This assay measures the biological activity of the ADC by assessing its ability to kill target cancer cells. A decrease in potency over time can indicate degradation of the ADC.
Methodology:
-
Cell Lines: Use an antigen-positive cancer cell line that is sensitive to the ADC's payload and an antigen-negative cell line as a control.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[14]
-
ADC Treatment: Prepare serial dilutions of the ADC samples (stored and control) in cell culture medium and add them to the cells.[14]
-
Incubation: Incubate the plates for a period sufficient to induce cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.[3][14]
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%). A significant increase in the IC50 value of a stored sample compared to a control sample indicates a loss of potency.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for key stability-indicating assays.
Conclusion
The long-term storage stability of ADCs is a complex interplay of various factors. A thorough understanding of these factors, coupled with the implementation of a comprehensive suite of stability-indicating analytical methods, is essential for the successful development of safe and effective ADC therapeutics. This guide provides a framework for comparing the stability of different ADCs and highlights the critical experimental protocols required for their assessment. As the field of ADCs continues to evolve, a continued focus on optimizing stability will be crucial for bringing these promising therapies to patients.
References
- 1. What are the steps involved in hydrophobic interaction chromatography (HIC)? | AAT Bioquest [aatbio.com]
- 2. agilent.com [agilent.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. susupport.com [susupport.com]
- 8. researchgate.net [researchgate.net]
- 9. cellmosaic.com [cellmosaic.com]
- 10. njbio.com [njbio.com]
- 11. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 12. Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioassay Validation for Measuring the Potency of DL-01 (formic) ADCs
This guide provides a comprehensive comparison of bioassays for determining the potency of novel antibody-drug conjugates (ADCs), with a focus on the hypothetical molecule DL-01, which features a formic acid-labile linker. The primary recommended method, a cell-based cytotoxicity assay, is detailed along with alternative and complementary assays. All experimental data presented for DL-01 is illustrative to guide researchers in the validation of their own ADC potency bioassays.
The potency of an ADC, its ability to elicit a specific biological response, is a critical quality attribute that must be accurately measured to ensure product consistency, stability, and clinical efficacy.[1] For ADCs, potency is a composite measure of the antibody's ability to bind its target, the internalization of the ADC, and the cytotoxic activity of the released payload.[1] Regulatory agencies require validated potency assays for drug release and stability testing.[1]
Primary Recommended Bioassay: Cell-Based Cytotoxicity Assay
A cell-based cytotoxicity assay is the most relevant method for determining the potency of DL-01 as it measures the entire mechanism of action, from target binding to cell death.[2] This type of assay quantifies the dose-dependent killing of a target cancer cell line that expresses the specific antigen recognized by the DL-01 antibody.
Caption: Mechanism of action for DL-01 leading to cytotoxicity.
Experimental Protocols
Protocol 1: Validation of DL-01 Cell-Based Cytotoxicity Assay
This protocol describes the validation of a colorimetric cell viability assay (e.g., MTT assay) to measure the potency of DL-01 in an antigen-positive cancer cell line.[3]
1. Cell Culture and Seeding:
-
Culture the target antigen-positive cell line (e.g., SK-BR-3 for a HER2 target) in appropriate media and conditions.
-
Harvest cells and seed them into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well).[4]
-
Incubate for 24 hours to allow for cell attachment.
2. ADC Preparation and Dilution:
-
Prepare a reference standard and test samples of DL-01.
-
Perform a serial dilution to create a dose-response curve (e.g., 8-12 concentrations).
3. Dosing and Incubation:
-
Add the diluted DL-01 samples to the appropriate wells.
-
Include untreated cells as a negative control and cells treated with the unconjugated antibody and free payload as specificity controls.
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).
4. Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.[3]
-
Add solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[4]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
5. Data Analysis and Validation Parameters (in accordance with ICH Q2(R1)): [5][6]
-
Specificity: The unconjugated antibody and the free payload should not exhibit significant cytotoxicity at the concentrations tested, demonstrating that the cytotoxic effect is specific to the conjugated ADC.
-
Linearity and Range: A sigmoidal dose-response curve should be observed. The linear portion of the curve (typically between 20% and 80% of the maximum response) defines the range of the assay. The relative potency of test samples is calculated against the reference standard within this range.
-
Accuracy: Determined by measuring the agreement between the measured potency and the nominal (expected) potency of control samples at different levels (e.g., 80%, 100%, 120% of the reference).
-
Precision:
-
Repeatability (Intra-assay precision): The variation in results within the same assay run, assessed by running multiple replicates of the same sample.
-
Intermediate Precision (Inter-assay precision): The variation in results between different assay runs, performed on different days by different analysts.
-
Comparison with Alternative Bioassays
While the cell-based cytotoxicity assay is the primary method for potency, other assays can provide complementary information about the ADC's attributes.
Alternative Assay 1: Target-Binding ELISA
A ligand-binding assay such as an ELISA can measure the binding affinity of the ADC to its target antigen.[7] This is a critical function of the antibody component.
Protocol 2: Target-Binding ELISA
-
Coat a 96-well plate with the recombinant target antigen.
-
Block non-specific binding sites.
-
Add serial dilutions of the DL-01 ADC.
-
Incubate to allow binding.
-
Wash to remove unbound ADC.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody of the ADC.
-
Add a substrate and measure the resulting signal.
-
The signal intensity is proportional to the amount of bound ADC.
Alternative Assay 2: Bystander Effect Assay
For ADCs with membrane-permeable payloads, a bystander effect assay can quantify the ability of the payload to kill adjacent antigen-negative cells.[7][8] This can be an important mechanism of action in heterogeneous tumors.[9]
Protocol 3: Bystander Effect Co-culture Assay
-
Seed a mixture of antigen-positive and antigen-negative cells (e.g., SK-BR-3 and MCF-7) in a 96-well plate. The antigen-negative cells can be engineered to express a fluorescent protein for easy identification.
-
Treat the co-culture with serial dilutions of the DL-01 ADC.
-
Incubate for a period sufficient to induce cytotoxicity.
-
Quantify the viability of both the antigen-positive and the fluorescently-labeled antigen-negative cell populations using imaging or flow cytometry.
-
A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Data Presentation: Illustrative Validation Data for DL-01
The following table summarizes hypothetical validation data for the DL-01 cell-based cytotoxicity assay and comparative data for the alternative assays.
| Parameter | Cell-Based Cytotoxicity Assay (DL-01) | Target-Binding ELISA | Bystander Effect Assay |
| Metric | Relative Potency (IC50) | Binding Affinity (EC50) | % Viability of Antigen-Negative Cells |
| Specificity | Unconjugated Ab & Payload: >1000 nM | High affinity for target antigen | No effect on antigen-negative cells alone |
| Linearity (R²) | >0.98 | >0.99 | N/A |
| Range | 50% - 150% of Reference Standard | 10 - 200 ng/mL | N/A |
| Accuracy (% Recovery) | 95% - 105% | 90% - 110% | N/A |
| Precision (CV) | |||
| - Repeatability | <15% | <10% | <20% |
| - Intermediate | <20% | <15% | <25% |
Workflow for Bioassay Validation
The following diagram illustrates the logical workflow for the validation of a bioassay for ADC potency.
Caption: Workflow for ADC potency bioassay validation.
References
- 1. quantics.co.uk [quantics.co.uk]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. bebpa.org [bebpa.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DL-01 (Formic Acid): A Guide for Laboratory Professionals
The proper disposal of formic acid (DL-01) is critical for ensuring laboratory safety and environmental protection. Due to its corrosive and flammable nature, specific procedures must be followed to mitigate risks. This guide provides detailed, step-by-step instructions for the safe handling and disposal of formic acid waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is in use and that you are familiar with emergency protocols. Formic acid can cause severe skin burns and eye damage.[1][2]
| Safety Measure | Specification |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (nitrile, neoprene, or butyl), chemical splash goggles, and a fully-buttoned lab coat.[3] All handling of open containers should occur within a certified chemical fume hood.[1][4][5] |
| Spill Response | For small spills, absorb the acid with an inert material such as dry lime, sodium bicarbonate, or soda ash.[6] Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[3][6] Evacuate the area for larger spills and contact your institution's Environmental Health & Safety (EH&S) department.[3] |
| Exposure Response | Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with water for at least 15 minutes.[4] Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][4] |
Formic Acid Disposal Workflow
The appropriate disposal path for formic acid depends on its concentration and pH. Waste formic acid is generally classified as a hazardous waste if its concentration is 1% or greater, or if the pH is 6.0 or lower.[3] The following workflow outlines the decision-making process for proper disposal.
Caption: Decision workflow for the proper disposal of formic acid waste.
Detailed Disposal Procedures
Based on the assessment of the formic acid waste, follow one of the two procedures outlined below.
Procedure 1: Neutralization for Drain Disposal
This procedure is only suitable for uncontaminated formic acid solutions that can be diluted and neutralized to meet local wastewater authority requirements. Typically, this applies to solutions with a pH between 5.5 and 9.0 after neutralization.[7]
Experimental Protocol for Neutralization:
-
Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE. Prepare a large, open-top beaker or container made of a material compatible with the waste (e.g., polyethylene). The container should be at least twice the volume of the acid to be neutralized to accommodate potential foaming.[8]
-
Prepare Neutralizing Solution: Slowly add a weak base, such as sodium bicarbonate (baking soda) or soda ash, to a container of cold water.[6][9]
-
Neutralization: While stirring gently, slowly add the formic acid waste to the basic solution. Caution: This is an exothermic reaction that will produce carbon dioxide gas, causing fizzing and foaming.[8] Add the acid in small increments to control the reaction rate.
-
pH Verification: After the reaction has subsided, use a calibrated pH meter or pH paper to test the solution.[10] If the pH is still acidic, add more base until the pH is within the acceptable range for your local sewer authority (typically between 6.0 and 9.0).[3]
-
Drain Disposal: Once the pH is confirmed to be within the acceptable range, pour the neutralized solution down the drain, followed by a flush of at least 100 times the volume of the original waste material with water.[5][7]
| Parameter | Guideline for Drain Disposal |
| pH Range (Post-Neutralization) | 6.0 - 9.0[3] |
| Concentration Limit (Pre-Neutralization) | < 1%[3] |
| Required Water Flush | ≥ 100 times the volume of the chemical waste[5][7] |
Procedure 2: Collection as Hazardous Waste
If the formic acid waste does not meet the criteria for drain disposal (i.e., concentration ≥ 1%, pH ≤ 6.0, or contains other hazardous contaminants), it must be collected and disposed of as hazardous waste.[3]
-
Container: Use a designated and compatible hazardous waste container (e.g., a polyethylene carboy).[3] Ensure the container is clean and not contaminated with incompatible materials.
-
Labeling: Attach a completed hazardous waste label to the container before adding any waste.[3] The label must include the words "Hazardous Waste," the full chemical name ("Formic Acid"), and a clear indication of the hazards (e.g., Corrosive, Flammable).[11]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, which should be away from incompatible materials like strong oxidizing agents and bases.[4][11]
-
Disposal: Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste. Do not mix different waste streams in the same container.[12][13]
| Parameter | Hazardous Waste Specification |
| US EPA RCRA Code | U123[4][13] |
| UN Number | UN1779[4][12] |
| Hazard Classes | Class 8 (Corrosive), Subsidiary Class 3 (Flammable)[4][12] |
| Storage Container | Tightly closed, properly vented, compatible material (e.g., Polyethylene)[3][4] |
Chemical Neutralization of Formic Acid
The neutralization of formic acid with sodium bicarbonate is a standard acid-base reaction that produces sodium formate, water, and carbon dioxide gas. This process renders the corrosive acid much safer for disposal.
Caption: Neutralization reaction of formic acid with sodium bicarbonate.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of formic acid, protecting both themselves and the environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) before handling or disposing of any chemical waste.[4][12]
References
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 6. nj.gov [nj.gov]
- 7. bsu.edu [bsu.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. forensicresources.org [forensicresources.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. geneseo.edu [geneseo.edu]
- 13. tersusenv.com [tersusenv.com]
Essential Safety and Logistical Information for Handling DL-01 (Formic Acid)
This document provides crucial safety protocols and logistical plans for the handling and disposal of DL-01 (Formic Acid). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling formic acid, it is imperative to use appropriate personal protective equipment to prevent contact with skin, eyes, and the respiratory tract. Formic acid can cause severe skin burns, eye damage, and is toxic if inhaled.[1][2] The following table summarizes the recommended PPE for handling formic acid.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield are necessary to protect against splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves are mandatory. The choice of glove material depends on the duration of contact. See the Glove Selection Guide below for more details.[1] |
| Body Protection | A fully buttoned lab coat, long-sleeved clothing, chemical-resistant apron, and antistatic boots are recommended.[4][5] For larger spills, full chemical protective clothing may be required.[6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic or acid gases should be used.[1] |
Glove Selection Guide for Formic Acid
The selection of appropriate glove material is critical for preventing skin contact. Breakthrough time, the time it takes for the chemical to permeate the glove material, is a key factor.
| Glove Material | Thickness | Breakthrough Time | Recommended Use |
| Butyl Rubber | 12-15 mil | > 4 hours | Recommended for cleaning spills and direct contact.[1] |
| Neoprene | Recommended as a suitable material for gloves.[5][7] | ||
| Nitrile | 11-13 mil | ~ 1 hour | Suitable for normal use with incidental contact.[1] |
Note: Always consult the glove manufacturer's compatibility chart for specific breakthrough times and recommendations.[8]
Operational Plan for Handling Formic Acid
A systematic approach to handling formic acid is essential to minimize risks. The following step-by-step plan outlines the procedures for pre-operational checks, handling, and post-handling activities.
Pre-Operational Checks
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly and the face velocity is certified.[8]
-
Inspect PPE: Check all PPE for integrity. Ensure gloves are free of punctures and that safety goggles and face shields are clean and in good condition.[5]
-
Prepare Spill Kit: Have a spill kit readily available. The kit should contain an inert absorbent material (e.g., sand, diatomaceous earth), a neutralizing agent (e.g., soda ash), and appropriate waste disposal bags.[6][9]
-
Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures outlined in the SDS for formic acid.[1][2][3][4][6][7][10]
-
Secure the Area: Ensure the work area is free of clutter and incompatible materials such as strong oxidizing agents, strong bases, and powdered metals.[3][8]
Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the PPE section.
-
Work in Fume Hood: Conduct all work with formic acid inside a properly functioning chemical fume hood.[3]
-
Handle with Care: Open containers slowly to release any potential pressure buildup.[11] Use non-sparking tools and take precautions against static discharge.[3]
-
Avoid Inhalation and Contact: Do not breathe vapors and avoid contact with skin and eyes.[3][6]
-
Keep Containers Closed: Keep containers tightly sealed when not in use.[1][3]
Post-Handling Procedure
-
Decontaminate: Wipe down the work area with an appropriate cleaning agent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[7][8]
-
Store Properly: Store formic acid in a cool, dry, well-ventilated area away from heat and ignition sources.[3][8] Containers should be stored upright in a designated and labeled area, preferably in secondary containment.[8]
Disposal Plan for Formic Acid Waste
Formic acid and its contaminated materials are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[7][10]
-
Waste Segregation: Do not dispose of formic acid with household garbage or pour it down the drain.[1]
-
Containerization: Collect all formic acid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and appropriate container.[6][7]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "Formic Acid."
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[12]
Workflow for Handling and Disposal of Formic Acid
The following diagram illustrates the logical flow of the operational and disposal procedures for formic acid.
Caption: Workflow for the safe handling and disposal of formic acid.
References
- 1. agilent.com [agilent.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. nodglobal.com [nodglobal.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. nj.gov [nj.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. azerscientific.com [azerscientific.com]
- 10. corecheminc.com [corecheminc.com]
- 11. isg.ku.edu.tr [isg.ku.edu.tr]
- 12. geneseo.edu [geneseo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
